molecular formula C9H8S B1172630 victorin CAS No. 11026-16-7

victorin

Cat. No.: B1172630
CAS No.: 11026-16-7
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Description

Victorin, also known as this compound, is a useful research compound. Its molecular formula is C9H8S. The purity is usually 95%.
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Properties

CAS No.

11026-16-7

Molecular Formula

C9H8S

Synonyms

victorin

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Victorin C: A Technical Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure of Victorin C, the primary host-selective toxin produced by the fungal pathogen Cochliobolus victoriae.[1][2] this compound C is a key factor in the development of Victoria blight in certain oat varieties.[1][2] This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, plant pathology, and drug development, offering detailed insights into its molecular composition, physicochemical properties, and the experimental methodologies employed in its characterization.

Molecular Structure of this compound C

This compound C is a highly modified, heterodetic cyclic hexapeptide.[3][4][5] A notable characteristic of its structure is the absence of any standard amino acids.[1] The core peptide backbone is derived from the ribosomally synthesized sequence "GLKLAF".[3][5][6] The structure is characterized by several unique moieties, including a β-chlorodehydroalanine residue, a glyoxylic acid residue, and a 5,5-dichloroleucine moiety.[1][7][8]

The geometry of the Cα=Cβ double bond within the β-chlorodehydroalanine residue is a subject of ongoing scientific discussion.[1][2] The precise stereochemistry of this residue is considered crucial for the biological activity of the toxin.[1][2] The overall structure features a 12-membered ring that includes an ether bond.[3]

Physicochemical and Quantitative Data

The fundamental physicochemical properties of this compound C have been determined through various analytical techniques. The data presented below offers a quantitative summary of its key molecular attributes.

PropertyValueSource
Molecular Formula C₃₁H₄₅Cl₃N₆O₁₃[4]
Molecular Weight 816.1 g/mol [4]
Monoisotopic Mass 814.211019 Da[4]
Mass-to-charge ratio (m/z) 815.2 [M+H]⁺[3][9]

Experimental Protocols for Characterization

The elucidation of this compound C's structure has been made possible through a combination of advanced spectroscopic and analytical methods. The following sections detail the protocols for the key experiments cited in the literature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a critical technique for the verification and analysis of this compound C and its derivatives from fungal cultures.[9]

  • Sample Preparation: Culture filtrates from C. victoriae are extracted and prepared for analysis.[3]

  • Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often employed for separation. A typical setup might involve a gradient elution with solvents such as ammonium carbonate and acetonitrile on an iHILIC-(P) Classic column.[10]

  • Mass Spectrometry: The separated compounds are analyzed using a high-resolution mass spectrometer, such as an Orbitrap, operating in both positive and negative polarity switching modes. The electrospray ionization (ESI) conditions are optimized with specific voltages and temperatures for the ion transfer tube and vaporizer.[10]

  • Data Analysis: Extracted ion chromatograms (EICs) are generated to identify this compound C based on its specific m/z of 815.2.[3][9] Further fragmentation analysis (LC-MS/MS) is used to confirm the structure of this compound derivatives.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the connectivity and stereochemistry of the atoms within the this compound C molecule.

  • Instrumentation: Analyses are typically performed on a high-field NMR spectrometer, such as a Bruker Ultrashield 400, operating at 400 MHz for ¹H and 101 MHz for ¹³C nuclei.[2]

  • Sample Preparation: Spectra are recorded in various deuterated solvents, including DMSO-d₆, CDCl₃, CD₃OD, or D₂O, with an internal TMS standard at room temperature.[2]

  • Data Acquisition: Both 1D (¹H, ¹³C) and 2D NMR experiments are conducted. To determine the geometry of isomers, the Nuclear Overhauser Effect (NOE) difference method is applied using standard spectrometer programs.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in this compound C.

  • Instrumentation: A spectrometer such as a Nicolet Nexus 2002 FT-IR is used, flushed with dry nitrogen.[1][2]

  • Sample Preparation: For solution-state analysis, samples are prepared in solvents like chloroform at varying concentrations (e.g., 0.5, 1.0, and 2.0 mg/mL) and analyzed in a KBr liquid cell.[1][2]

  • Data Acquisition: Spectra are typically recorded in the range of 400–4000 cm⁻¹ with a resolution of 2 cm⁻¹. Multiple scans (e.g., 20) are accumulated for each measurement.[1][2]

  • Data Processing: Spectral processing and peak deconvolution are performed using specialized software to identify characteristic vibrational frequencies of functional groups.[1][2]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure and conformation of a molecule.

  • Crystal Growth: Suitable single crystals of this compound C or its derivatives are grown.

  • Data Collection: X-ray diffraction data is collected, and corrections for Lorentz and polarization factors are applied to the reflection intensities.[1]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., SHELXS) and refined by full-matrix least-squares methods (e.g., SHELXL). All non-hydrogen atoms are located from difference Fourier synthesis and refined anisotropically.[1]

Visualizations: Workflows and Pathways

Experimental Workflow for this compound C Analysis

cluster_0 Isolation & Purification cluster_1 Structural Elucidation cluster_2 Final Characterization A C. victoriae Culture B Filtrate Extraction A->B C Chromatographic Separation B->C D LC-MS Analysis (Mass & Purity) C->D E NMR Spectroscopy (Connectivity) D->E F FTIR Spectroscopy (Functional Groups) E->F G X-Ray Crystallography (3D Structure) F->G H Structure Confirmation G->H cluster_pathogen Pathogen: C. victoriae cluster_host Susceptible Oat Cell A This compound C (Toxin) B Host Target Protein(s) A->B Secretion C Toxin Binding B->C Interaction D Activation of Immunity Pathways C->D E Programmed Cell Death D->E

References

A Technical Guide to the Victorin Toxin's Mechanism of Action in Oats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Victorin, a host-selective toxin produced by the necrotrophic fungus Cochliobolus victoriae, is the causal agent of Victoria blight of oats. This disease exclusively affects oat varieties carrying the dominant Vb gene, which ironically was originally bred for resistance to crown rust (Puccinia coronata) via the linked Pc-2 gene.[1][2][3] this compound's mechanism of action is a classic example of a pathogen effector hijacking a host resistance pathway, leading to programmed cell death (PCD) and disease susceptibility. This guide provides an in-depth examination of the molecular interactions and signaling cascades initiated by this compound in susceptible oat genotypes.

The Core Mechanism: A Guard Model Hijacked

The sensitivity of oats to this compound is governed by a single dominant gene, Vb.[1][2] The prevailing model for this compound's action is a variation of the "guard hypothesis." In this model, a host protein is "guarded" by a resistance (R) protein. When a pathogen effector targets the guarded protein, the R protein is activated, triggering a defense response, typically a hypersensitive response (HR) leading to localized PCD to restrict pathogen spread.

In the case of this compound, this system is subverted. This compound does not directly interact with the Vb gene product. Instead, it targets and covalently binds to specific host proteins. In susceptible oats, this binding event is recognized by the Vb gene product (acting as the guard), which then initiates a defense-like response throughout the plant, leading to widespread cell death and disease susceptibility.[2]

Molecular Interactions of this compound

Early research identified that this compound covalently binds to several proteins in oats.[4][5] Notably, a 100-kDa this compound-binding protein (VBP) was identified that bound this compound in a genotype-specific manner in vivo in susceptible oats.[1][4][5] This 100-kDa protein was later identified as the P-protein component of the mitochondrial glycine decarboxylase complex (GDC).[1][6] The GDC is a crucial enzyme complex in the photorespiratory cycle.[7][8]

Further studies have shown that this compound also binds to other proteins, including a 15-kDa VBP (H-protein of the GDC) and a 45-kDa protein in both susceptible and resistant oat cultivars.[1][9][10] However, the interaction with the GDC is a key event. This compound has been shown to inhibit the GDC, with an effective concentration for 50% inhibition (IC50) of 81 pM.[7][8]

The Vb gene is believed to encode a nucleotide-binding leucine-rich repeat (NB-LRR) protein, a class of proteins commonly involved in plant disease resistance. The current hypothesis is that the Vb protein "guards" one or more of the this compound-binding proteins, likely within the GDC. When this compound binds to its target, it induces a conformational change that is recognized by the Vb protein. This recognition activates the Vb protein, initiating a downstream signaling cascade that culminates in PCD.

Downstream Signaling Pathways and Cellular Responses

The activation of the Vb protein by the this compound-target complex triggers a cascade of events characteristic of a plant's hypersensitive response. However, in this case, the response is not localized and leads to systemic cell death.

Key events in the this compound-induced signaling pathway include:

  • Extracellular Alkalinization and Ion Fluxes: One of the earliest responses is a change in ion fluxes across the plasma membrane, leading to an increase in the pH of the extracellular space.[11] This is accompanied by an influx of Ca²⁺ ions, which act as a crucial second messenger in the signaling cascade.[7] Blocking calcium channels with inhibitors like LaCl₃ can provide near-complete protection against this compound's effects.[7][8]

  • Reactive Oxygen Species (ROS) Production: this compound treatment leads to a rapid burst of ROS, a hallmark of plant defense responses.[11]

  • Proteolytic Cleavage: this compound induces the specific proteolytic cleavage of the large subunit of RuBisCO, a key photosynthetic enzyme.[7][12] This cleavage is prevented by certain protease inhibitors.[7]

  • Ethylene Production: The plant hormone ethylene is involved in the signaling pathway, as inhibitors of ethylene synthesis or perception can reduce the severity of this compound-induced symptoms.[7]

  • Programmed Cell Death (PCD): The culmination of the signaling cascade is apoptosis-like PCD. This is characterized by DNA laddering, a result of the cleavage of nuclear DNA into oligonucleosomal fragments.[7][8]

The initial recognition of this compound likely occurs at the cell surface, leading to these rapid cellular responses, rather than this compound needing to first enter the mitochondria.[11]

Quantitative Data

The following table summarizes key quantitative data related to the mechanism of action of this compound.

ParameterValueDescriptionReference
IC50 for GDC Inhibition 81 pMThe concentration of this compound required to inhibit 50% of the glycine decarboxylase complex activity.[7][8]
Host-Specific Toxicity As low as 10 pMThe concentration of this compound reported to induce disease-like symptoms in susceptible oat cultivars.[13]
ELISA Detection Limit 10 pg/mLThe lowest concentration of this compound detectable by indirect ELISA.[9][10]
IC50 in Indirect ELISA 10 ng/mLThe concentration of this compound that inhibited anti-victorin antibody binding by 50% in an indirect ELISA.[9][10]
IC50 in Direct ELISA 25 ng/mLThe concentration of this compound that inhibited binding of a this compound-horseradish peroxidase conjugate by 50% in a direct ELISA.[9][10]

Key Experimental Protocols

This protocol is used to identify proteins that interact with a specific "bait" protein, which in this case could be a tagged version of a suspected this compound target.

  • Sample Preparation: Homogenize oat leaf tissue from both susceptible and resistant lines in a suitable lysis buffer containing detergents, salts, and protease inhibitors to extract proteins.[14]

  • Antibody Incubation: Incubate the protein extracts with an antibody specific to the bait protein.[14]

  • Immunoprecipitation: Add Protein A or Protein G agarose beads to the mixture.[14] These beads bind to the antibody, which is in turn bound to the bait protein and any interacting partners (the "prey"). Centrifuge to pellet the beads and wash several times to remove non-specifically bound proteins.[14]

  • Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of the bait and potential interacting proteins, or by mass spectrometry for a comprehensive identification of all interacting partners.[14][15]

This assay measures the loss of membrane integrity, a key feature of cell death, by quantifying the leakage of electrolytes from cells.[16][17]

  • Sample Preparation: Cut leaf disks of a uniform size from control and this compound-treated oat leaves.[16][18]

  • Washing: Float the leaf disks in deionized water for a short period (e.g., 30 minutes) to remove electrolytes released due to wounding during the cutting process.[18]

  • Incubation: Transfer the washed leaf disks to fresh deionized water and incubate for a set period.

  • Conductivity Measurement (Initial): Measure the electrical conductivity of the water containing the leaf disks using a conductivity meter.[16]

  • Total Electrolyte Measurement: Autoclave or boil the samples to kill all cells and release all electrolytes. After cooling to room temperature, measure the conductivity again.

  • Calculation: Express the electrolyte leakage as a percentage of the total conductivity: (Initial Conductivity / Total Conductivity) x 100.

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect the DNA fragmentation characteristic of apoptosis.[19][20][21]

  • Fixation and Permeabilization: Fix oat tissue samples in a suitable fixative (e.g., formaldehyde) and then permeabilize the cell walls and membranes to allow entry of the labeling reagents.[22]

  • TUNEL Reaction: Incubate the permeabilized tissue with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.[20] TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[20][21]

  • Staining and Visualization: Counterstain the nuclei with a DNA dye such as DAPI or propidium iodide.[20][21]

  • Microscopy: Visualize the samples using a fluorescence or confocal microscope. Nuclei with significant DNA fragmentation will show strong fluorescence from the incorporated labeled dUTPs.[21]

Several methods can be used to measure ROS production.

  • Fluorogenic Probes: Probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) can be used.[23] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[23] However, this probe is not specific for a single ROS and its use requires careful controls.[24]

  • Chemiluminescence Assays: Probes like luminol or lucigenin can be used to detect superoxide radicals, although these assays can also have issues with specificity.[25][26]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: This is considered the gold standard for the unambiguous detection of free radicals.[25]

Visualizations of Pathways and Workflows

Victorin_Signaling_Pathway This compound This compound Toxin GDC Glycine Decarboxylase Complex (GDC) This compound->GDC Binds to & Inhibits Vb_inactive Vb Protein (Inactive) GDC->Vb_inactive Guarded by Vb_active Vb Protein (Active) Vb_inactive->Vb_active Activated upon This compound binding to GDC Ion_Fluxes Ion Fluxes (Ca²⁺ influx, Extracellular Alkalinization) Vb_active->Ion_Fluxes ROS ROS Production Vb_active->ROS Ethylene Ethylene Synthesis Vb_active->Ethylene Protease_Activation Protease Activation Vb_active->Protease_Activation PCD Programmed Cell Death (PCD) (DNA Laddering) Ion_Fluxes->PCD ROS->PCD Ethylene->PCD RuBisCO_Cleavage RuBisCO Large Subunit Cleavage Protease_Activation->RuBisCO_Cleavage Protease_Activation->PCD CoIP_Workflow start Start: Oat Tissue Homogenization lysis Cell Lysis & Protein Extraction start->lysis incubation Incubate with Bait-Specific Antibody lysis->incubation beads Add Protein A/G Beads incubation->beads immunoprecipitation Immunoprecipitation (Pellet Beads) beads->immunoprecipitation wash Wash Beads to Remove Non-specific Binders immunoprecipitation->wash elution Elute Bound Proteins wash->elution analysis Analysis: Western Blot or Mass Spectrometry elution->analysis

References

The Biosynthesis of Victorin in Cochliobolus victoriae: A Ribosomal Pathway to a Potent Phytotoxin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Victorin, a host-selective toxin produced by the necrotrophic fungus Cochliobolus victoriae, is the causal agent of Victoria blight of oats. For decades, this highly modified cyclic peptide was presumed to be synthesized by nonribosomal peptide synthetases (NRPSs). However, recent genomic and molecular investigations have overturned this long-standing hypothesis, revealing that this compound is a member of the ribosomally synthesized and post-translationally modified peptide (RiPP) family of natural products. This guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the genetic basis, key enzymatic steps, and experimental evidence that have reshaped our knowledge of this potent phytotoxin. It is intended to serve as a technical resource for researchers in natural product biosynthesis, fungal genetics, and drug discovery.

Introduction: A Paradigm Shift in this compound Biosynthesis

This compound is a mixture of related, chlorinated, heterodetic cyclic hexapeptides that induces programmed cell death in susceptible oat cultivars. Its complex structure, featuring non-proteinogenic amino acids, logically pointed towards a nonribosomal peptide synthetase (NRPS) assembly line. However, exhaustive genomic and gene knockout studies failed to identify any NRPSs responsible for its production. A 2020 study definitively demonstrated that this compound originates from a precursor peptide encoded by the vicA genes, which undergoes extensive post-translational modifications (PTMs) to yield the mature toxin. This discovery places this compound in the growing class of fungal RiPPs and opens new avenues for understanding its biosynthesis and for bioengineering novel peptide-based molecules.

The Genetic Foundation: A Scattered Biosynthetic Locus

Unlike typical fungal secondary metabolite gene clusters, the genes responsible for this compound biosynthesis (vic) are not found in a single, compact locus. Instead, they are loosely clustered in repeat-rich, gene-sparse regions of the C. victoriae genome. The core components of the biosynthetic machinery identified to date are detailed below.

GeneProtein Product/FamilyProposed Function
vicA1-3Precursor PeptideEncodes a precursor protein containing multiple "GLKLAF" core peptide repeats, the backbone of this compound.
vicYbDUF3328 Domain ProteinEssential for an early biosynthetic step, predicted to be the oxidative macrocyclization of the core peptide.
vicKCopper Amine Oxidase (CAO)Catalyzes the final activation step: oxidative deamination of the N-terminal glycine to a glyoxylate moiety.
UnknownHalogenaseThe enzyme responsible for the chlorination of the peptide is yet to be identified and is likely a novel type.
UnknownOther PTM enzymesAdditional enzymes for other modifications (e.g., hydroxylation) are predicted but not yet characterized.

The Biosynthetic Pathway: From Ribosome to Active Toxin

The biosynthesis of this compound can be conceptualized as a multi-stage process involving ribosomal synthesis of a precursor peptide followed by a cascade of enzymatic modifications.

Stage 1: Ribosomal Synthesis of the VicA Precursor

The pathway begins with the transcription and translation of one of the three vicA genes (vicA1, vicA2, vicA3). These genes encode a precursor protein that contains a leader peptide sequence for recognition by the modification machinery and one or more copies of the core hexapeptide sequence, Gly-Leu-Lys-Leu-Ala-Phe (GLKLAF) .

Stage 2: Post-Translational Modifications (PTMs)

Following translation, the linear VicA precursor undergoes a series of crucial modifications. While the exact order of all modifications is not fully elucidated, key steps have been identified through genetic and biochemical analyses.

  • Macrocyclization (putative): The protein VicYb, containing a Domain of Unknown Function (DUF3328), is essential for an early step in the pathway. Deletion of vicYb completely abolishes the production of this compound and any detectable intermediates. DUF3328 proteins are increasingly recognized as oxidative enzymes in fungal RiPP pathways, often catalyzing macrocyclization. It is therefore proposed that VicYb is responsible for the oxidative cyclization of the linear GLKLAF peptide.

  • Chlorination and other modifications: this compound contains unique modifications, including a β-chlorodehydroalanine residue, which is critical for its bioactivity. The enzyme responsible for this chlorination has not been identified. Homology searches have failed to find any known halogenases in the C. victoriae genome, suggesting a novel enzymatic mechanism is at play. Other modifications, such as hydroxylation, also occur, but the corresponding enzymes are unknown.

  • Final Activation by VicK: The terminal and essential step for this compound's toxicity is catalyzed by the copper amine oxidase, VicK. This enzyme performs an oxidative deamination of the N-terminal glycine residue of the cyclic peptide intermediate, converting it into a highly reactive glyoxylate aldehyde. This aldehyde is essential for this compound's ability to bind to its host target proteins.

Below is a diagram illustrating the proposed biosynthetic pathway.

Victorin_Biosynthesis vicA vicA1-3 genes Ribosome Ribosome vicA->Ribosome Transcription & Translation Precursor Linear Precursor Peptide (Leader-GLKLAF-Follower) Ribosome->Precursor Cyclization Oxidative Macrocyclization (putative) Precursor->Cyclization Other_PTMs Chlorination, Hydroxylation, etc. Cyclization->Other_PTMs Glycyl_Intermediate Glycyl-Victorin Intermediate Other_PTMs->Glycyl_Intermediate Activation N-terminal Oxidative Deamination Glycyl_Intermediate->Activation This compound Active this compound (Glyoxylate form) Activation->this compound VicYb VicYb (DUF3328) VicYb->Cyclization Unknown_Enzymes Unknown Enzymes (e.g., Halogenase) Unknown_Enzymes->Other_PTMs VicK VicK (CAO) VicK->Activation

Proposed biosynthetic pathway of this compound.

Experimental Evidence and Methodologies

The elucidation of the this compound biosynthetic pathway has been driven by a combination of genomics, gene disruption experiments, and metabolite analysis.

Data Presentation: Effects of Gene Deletion on this compound Production

The functional roles of key vic genes were determined by generating targeted gene deletion mutants and analyzing their culture filtrates for this compound production using Liquid Chromatography-Mass Spectrometry (LC-MS).

Mutant StrainTarget GeneEffect on this compound ProductionInferred Function
ΔvicAvicAStrongly diminished production of all this compound derivatives.Precursor peptide is essential for biosynthesis.
ΔvicYbvicYbComplete abolishment of this compound and any related intermediates.Essential for an early step, likely macrocyclization.
ΔvicKvicKAccumulation of novel, non-toxic glycyl-victorin derivatives.Catalyzes the final activation step to the toxic aldehyde.
ΔNOX5NOX5Undiminished this compound production.Not directly involved in this compound biosynthesis.
Experimental Protocols

Detailed, step-by-step protocols for the specific experiments on this compound are found in the supplementary materials of the primary research articles. The general methodologies are outlined below.

4.2.1. Fungal Strains and Culture Conditions

  • C. victoriae wild-type strain FI3 was used as the parent for generating mutants.

  • Fungi were typically grown in a complete medium (CM) for mycelial growth and transferred to a specialized toxin production medium for metabolite analysis.

4.2.2. Gene Deletion

  • Method: Targeted gene deletion was performed using homologous recombination.

  • Workflow:

    • Construct Assembly: A knockout cassette was created, typically containing a selectable marker (e.g., hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.

    • Protoplast Transformation: Protoplasts of C. victoriae were generated by enzymatic digestion of the fungal cell wall. The knockout construct was then introduced into the protoplasts.

    • Selection and Screening: Transformed protoplasts were grown on a selective medium. Colonies were screened by diagnostic PCR to confirm the correct replacement of the target gene with the resistance cassette.

Gene_Deletion_Workflow start Target Gene Identification construct Create Knockout Construct (Marker + Flanking DNA) start->construct transform Transform Protoplasts with Construct construct->transform protoplast Generate Fungal Protoplasts protoplast->transform select Select on Resistant Medium transform->select screen Screen Colonies via PCR select->screen end Confirmed Mutant Strain screen->end

Victorin: A Ribosomally Synthesized Peptide Toxin at the Crossroads of Pathogenesis and Plant Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Victorin, a chlorinated cyclic peptide produced by the necrotrophic fungus Cochliobolus victoriae, stands as a fascinating example of a ribosomally synthesized and post-translationally modified peptide (RiPP) with a potent and highly specific mechanism of action. Initially mistaken for a non-ribosomally synthesized peptide, recent genomic and biochemical evidence has definitively reclassified this compound, unveiling a unique biosynthetic pathway. This technical guide provides a comprehensive overview of the core aspects of this compound, including its ribosomal origin, intricate biosynthesis, mechanism of action in susceptible host plants, and the signaling pathways it triggers. Detailed experimental methodologies for key cited experiments are provided, alongside quantitative data presented in a structured format for ease of comparison. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, plant-pathogen interactions, and drug development, offering insights into the molecular intricacies of this potent fungal secondary metabolite.

Introduction: Reclassifying a Classic Toxin

This compound is a host-selective toxin that was responsible for the devastating Victoria blight of oats in the 1940s.[1][2] For decades, its complex cyclic structure led to the assumption that it was synthesized by large, multi-domain non-ribosomal peptide synthetases (NRPSs). However, recent research has overturned this long-held belief, demonstrating that this compound is, in fact, a product of ribosomal synthesis followed by extensive post-translational modifications, placing it firmly in the RiPP superfamily of natural products.[3][4] This discovery has not only solved a long-standing mystery in natural product biosynthesis but has also provided new tools and understanding for the study of fungal RiPPs.

This compound's bioactivity is exquisitely specific, targeting only certain oat cultivars that carry a particular resistance gene. This specificity is central to its mechanism of action, which involves the hijacking of a plant's own defense machinery to induce programmed cell death, a hallmark of necrotrophic pathogenesis.[5][6] Understanding the molecular basis of this compound's biosynthesis and its interaction with host targets offers significant potential for the development of novel fungicides and for elucidating fundamental mechanisms of plant immunity.

The Ribosomal Origin and Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the ribosomal synthesis of a precursor peptide, followed by a series of enzymatic modifications to yield the mature, bioactive toxin.

The Precursor Peptide: VicA

The genetic basis for this compound production lies in the vicA gene, which encodes the precursor peptide.[3][4] The C. victoriae genome contains multiple copies of vicA, each encoding a leader peptide followed by several repeats of the core peptide sequence: Gly-Leu-Lys-Leu-Ala-Phe (GLKLAF) .[3][4] This repetitive nature of the core peptide within a single precursor is a common feature of RiPP biosynthesis, allowing for the efficient production of multiple active molecules from a single transcript.

Post-Translational Modifications: The Path to Bioactivity

Following ribosomal synthesis, the VicA precursor peptide undergoes a series of crucial post-translational modifications catalyzed by a suite of dedicated enzymes encoded within a loosely organized gene cluster.[2]

A key step in this compound biosynthesis is the macrocyclization of the linear core peptide. This reaction is catalyzed by VicYb, a protein containing a Domain of Unknown Function 3328 (DUF3328).[3][4] Gene deletion studies have shown that the absence of vicYb completely abolishes this compound production, confirming its essential role in the biosynthetic pathway.[3][4] While the precise catalytic mechanism of VicYb is still under investigation, it is predicted to be involved in the oxidative cyclization of the core peptide.[3]

The final step in the maturation of this compound is the oxidative deamination of the N-terminal glycine residue to a glyoxylate. This modification is critical for the toxin's bioactivity. The enzyme responsible for this transformation is VicK, a copper amine oxidase.[3][4] Deletion of the vicK gene results in the accumulation of glycine-containing this compound derivatives that show significantly reduced toxicity.[3] In vitro assays have confirmed that VicK catalyzes the conversion of the N-terminal glycine to a glyoxylate in the presence of copper.[3]

G cluster_ribosome Ribosome cluster_ptm Post-Translational Modification Ribosomal Synthesis Ribosomal Synthesis VicA Precursor Peptide\n(Leader + n x GLKLAF) VicA Precursor Peptide (Leader + n x GLKLAF) Ribosomal Synthesis->VicA Precursor Peptide\n(Leader + n x GLKLAF) Linear Core Peptide\n(GLKLAF) Linear Core Peptide (GLKLAF) VicA Precursor Peptide\n(Leader + n x GLKLAF)->Linear Core Peptide\n(GLKLAF) Proteolytic Cleavage Cyclized Precursor Cyclized Precursor Linear Core Peptide\n(GLKLAF)->Cyclized Precursor VicYb (DUF3328) Oxidative Cyclization Mature this compound\n(N-terminal Glyoxylate) Mature this compound (N-terminal Glyoxylate) Cyclized Precursor->Mature this compound\n(N-terminal Glyoxylate) VicK (Copper Amine Oxidase) Oxidative Deamination vicA gene vicA gene vicA gene->Ribosomal Synthesis

Figure 1: Biosynthetic pathway of this compound.

Mechanism of Action: Hijacking the Host's Defenses

This compound's potent and specific bioactivity stems from its ability to interact with and manipulate components of the plant's innate immune system.

The Host Target: Thioredoxin (TRX-h5)

The primary molecular target of this compound in susceptible oat cultivars is a thioredoxin protein, TRX-h5.[5][6] this compound binds to TRX-h5, and this interaction is a critical initiating event in the signaling cascade that leads to cell death.

The Guard: LOV1, a Nucleotide-Binding Leucine-Rich Repeat (NB-LRR) Protein

In susceptible plants, TRX-h5 is "guarded" by a nucleotide-binding leucine-rich repeat (NB-LRR) protein called LOV1.[6][7] NB-LRR proteins are a major class of intracellular immune receptors in plants that are responsible for detecting pathogen effectors. In the "guard" model of plant immunity, the NB-LRR protein monitors the integrity of a host protein that is targeted by a pathogen effector.

The binding of this compound to TRX-h5 is perceived by LOV1 as a "modification" of its guardee. This triggers a conformational change in LOV1, leading to its activation.[6]

Downstream Signaling and Programmed Cell Death

Activation of LOV1 initiates a downstream signaling cascade that culminates in a hypersensitive response-like programmed cell death (PCD).[5][6] This localized cell death is a typical plant defense mechanism against biotrophic pathogens, which require living host tissue to survive. However, for a necrotrophic pathogen like C. victoriae, which feeds on dead tissue, this host defense response is co-opted to its advantage, facilitating colonization and disease progression.[1]

G This compound This compound TRX-h5 TRX-h5 This compound->TRX-h5 Binds to LOV1 (NB-LRR) LOV1 (NB-LRR) This compound->LOV1 (NB-LRR) Indirectly activates TRX-h5->LOV1 (NB-LRR) Guarded by Downstream Signaling Cascade Downstream Signaling Cascade LOV1 (NB-LRR)->Downstream Signaling Cascade Programmed Cell Death Programmed Cell Death Disease Susceptibility Disease Susceptibility Programmed Cell Death->Disease Susceptibility Downstream Signaling Cascade->Programmed Cell Death

Figure 2: this compound signaling pathway in susceptible plants.

Quantitative Data

The following table summarizes the available quantitative data on the bioactivity of this compound.

ParameterValueTarget/SystemReference
EC50 (in vivo) 81 pMInhibition of glycine decarboxylase activity in oat leaf slices[3]
EC50 (in vitro) 23 µMInhibition of the glycine-bicarbonate exchange reaction[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the ribosomal biosynthesis and mechanism of action of this compound.

Identification of this compound as a RiPP: An Experimental Workflow

The discovery of this compound as a RiPP involved a combination of genomic, genetic, and analytical chemistry approaches.

G Retrobiosynthetic Analysis\nof this compound Structure Retrobiosynthetic Analysis of this compound Structure Prediction of Core Peptide\nSequence (GLKLAF) Prediction of Core Peptide Sequence (GLKLAF) Retrobiosynthetic Analysis\nof this compound Structure->Prediction of Core Peptide\nSequence (GLKLAF) Genome Mining of\nC. victoriae Genome Mining of C. victoriae Prediction of Core Peptide\nSequence (GLKLAF)->Genome Mining of\nC. victoriae Identification of Precursor\nPeptide Gene (vicA) Identification of Precursor Peptide Gene (vicA) Genome Mining of\nC. victoriae->Identification of Precursor\nPeptide Gene (vicA) Gene Deletion of vicA Gene Deletion of vicA Identification of Precursor\nPeptide Gene (vicA)->Gene Deletion of vicA Identification of Putative\nBiosynthetic Gene Cluster Identification of Putative Biosynthetic Gene Cluster Identification of Precursor\nPeptide Gene (vicA)->Identification of Putative\nBiosynthetic Gene Cluster Loss of this compound Production\n(LC-MS analysis) Loss of this compound Production (LC-MS analysis) Gene Deletion of vicA->Loss of this compound Production\n(LC-MS analysis) Gene Deletion of\nModifying Enzyme Genes\n(vicYb, vicK) Gene Deletion of Modifying Enzyme Genes (vicYb, vicK) Identification of Putative\nBiosynthetic Gene Cluster->Gene Deletion of\nModifying Enzyme Genes\n(vicYb, vicK) Altered this compound Profile\nor Abolished Production Altered this compound Profile or Abolished Production Gene Deletion of\nModifying Enzyme Genes\n(vicYb, vicK)->Altered this compound Profile\nor Abolished Production In Vitro Enzymatic Assays In Vitro Enzymatic Assays Altered this compound Profile\nor Abolished Production->In Vitro Enzymatic Assays Confirmation of Enzyme\nFunction Confirmation of Enzyme Function In Vitro Enzymatic Assays->Confirmation of Enzyme\nFunction

Figure 3: Experimental workflow for identifying this compound as a RiPP.

Gene Deletion in Cochliobolus victoriae via Protoplast Transformation

Gene deletion studies were instrumental in confirming the function of the vic genes. The general protocol for gene deletion in C. victoriae involves the following steps:

  • Construct Generation: A gene replacement cassette is constructed using PCR. This cassette typically consists of a selectable marker gene (e.g., hygromycin resistance) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.

  • Protoplast Preparation: Mycelia of C. victoriae are treated with a mixture of cell wall-degrading enzymes (e.g., driselase, lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer (e.g., 1 M sorbitol) to generate protoplasts.

  • Transformation: The gene replacement cassette is introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

  • Selection and Screening: Transformed protoplasts are plated on a selective medium containing the appropriate antibiotic. Resistant colonies are then screened by PCR to confirm the homologous recombination event and the deletion of the target gene.

In Vitro Characterization of Biosynthetic Enzymes

The functions of VicYb and VicK were further investigated through in vitro enzymatic assays.

  • In Vitro Assay for VicK (Copper Amine Oxidase):

    • Protein Expression and Purification: The vicK gene is cloned into an expression vector and the protein is heterologously expressed (e.g., in E. coli or a fungal expression system) and purified.

    • Enzyme Assay: The purified VicK enzyme is incubated with the glycine-containing this compound precursor in a reaction buffer containing copper (CuSO4).

    • Product Analysis: The reaction products are analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect the conversion of the N-terminal glycine to a glyoxylate.

  • In Vitro Assay for VicYb (DUF3328):

    • Characterizing the in vitro activity of DUF3328 enzymes like VicYb can be challenging due to potential requirements for specific co-factors or complex reaction conditions. A general approach involves:

      • Protein Expression and Purification: Similar to VicK, VicYb is heterologously expressed and purified.

      • Enzyme Assay: The purified VicYb is incubated with the linear "GLKLAF" peptide substrate under various conditions (e.g., different metal co-factors, redox conditions).

      • Product Analysis: The reaction mixture is analyzed by LC-MS to detect the formation of the cyclized product.

Co-Immunoprecipitation to Study Protein-Protein Interactions

Co-immunoprecipitation (Co-IP) can be used to demonstrate the interaction between this compound, TRX-h5, and LOV1 in plant extracts.

  • Protein Extraction: Proteins are extracted from susceptible plant tissue treated with and without this compound.

  • Immunoprecipitation: An antibody specific to one of the proteins of interest (e.g., LOV1 or TRX-h5) is added to the protein extract and incubated to form an antibody-protein complex.

  • Complex Pull-down: Protein A/G-agarose beads are added to the mixture to bind the antibody-protein complexes, which are then collected by centrifugation.

  • Western Blot Analysis: The pulled-down proteins are separated by SDS-PAGE and analyzed by western blotting using antibodies against the other proteins of interest to detect their presence in the complex.

Conclusion and Future Perspectives

The reclassification of this compound as a RiPP has opened new avenues for research into fungal natural product biosynthesis. The discovery of the vic gene cluster and the characterization of the key biosynthetic enzymes provide a roadmap for the discovery and characterization of other novel RiPPs from fungal sources. From a drug development perspective, the unique enzymatic machinery involved in this compound biosynthesis presents an attractive target for the development of novel and specific fungicides.

Furthermore, the intricate interplay between this compound, TRX-h5, and LOV1 provides a powerful model system for studying the molecular mechanisms of plant-pathogen interactions and the evolution of plant immune receptors. Future research will likely focus on elucidating the precise catalytic mechanisms of the this compound biosynthetic enzymes, identifying the full spectrum of downstream signaling components in the LOV1-mediated cell death pathway, and exploring the diversity and evolution of this compound-like RiPPs in other fungi. This continued exploration promises to yield fundamental insights into both microbial biochemistry and plant biology, with potential applications in agriculture and medicine.

References

An In-depth Technical Guide to the Primary Molecular Targets of Victorin in Plant Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Victorin, a host-selective toxin produced by the fungus Cochliobolus victoriae, is a potent elicitor of programmed cell death (PCD) in susceptible plants. This technical guide provides a comprehensive overview of the primary molecular targets of this compound, the signaling pathways it triggers, and the experimental methodologies used to elucidate these interactions. The central mechanism of this compound action revolves around the "guard hypothesis," where the toxin manipulates the plant's own defense mechanisms to induce susceptibility. The primary molecular targets identified to date are thioredoxins and the glycine decarboxylase complex, with the NB-LRR protein LOV1 playing a crucial role in mediating the downstream cell death response.

Primary Molecular Targets of this compound

Thioredoxins (TRXs)

The most well-characterized direct targets of this compound in plant cells are members of the thioredoxin (TRX) family, specifically TRX-h5 in Arabidopsis thaliana.[1][2] Thioredoxins are small, ubiquitous proteins that function as general disulfide reductases, playing critical roles in cellular redox regulation and defense signaling.

This compound covalently binds to a specific cysteine residue (Cys39) within the active site of TRX-h5.[3] This binding event does not require the enzymatic activity of TRX-h5 but is essential for triggering this compound-induced cell death.[1] The interaction between this compound and TRX-h5 is highly specific, as closely related thioredoxins like ATTRX3 can only partially compensate for the loss of ATTRX5 function.[2]

Glycine Decarboxylase Complex (GDC)

Early research identified the P-protein of the mitochondrial glycine decarboxylase complex (GDC) as a primary this compound-binding protein.[1][4] The GDC is a multi-enzyme complex crucial for photorespiration and one-carbon metabolism in plants.

  • P-protein (100-kDa): This component of the GDC was one of the first identified this compound-binding proteins. In vivo studies showed that this compound binds to the 100-kDa P-protein in a genotype-specific manner in susceptible oat varieties.[4]

  • H-protein (15-kDa): this compound also binds to the H-protein of the GDC.[5]

While this compound inhibits GDC activity, subsequent research has suggested that the interaction with GDC may not be the primary trigger for the rapid cell death response.[6] Evidence points to an initial recognition of this compound at the cell surface, leading to a cascade of defense-like responses.[6]

LOCUS ORCHESTRATING this compound EFFECTS1 (LOV1)

In Arabidopsis, sensitivity to this compound is conferred by the dominant gene LOV1, which encodes a coiled-coil nucleotide-binding site leucine-rich repeat (CC-NB-LRR) protein.[2] NB-LRR proteins are a major class of intracellular immune receptors in plants that recognize pathogen effectors and trigger defense responses, often culminating in a hypersensitive response (HR), a form of PCD.

LOV1 does not directly interact with this compound. Instead, it functions as a "guard" protein that monitors the status of TRX-h5 (the "guardee").[1] When this compound binds to and modifies TRX-h5, this alteration is perceived by LOV1, which then initiates a downstream signaling cascade leading to PCD.[1][7] This exploitation of a plant's resistance machinery to cause disease susceptibility is a classic example of the "guard hypothesis."

The Guard Hypothesis and this compound-Induced Signaling

The interaction between this compound, TRX-h5, and LOV1 is a well-established model for the guard hypothesis in plant immunity. In this model, LOV1 "guards" TRX-h5. The binding of this compound to TRX-h5 is interpreted by LOV1 as a sign of pathogen attack, leading to the activation of a defense response that, in the case of the necrotrophic pathogen C. victoriae, results in susceptibility.

The signaling pathway downstream of LOV1 activation involves several components associated with plant defense and PCD, including SGT1 (Suppressor of G2 allele of skp1), which is required for LOV1 protein accumulation.[7] The this compound-induced cell death mimics a hypersensitive response, characterized by the production of phytoalexins, extracellular alkalization, and the generation of reactive oxygen species (ROS).[6]

Quantitative Data on this compound-Target Interactions

Quantitative data on the binding affinity of this compound to its targets are limited in the literature. However, the effective concentrations for the inhibition of glycine decarboxylase activity have been determined.

ParameterValueTargetPlantReference
EC50 (in vivo) 81 pMGlycine Decarboxylase ActivityOat (leaf slices)[5]
EC50 (in vitro) 23 µMGlycine-Bicarbonate Exchange ReactionOat[5]

Experimental Protocols

Identification of this compound-Binding Proteins using Radiolabeled this compound

This method was crucial in the initial identification of the P-protein of GDC as a this compound-binding protein.[4]

4.1.1. Radiolabeling of this compound:

  • This compound C is derivatized to introduce a tyrosyl residue.

  • The tyrosylated this compound is then iodinated with ¹²⁵I using the Bolton-Hunter reagent.

  • The radiolabeled this compound derivative is purified by HPLC.

4.1.2. In Vivo Binding Assay:

  • Excise leaf segments from both this compound-susceptible and -resistant oat cultivars.

  • Incubate the leaf segments with ¹²⁵I-labeled this compound in a suitable buffer (e.g., 10 mM Mes, pH 6.5) for a defined period (e.g., 2-4 hours) at room temperature.

  • For competition assays, co-incubate with an excess of unlabeled, reduced (nontoxic) this compound.

  • Thoroughly wash the leaf segments to remove unbound radiolabel.

  • Homogenize the tissue in an extraction buffer containing protease inhibitors.

  • Separate proteins by SDS-PAGE.

  • Visualize radiolabeled proteins by autoradiography.

4.1.3. In Vitro Binding Assay:

  • Prepare a crude protein extract from oat leaves.

  • Incubate the protein extract with ¹²⁵I-labeled this compound in the presence of a reducing agent (e.g., dithiothreitol).

  • Separate proteins by SDS-PAGE and visualize by autoradiography.

Co-Immunoprecipitation (Co-IP) of this compound-Interacting Proteins

Co-IP can be used to identify proteins that form a complex with a known this compound target.

  • Cell Lysis: Lyse plant cells or tissues in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to preserve protein-protein interactions.

  • Pre-clearing: Incubate the lysate with protein A/G-agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-TRX-h5) overnight at 4°C.

  • Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer).

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for the identification of novel interactors.

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful technique to identify direct protein-protein interactions.

  • Vector Construction: Clone the coding sequence of the "bait" protein (e.g., TRX-h5) into a Y2H vector containing a DNA-binding domain (BD). Clone a cDNA library from the plant of interest into a Y2H "prey" vector containing an activation domain (AD).

  • Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

  • Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., leucine, tryptophan, and histidine) to select for colonies where the bait and prey proteins interact. Interaction between the bait and prey brings the BD and AD into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing growth on selective media.

  • Confirmation and Identification: Isolate the prey plasmids from positive colonies and sequence the cDNA insert to identify the interacting protein.

Visualizations

This compound-Induced Cell Death Signaling Pathway

Victorin_Signaling_Pathway This compound This compound TRXh5 Thioredoxin (TRX-h5) (Guardee) This compound->TRXh5 Binds and modifies LOV1 LOV1 (NB-LRR) (Guard) TRXh5->LOV1 Altered state detected by Downstream_Signaling Downstream Signaling Cascade LOV1->Downstream_Signaling Activates SGT1 SGT1 SGT1->LOV1 Required for accumulation PCD Programmed Cell Death (PCD) (Susceptibility) Downstream_Signaling->PCD

Caption: this compound signaling pathway leading to programmed cell death.

Experimental Workflow for this compound Target Identification

Target_Identification_Workflow Start Start: Plant Tissue Extract Binding In Vitro / In Vivo Binding Assay Start->Binding Radiolabeling Radiolabeling of this compound (e.g., with ¹²⁵I) Radiolabeling->Binding Separation Protein Separation (SDS-PAGE) Binding->Separation Detection Detection of Binding (Autoradiography) Separation->Detection Identification Protein Identification (e.g., Mass Spectrometry) Detection->Identification Validation Interaction Validation (Co-IP, Y2H) Identification->Validation End Identified Target Validation->End Guard_Hypothesis cluster_healthy Healthy Plant Cell (No Pathogen) cluster_infected This compound-Treated Cell TRXh5_healthy TRX-h5 (Guardee) Inactive State LOV1_healthy LOV1 (Guard) Inactive TRXh5_healthy->LOV1_healthy Monitors This compound This compound TRXh5_infected TRX-h5 (Guardee) Modified by this compound This compound->TRXh5_infected Binds LOV1_infected LOV1 (Guard) Activated TRXh5_infected->LOV1_infected Modification Detected PCD Defense Response (PCD) LOV1_infected->PCD Triggers

References

A Technical Guide to the Natural Variants and Analogs of Victorin Toxin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of victorin, a host-selective toxin produced by the necrotrophic fungus Cochliobolus victoriae. The guide details the family of natural this compound variants, explores synthetic analogs and their structure-activity relationships, outlines the toxin's mechanism of action through a novel signaling pathway, and provides detailed experimental protocols for its study.

Introduction to this compound

This compound is the causal agent of Victoria blight of oats, a disease that emerged in the 1940s and devastated oat varieties that carried the Vb gene for resistance to crown rust.[1] The toxin is not a single entity but a family of closely related, highly modified cyclic peptides essential for the fungus's pathogenicity.[2][3][4] this compound C is the most abundant and studied member of this family.[2][3] The unique structure and potent biological activity of these compounds have made them a subject of intense research, leading to significant discoveries in plant-pathogen interactions and programmed cell death. This guide summarizes key findings on this compound variants and analogs, presenting quantitative data, molecular mechanisms, and practical methodologies for researchers in the field.

Natural Variants and Core Structure

The fungus Cochliobolus victoriae produces a suite of structurally related toxins. These natural variants share a core macrocyclic structure but differ in minor substitutions.

Core Structural Features:

  • Heterodetic Cyclic Peptide: The backbone of this compound is a cyclic peptide, but it is "heterodetic" because the ring is closed by an ether linkage in addition to peptide bonds.[5][6]

  • Non-Proteinogenic Amino Acids: this compound is composed of several unusual amino acids, including 5,5-dichloroleucine, threo-β-hydroxylysine, and erythro-β-hydroxyleucine.[4]

  • β-Chlorodehydroalanine: A key and highly reactive residue, β-chlorodehydroalanine, is a conserved feature across all this compound variants and is believed to be critical for its bioactivity.[2][3]

The primary known natural variants include this compound B, C, D, E, and victoricine.[7] this compound C, with a molecular weight of 814, is the predominant form produced in fungal cultures.[4]

Structure-Activity Relationships and Synthetic Analogs

The study of this compound analogs, created through chemical modification, has been crucial in identifying the functional groups essential for its toxic activity. These relationships are summarized below and in Table 1.

  • Glyoxylic Acid Residue: The hydrated aldehyde group of the N-terminal glyoxylic acid is indispensable for toxicity.[4][7] Its removal completely abolishes biological activity.[7]

  • Aldehyde Functionality: Reduction of the aldehyde group to a primary alcohol converts this compound from a potent toxin into a protective antimetabolite.[4][7] This suggests the aldehyde may be involved in forming a covalent bond with its target protein.[4][6] A natural analog known as HV-toxin M, which possesses a glycine instead of a glyoxylate residue, exhibits significantly diminished toxicity, further highlighting the aldehyde's importance.[6]

  • Macrocyclic Structure: The integrity of the macrocyclic ring is vital. Analogs in which the ether bond is hydrolyzed to create a linear peptide are over 400 times less active than the native cyclic form.[4]

  • Side-Chain Modifications: While modifications to other parts of the molecule, such as the ε-amino group of the β-hydroxylysine residue, can reduce activity by up to 99%, they do not eliminate its host selectivity.[7] This feature was instrumental in the development of labeled this compound probes for binding studies.[7]

Data Presentation: Bioactivity of this compound Variants and Analogs

The biological activity of this compound and its derivatives is typically quantified by measuring the inhibition of dark CO₂ fixation in susceptible oat leaf slices. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of potency.

Table 1: Quantitative Bioactivity of Natural this compound Variants and Key Analogs

CompoundKey Structural Feature/ModificationBioactivity (IC₅₀ in µM)Host-Selective ToxicityReference
This compound C Predominant natural variant0.004High[7]
This compound B Natural variant0.006High[7]
This compound D Natural variant0.008High[7]
This compound E Natural variant0.009High[7]
Victoricine Natural variant0.546High[7]
Reduced this compound C Aldehyde group reduced to an alcoholNot toxic; acts as a protectantNone[4][7]
Linear this compound C Macrocyclic ring opened via hydrolysis> 1.72 (430x less active)Low[4]
HV-toxin M Glycine residue instead of glyoxylateSignificantly reducedLow[6]
Deglyoxy-victorin Glyoxylic acid residue removedNo activityNone[7]

Mechanism of Action and Signaling Pathway

Initial research suggested that this compound's target was the P-protein of the glycine decarboxylase complex (GDC) within mitochondria.[8][9][10] However, subsequent studies using fluorescently labeled this compound demonstrated that the toxin does not need to enter the cell to initiate programmed cell death (PCD), indicating a cell-surface recognition event.[8][11]

The current model for this compound action in the model plant Arabidopsis thaliana is based on the "guard hypothesis".[12]

  • Direct Target: this compound's true molecular target is a thioredoxin, specifically TRX-h5 , a protein involved in regulating the cell's redox state and immunity.[12][13]

  • The Guard Protein: The susceptibility gene, LOV1 , encodes a nucleotide-binding leucine-rich repeat (NB-LRR) protein.[12][13][14] Proteins of this class typically function as resistance (R) proteins that "guard" cellular targets of pathogen effectors.

  • Activation of PCD: When this compound binds to and inhibits TRX-h5, the guard protein LOV1 detects this altered state.[12] This recognition activates LOV1, which initiates a downstream signaling cascade identical to a typical plant defense response, culminating in PCD, or an apoptosis-like response.[12][13]

  • Exploitation by a Necrotroph: Because C. victoriae is a necrotrophic pathogen (feeding on dead tissue), this host-induced cell death is advantageous, effectively turning a defense mechanism into a susceptibility factor.[12]

Downstream cellular events triggered by this pathway include the generation of reactive oxygen species (ROS) and nitric oxide (NO), ion fluxes across the plasma membrane, extracellular alkalization, and DNA laddering, a classic hallmark of apoptosis.[8][9][11]

Visualization: this compound Signaling Pathway

Victorin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Toxin TRXh5 Thioredoxin (TRX-h5) (Target) This compound->TRXh5 Binds & Inhibits IonChannel Ion Channels PCD Programmed Cell Death (Apoptosis) IonChannel->PCD Ca²⁺ influx LOV1_inactive LOV1 (Guard Protein) (Inactive) TRXh5->LOV1_inactive Guarded by LOV1_active LOV1 (Active) LOV1_inactive->LOV1_active Activation LOV1_active->IonChannel Signals to ROS_NO ROS & NO Production LOV1_active->ROS_NO Induces ROS_NO->PCD Triggers Bioassay_Workflow start Start: Prepare Oat Leaf Slices preincubation Pre-incubate slices with This compound Analog dilutions start->preincubation control Control (No Toxin) start->control incubation Incubate in Dark (2-3h) preincubation->incubation control->incubation radiolabel Add NaH¹⁴CO₃ Incubate in Dark (1h) incubation->radiolabel stop_reaction Stop Reaction (Add Ethanol & Boil) radiolabel->stop_reaction measure Measure Radioactivity (Scintillation Counting) stop_reaction->measure analysis Data Analysis: Calculate % Inhibition measure->analysis end Determine IC₅₀ Value analysis->end

References

The Double-Edged Sword: A Technical Review of Victorin's Role in Plant Necrotrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Victorin, a host-selective toxin produced by the necrotrophic fungus Cochliobolus victoriae, stands as a fascinating case study in the intricate molecular dialogues between plants and pathogens. This chlorinated cyclic peptide is the causal agent of Victoria blight of oats, a disease that devastated oat cultivars in the 1940s. What makes this compound particularly compelling is its mechanism of action, which subverts the plant's own defense machinery to induce cell death, thereby facilitating necrotrophic colonization.[1] This technical guide provides an in-depth review of the current understanding of this compound's role in plant necrotrophy, with a focus on the underlying molecular mechanisms, key experimental findings, and detailed methodologies for researchers in the field.

This compound's Molecular Target and the Guard Hypothesis

The prevailing model for this compound's mode of action is a prime example of the "guard hypothesis" in plant immunity. In this model, a plant resistance (R) protein "guards" a host protein that is targeted by a pathogen effector. Modification of the guarded protein by the effector triggers a defense response, typically a hypersensitive response (HR), which is a form of programmed cell death (PCD) that restricts the growth of biotrophic pathogens.[1] However, for a necrotrophic pathogen like C. victoriae, which feeds on dead tissue, inducing host cell death is a key virulence strategy.

In this compound-sensitive plants, the toxin targets and binds to a thioredoxin protein, specifically TRX-h5 in Arabidopsis thaliana.[2][3] This binding event is "sensed" by a nucleotide-binding site leucine-rich repeat (NLR) protein, LOV1 (Locus Orchestrating this compound effects 1) in Arabidopsis and the genetically linked Vb protein in oats.[2][4] The interaction between this compound and TRX-h5 is thought to induce a conformational change in TRX-h5, which in turn activates the guarding NLR protein, LOV1/Vb.[1] This activation unleashes a downstream signaling cascade that culminates in PCD, effectively creating a nutrient source for the necrotrophic fungus.[1][5]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from studies on this compound's activity.

ParameterPlant SpeciesMethodValueReference
Cell Death Induction
This compound C Concentration for Leaf AssayArabidopsis thalianaLeaf infiltration10 µg/ml[6]
This compound C Concentration for Leaf AssayArabidopsis thalianaDetached leaf in solution5 µg/ml[6][7]
VicFluor Concentration for Cell DeathOat (susceptible)Cytofluorimetric analysis0.6 µg/ml (95% cell death after 2h)[4]
Phytoalexin Induction
Avenanthramide A InductionOat (susceptible)HPLCInduced by 0.05 µg/ml VicFluor[4]
Inhibition of Glycine Decarboxylase
IC50 for Glycine Decarboxylase ComplexOatin vitro enzyme assay81 pM[8]

Experimental Protocols

This compound Sensitivity Assay in Arabidopsis thaliana (Leaf Infiltration)

Objective: To assess the sensitivity of Arabidopsis thaliana plants to this compound by observing cell death symptoms after leaf infiltration.

Materials:

  • This compound C solution (10 µg/ml in sterile water)

  • 1 ml needleless syringe

  • Arabidopsis thaliana plants (4-6 weeks old)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a 10 µg/ml solution of this compound C in sterile deionized water.

  • Select healthy, fully expanded leaves on 4- to 6-week-old Arabidopsis plants.

  • Using a 1 ml needleless syringe, gently press the tip against the abaxial (underside) surface of the leaf.

  • Slowly and carefully infiltrate a small area of the leaf with the this compound solution. A successful infiltration will appear as a water-soaked patch. Infiltrate a control leaf with sterile water.

  • Return the plants to the growth chamber.

  • Observe the infiltrated leaves daily for up to one week.

  • Record the appearance of chlorosis (yellowing) and necrosis (tissue death) in the infiltrated area as an indicator of this compound sensitivity.[6]

Quantification of this compound-Induced Cell Death by Electrolyte Leakage

Objective: To quantify the extent of plasma membrane damage and cell death induced by this compound by measuring the leakage of electrolytes from leaf tissue.

Materials:

  • This compound C solution (concentration range to be tested, e.g., 0, 1, 5, 10 µg/ml)

  • Plant leaves from this compound-sensitive and -insensitive lines

  • Cork borer

  • Deionized water

  • Conductivity meter

  • Shaking incubator

Procedure:

  • Excise leaf discs of a uniform size from healthy, mature leaves using a cork borer.

  • Wash the leaf discs thoroughly with deionized water to remove any surface contaminants and electrolytes released from cut cells.

  • Place a set number of leaf discs (e.g., 5-10) into a test tube containing a known volume of deionized water.

  • Add this compound to the desired final concentrations. Include a water-only control.

  • Incubate the tubes on a shaker at room temperature.

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), measure the electrical conductivity of the solution using a conductivity meter.

  • After the final time point, autoclave the samples to induce 100% electrolyte leakage.

  • Measure the final conductivity of the autoclaved samples.

  • Calculate the percentage of electrolyte leakage at each time point as: (Conductivity at time X / Final conductivity after autoclaving) * 100.

Quantification of Avenanthramide Phytoalexins by HPLC

Objective: To extract and quantify the accumulation of avenanthramide phytoalexins in oat leaves following this compound treatment.

Materials:

  • Oat leaves treated with this compound or a control solution

  • 80% Methanol

  • Liquid nitrogen

  • Centrifuge

  • HPLC system with a C18 column and UV detector

  • Avenanthramide standards (e.g., Avenanthramide A, B, C)

Procedure:

  • Harvest oat leaves at desired time points after this compound treatment and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Extract the powdered tissue with 80% methanol by vortexing and incubating at room temperature.

  • Centrifuge the extract to pellet the cell debris.

  • Collect the supernatant and filter it through a 0.22 µm filter.

  • Inject the filtered extract into an HPLC system equipped with a C18 reverse-phase column.

  • Separate the avenanthramides using a gradient of acetonitrile and water (both often containing a small amount of formic or acetic acid to improve peak shape).

  • Detect the avenanthramides by their absorbance at a specific wavelength (e.g., 340 nm).

  • Quantify the amount of each avenanthramide by comparing the peak areas to a standard curve generated with known concentrations of avenanthramide standards.[6][9]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Victorin_Signaling_Pathway cluster_fungus Cochliobolus victoriae cluster_plant Plant Cell This compound This compound TRXh5 TRX-h5 This compound->TRXh5 Binds and modifies LOV1 LOV1 (NLR Protein) TRXh5->LOV1 Activates PCD Programmed Cell Death (Necrotrophy) LOV1->PCD Initiates signaling cascade

Caption: The this compound signaling pathway leading to programmed cell death in sensitive plants.

Electrolyte_Leakage_Workflow start Leaf Discs treatment Incubate with this compound start->treatment measurement Measure Conductivity (Time Course) treatment->measurement autoclave Autoclave to release all electrolytes measurement->autoclave calculation % Electrolyte Leakage Calculation measurement->calculation final_measurement Measure Final Conductivity autoclave->final_measurement final_measurement->calculation end Quantified Cell Death calculation->end

Caption: Experimental workflow for quantifying cell death using an electrolyte leakage assay.

Phytoalexin_Quantification_Workflow start This compound-Treated Oat Leaves extraction Grind in Liquid N2 & Extract with 80% Methanol start->extraction centrifugation Centrifuge and Collect Supernatant extraction->centrifugation filtration Filter Extract centrifugation->filtration hplc HPLC Analysis (C18 Column) filtration->hplc quantification Quantify against Standard Curve hplc->quantification end Avenanthramide Levels quantification->end

Caption: Workflow for the extraction and quantification of avenanthramide phytoalexins via HPLC.

Conclusion and Future Directions

This compound represents a potent molecular tool for dissecting the complex interplay between plant defense and pathogen virulence. The elucidation of its mechanism of action through the guard hypothesis has provided significant insights into how necrotrophic pathogens can hijack host resistance pathways for their own benefit. For researchers and drug development professionals, understanding these molecular intricacies is paramount. The experimental protocols and quantitative data presented here offer a foundation for further investigation into this compound-induced necrotrophy. Future research may focus on identifying additional components of the this compound signaling pathway, exploring the potential for engineering resistance in susceptible crop varieties, and leveraging our understanding of this system to develop novel strategies for crop protection. The unique mode of action of this compound also presents potential avenues for the development of targeted herbicides or other agrochemicals, highlighting the broader implications of studying this fascinating host-pathogen interaction.

References

Methodological & Application

Quantitative Analysis of Victorin Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Victorin is a host-selective toxin produced by the fungal pathogen Cochliobolus victoriae, the causative agent of Victoria blight of oats.[1][2] It is a chlorinated cyclic peptide that induces a defense-like response, including programmed cell death (PCD), in susceptible oat cultivars.[1][2] The unique mode of action and potent biological activity of this compound make it a subject of interest in plant pathology, molecular biology, and potentially for the development of novel therapeutics. Accurate and reliable quantification of this compound is crucial for studying its biosynthesis, mechanism of action, and for screening for its presence in various matrices. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the quantitative analysis of this compound.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using a proposed Reversed-Phase HPLC (RP-HPLC) method.

Experimental Protocols

Extraction of this compound from Cochliobolus victoriae Culture

This protocol describes the extraction of this compound from a liquid culture of C. victoriae.

Materials:

  • Cochliobolus victoriae culture filtrate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

  • Filtration apparatus with 0.45 µm filter

Procedure:

  • Grow Cochliobolus victoriae in a suitable liquid medium for 7-10 days to allow for this compound production.

  • Separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume of methanol or the initial mobile phase for HPLC analysis.

  • Filter the reconstituted extract through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method for Quantitative Analysis of this compound

This proposed method is based on common practices for the analysis of cyclic peptides and fungal toxins.[3][4][5][6]

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 5% B to 95% B over 30 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm and 254 nm (monitor both for optimal sensitivity and specificity)
Injection Volume 20 µL
Method Validation

To ensure the reliability of the quantitative data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by comparing the chromatograms of blank samples, this compound standard, and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of this compound standards. A correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by recovery studies of spiked samples at different concentration levels.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The following tables summarize the expected quantitative data from a validated HPLC method for this compound analysis.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Table 2: Method Validation Summary

ParameterSpecification
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Specificity No interference at the retention time of this compound

Visualizations

Experimental Workflow

G cluster_extraction This compound Extraction cluster_analysis HPLC Analysis culture C. victoriae Culture filtration Filtration/Centrifugation culture->filtration extraction Liquid-Liquid Extraction (Ethyl Acetate) filtration->extraction drying Drying & Evaporation extraction->drying reconstitution Reconstitution drying->reconstitution injection HPLC Injection reconstitution->injection separation C18 Column Separation injection->separation detection DAD/UV Detection separation->detection quantification Quantification detection->quantification

Caption: Workflow for this compound extraction and HPLC analysis.

This compound-Induced Signaling Pathway in Susceptible Oat Cells

G This compound This compound receptor Cell Surface Receptor (Proposed) This compound->receptor Initial Recognition trx Thioredoxin (TRX-h5) This compound->trx Covalent Binding gdc Glycine Decarboxylase Complex (Mitochondria) This compound->gdc Binding ion_flux Ion Fluxes (Extracellular Alkalization) receptor->ion_flux ros_no ROS & NO Production ion_flux->ros_no caspase Caspase-like Protease Activation ros_no->caspase trx->caspase Inhibition of defense? gdc->caspase Disruption of metabolism? pcd Programmed Cell Death (Apoptosis) caspase->pcd

Caption: Proposed signaling pathway of this compound-induced cell death.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. Proper validation of the method is essential to ensure the accuracy and precision of the results. This analytical procedure is a valuable tool for researchers and scientists working on the multifaceted aspects of this compound, from its fundamental biology to its potential applications. The understanding of its signaling pathway further opens avenues for investigating plant-pathogen interactions and programmed cell death mechanisms.

References

Application Notes and Protocols for Victorin Sensitivity Assay in Arabidopsis thaliana Seedlings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Victorin is a host-selective toxin produced by the necrotrophic fungus Cochliobolus victoriae.[1] While its primary target is specific oat cultivars, sensitivity has been identified in the model organism Arabidopsis thaliana, making it a powerful tool for studying programmed cell death (PCD) and plant-pathogen interactions.[2][3] In sensitive Arabidopsis ecotypes, this compound induces a rapid, defense-like response that culminates in cell death, mimicking a hypersensitive response.[4][5]

Sensitivity is governed by a single dominant gene, LOV1 (Locus Orchestrating this compound effects1), which encodes a coiled-coil nucleotide-binding site leucine-rich repeat (CC-NBS-LRR) protein.[6][7] The this compound response in Arabidopsis is a classic example of the "guard" hypothesis of plant immunity. The LOV1 protein "guards" a thioredoxin, TRX-h5. This compound does not interact with LOV1 directly but binds to TRX-h5, triggering a conformational change that is perceived by LOV1.[8][9] This activation of LOV1 initiates a downstream signaling cascade leading to PCD.[4][10] This application note provides a detailed protocol for conducting a this compound sensitivity assay using Arabidopsis thaliana seedlings.

This compound Signaling Pathway

The perception of this compound in Arabidopsis is mediated by the LOV1 and TRX-h5 proteins. In the absence of the toxin, the CC-NBS-LRR protein LOV1 is in an inactive state, monitoring the status of the thioredoxin TRX-h5. When this compound enters the cell, it physically binds to TRX-h5. This binding event is recognized by the guarding LOV1 protein, which becomes activated. Activated LOV1 then triggers a downstream signaling cascade, involving various defense-related components, which ultimately results in a hypersensitive-like response and programmed cell death.[4][8][9][10]

Victorin_Signaling_Pathway This compound This compound Toxin TRXh5 TRX-h5 (Thioredoxin) This compound->TRXh5 Binds to LOV1_inactive Inactive LOV1 (Guard) TRXh5->LOV1_inactive Guarded by LOV1_active Active LOV1 LOV1_inactive->LOV1_active Activation upon This compound-TRX-h5 binding Signaling Downstream Defense Signaling LOV1_active->Signaling Initiates PCD Programmed Cell Death (PCD) Signaling->PCD Leads to Victorin_Assay_Workflow cluster_prep Phase 1: Preparation & Growth cluster_assay Phase 2: this compound Treatment cluster_analysis Phase 3: Data Analysis Sterilize 1. Seed Sterilization (LOV1 & Col-4) Plate 2. Plate on MS Agar Sterilize->Plate Stratify 3. Stratify (4°C, 2-4 days) Plate->Stratify Grow 4. Grow Seedlings (7-10 days) Stratify->Grow Transfer 6. Transfer Seedlings to 24-well plates Grow->Transfer Prepthis compound 5. Prepare this compound Dilutions (0-50 ng/mL) Incubate 7. Add this compound & Incubate (48-96 hours) Prepthis compound->Incubate Transfer->Incubate Observe 8. Visual Scoring & Photography Incubate->Observe Measure 9. Quantitative Measurement (e.g., Electrolyte Leakage) Observe->Measure Analyze 10. Analyze & Compare Data Measure->Analyze

References

Application Notes and Protocols: Screening for Resistant Plant Lines Using Victorin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Victorin is a host-selective toxin produced by the necrotrophic fungus Cochliobolus victoriae, the causal agent of Victoria blight of oats.[1][2] This disease was particularly devastating to oat crops in the United States during the 1940s.[2] this compound is a cyclic hexapeptide that induces programmed cell death (PCD), resembling apoptosis, in susceptible plant lines.[3][4]

Interestingly, sensitivity to this compound is not a passive trait but an active response mediated by specific host genes. In oats, susceptibility is controlled by a single dominant gene, Vb, which is genetically linked to the Pc-2 gene that confers resistance to crown rust disease.[5][6] A similar mechanism exists in the model plant Arabidopsis thaliana, where the Nucleotide-Binding Leucine-Rich Repeat (NB-LRR) gene LOV1 (Locus Orchestrating this compound Effects) confers sensitivity.[7][8]

The mechanism of action involves this compound binding to and inhibiting a thioredoxin (TRX-h5). In susceptible plants (containing LOV1/Vb), this complex activates the NB-LRR protein, triggering a defense-like response that leads to cell death.[3][7] The necrotrophic pathogen then exploits this host-induced cell death to acquire nutrients.[9] Plants that lack a functional LOV1 or Vb gene are insensitive to the toxin and thus resistant to the pathogen.[5][8] This clear genetic basis makes this compound an exceptionally precise and powerful tool for screening plant populations to identify resistant individuals.

These application notes provide detailed protocols for using this compound to screen for resistance in plant lines, particularly in oats and Arabidopsis.

Principle of the Screening Assay

The screening method is based on the differential response of plant lines to this compound treatment.

  • Susceptible/Sensitive Lines: Plants possessing the susceptibility gene (Vb or LOV1) will exhibit a strong physiological response when exposed to this compound. Symptoms include chlorosis (yellowing), necrosis, growth inhibition, and eventual cell death.[10]

  • Resistant/Insensitive Lines: Plants lacking the susceptibility gene will show no significant symptoms when treated with the same concentration of this compound.

By applying a controlled dose of this compound to a population of plants and observing the resulting phenotypes, researchers can rapidly distinguish between resistant and susceptible individuals. This method is highly efficient for screening large numbers of plants, including germplasm collections, mutant populations, and breeding lines.[11]

Key Applications

  • High-Throughput Screening: Efficiently screen large germplasm collections to identify novel sources of resistance.

  • Marker-Assisted Selection (MAS): Validate the presence or absence of resistance/susceptibility genes in breeding programs.

  • Gene Function Studies: Investigate the molecular pathways involved in this compound-induced cell death and plant immunity.

  • Mutant Screening: Identify mutations in genes that suppress or enhance this compound sensitivity.[9]

This compound-Induced Signaling Pathway

The interaction between this compound and the host plant machinery is a classic example of the "guard model" of plant immunity being exploited by a pathogen. In resistant plants, the absence of the "guard" protein (LOV1/Vb) prevents the activation of the cell death pathway.

G cluster_0 Susceptible Plant Cell (LOV1/Vb Present) cluster_1 Resistant Plant Cell (lov1/vb null) Victorin_S This compound TRXh5_S Thioredoxin (TRX-h5) Victorin_S->TRXh5_S Binds & Inhibits LOV1 LOV1 / Vb Protein (NB-LRR) TRXh5_S->LOV1 Activates PCD Programmed Cell Death (Susceptibility) LOV1->PCD Victorin_R This compound TRXh5_R Thioredoxin (TRX-h5) Victorin_R->TRXh5_R Binds & Inhibits NoLOV1 No Functional LOV1 / Vb TRXh5_R->NoLOV1 No interaction Survival No Cell Death (Resistance) NoLOV1->Survival

Caption: this compound signaling in susceptible vs. resistant plants.

Experimental Protocols

Materials and Reagents
  • Plant seeds (e.g., Avena sativa or Arabidopsis thaliana lines).

  • Purified this compound C (or a crude fungal filtrate calibrated for activity).

  • Sterile distilled water.

  • Soil mix or sterile growth medium (e.g., Murashige and Skoog).

  • Petri dishes, pots, or multi-well plates.

  • Growth chamber or greenhouse with controlled light and temperature.

  • Surface sterilization solution (e.g., 0.5% sodium hypochlorite).[5]

  • 0.1% Agar solution (for seed stratification).[5]

Protocol 1: Seedling Flood Assay

This method is suitable for screening a large number of seedlings simultaneously.[5]

  • Seed Sterilization & Sowing:

    • Surface sterilize seeds in 0.5% sodium hypochlorite for 3-5 minutes, followed by three rinses with sterile distilled water.[5]

    • For Arabidopsis, stratify seeds in a 0.1% agar solution at 4°C for 3-5 days to ensure uniform germination.[5]

    • Sow seeds densely in flats or pots containing a well-drained soil mix.

    • Grow seedlings for 7-10 days under appropriate conditions (e.g., 22°C, 16h light/8h dark photoperiod).[5]

  • This compound Application:

    • Prepare a this compound working solution in water. The final concentration may require optimization, but a starting point of 1-10 µg/mL is effective for many applications.[8][10]

    • Apply the this compound solution to the seedling trays until the soil is saturated. Use water as a negative control on a separate tray.

  • Scoring and Data Collection:

    • Observe the seedlings daily for 4-7 days.

    • Susceptible seedlings will exhibit chlorosis, stunting, and eventually turn necrotic and die.

    • Resistant seedlings will remain green and healthy, indistinguishable from the water-treated controls.

    • Score each line as either Sensitive (S) or Insensitive (I). For quantitative analysis, a disease severity index can be used (see Table 2).

Protocol 2: Detached Leaf Assay

This method is useful when working with mature plants or when material is limited.[10]

  • Plant Growth: Grow plants to the 4-6 leaf stage (approximately 3-4 weeks for Arabidopsis).

  • Leaf Excision: Carefully excise healthy, fully expanded leaves from the plants.

  • This compound Treatment:

    • Place leaves in a petri dish containing filter paper moistened with a this compound solution (e.g., 5 µg/mL).[10]

    • Alternatively, place the petiole of each leaf into a microcentrifuge tube containing the this compound solution.

    • As a negative control, use leaves from the same plant lines treated with water only.

  • Incubation and Scoring:

    • Incubate the petri dishes or tubes under light at room temperature.

    • Monitor the leaves for 48 to 96 hours.[10]

    • Susceptible leaves will develop spreading chlorosis and necrosis, while resistant leaves will remain healthy.[10]

Experimental Workflow Diagram

G cluster_assay Assay Method start Start: Select Plant Lines sterilize Seed Surface Sterilization (0.5% Sodium Hypochlorite) start->sterilize sow Sow Seeds & Germinate (7-10 days) sterilize->sow seedling Seedling Flood Assay sow->seedling leaf Detached Leaf Assay sow->leaf prep_assay Prepare this compound Working Solution (e.g., 1-10 µg/mL) treat Apply this compound Solution (Include Water Control) prep_assay->treat seedling->treat leaf->treat incubate Incubate & Observe (4-7 days for seedlings, 48-96h for leaves) treat->incubate score Score Phenotypes (Resistant vs. Susceptible) incubate->score analyze Data Analysis & Selection of Resistant Lines score->analyze finish End: Resistant Lines Identified analyze->finish

Caption: General workflow for this compound resistance screening.

Data Presentation and Interpretation

Quantitative data should be recorded to ensure reproducibility and allow for statistical analysis.

Table 1: Recommended this compound Concentrations for Screening Assays

Plant Species Assay Type This compound C Concentration Reference(s)
Arabidopsis thaliana Detached Leaf 5 - 10 µg/mL [8][10]
Arabidopsis thaliana Seedling Flood 1 - 5 µg/mL [5]
Avena sativa (Oats) Detached Leaf 0.1 - 1 µg/mL [4]

| Avena sativa (Oats) | Root Growth Inhibition | 10 - 100 ng/mL |[5] |

Note: Optimal concentrations may vary between this compound batches and plant ecotypes. Preliminary dose-response experiments are recommended.

Table 2: Example Phenotypic Scoring Scale for this compound Sensitivity

Score Description Phenotype
0 Highly Resistant No visible symptoms; indistinguishable from control.
1 Resistant Minor, localized chlorosis on leaf edges.
2 Moderately Resistant Mild chlorosis across <25% of the leaf/seedling.
3 Moderately Susceptible Widespread chlorosis and some necrotic flecks; >50% of tissue affected.
4 Susceptible Severe chlorosis and spreading necrosis.

| 5 | Highly Susceptible | Complete necrosis and tissue collapse. |

Table 3: Quantitative Inhibition of Thioredoxin (TRX-h5) by this compound This table summarizes in vitro data demonstrating the direct biochemical effect of this compound.[3]

This compound Concentration (µM)Relative Specific Activity of TRX-h5 (%)Standard Error
0100± 5.2
145± 3.1
518± 2.5
108± 1.9
(Data adapted from reference[3])

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No symptoms in known susceptible lines - this compound solution is inactive or too dilute.- Inconsistent application of toxin.- Test this compound on a positive control line.- Prepare a fresh, higher-concentration solution.- Ensure uniform application and soil saturation.
Symptoms in known resistant lines - this compound concentration is too high (non-specific toxicity).- Plants are stressed from other factors (e.g., poor growth conditions).- Perform a dose-response curve to find the optimal selective concentration.- Improve growth conditions and ensure plants are healthy before the assay.
High variability within a single plant line - The plant line is genetically segregating for the susceptibility locus.- Uneven germination or seedling development.- Self-pollinate and re-screen progeny to isolate homozygous lines.- Improve seed stratification and sowing techniques for uniformity.

References

Application of Victorin in Programmed Cell Death Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Victorin, a host-selective toxin produced by the fungus Cochliobolus victoriae, is a potent inducer of programmed cell death (PCD) in susceptible oat varieties and has become a valuable tool for studying apoptosis-like processes in plants.[1][2][3][4] This toxin elicits a defense response in sensitive plants that is akin to a hypersensitive response, a form of PCD used by plants to thwart pathogen invasion.[1][2] The study of this compound-induced cell death provides a unique model system to dissect the molecular mechanisms governing PCD in plants, offering insights that are relevant to both fundamental plant biology and the development of novel therapeutic strategies.

The mechanism of this compound action involves its recognition at the cell surface, challenging the earlier hypothesis of an exclusive mitochondrial target.[1][2][5] This initial recognition triggers a signaling cascade that includes ion fluxes across the plasma membrane, the generation of reactive oxygen species (ROS) and nitric oxide (NO), and extracellular alkalization.[1][2] A key player in this pathway is the LOV1 (LOCUS ORCHESTRATING this compound EFFECTS1) gene product, a nucleotide-binding site leucine-rich repeat (NBS-LRR) protein, which is typically associated with disease resistance.[6] LOV1 is believed to "guard" the thioredoxin TRX-h5, and the binding of this compound to TRX-h5 activates LOV1, initiating the downstream cell death program.[6]

Hallmarks of this compound-induced PCD include characteristic biochemical and morphological changes such as DNA laddering, proteolytic cleavage of the large subunit of RuBisCO, and chlorophyll loss, all indicative of an apoptotic-like process.[3][4][7] The involvement of calcium and ethylene in mediating the plant's response to this compound has also been established.[4] The specificity and potency of this compound make it an excellent molecular probe for identifying and characterizing components of the plant PCD machinery.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: this compound Concentration and Cellular Responses

ParameterOrganism/SystemThis compound ConcentrationObserved EffectReference
Glycine Decarboxylase Complex (GDC) InhibitionOats81 pM50% inhibition (IC50)[4][7]
Cell Death Induction (VicFluor)Oat Mesophyll Cells0.6 µg/mL95% cell death after 2 hours[2]
Phytoalexin Production (VicFluor)Oat Mesophyll Cells0.05 µg/mLAvenanthramide A production without severe cell death[2]
Intracellular Signal Increase (VicFluor)This compound-Sensitive Cells0.6 µg/mL2.3-fold increase in fluorescence at 4 hours[2]

Table 2: Inhibitor Effects on this compound-Induced Responses

InhibitorTargetEffect on this compound-Induced ResponseReference
LaCl₃Calcium ChannelsNear-complete protection against leaf symptoms and RuBisCO LSU cleavage[4]
Aminooxyacetic acid (AOA)Ethylene SynthesisSignificant protection against leaf symptoms and RuBisCO LSU cleavage[4]
Silver thiosulfate (STS)Ethylene ActionSignificant protection against leaf symptoms and RuBisCO LSU cleavage[4]
E-64Cysteine ProteasesPrevention of RuBisCO LSU cleavage[4][7]
CalpeptinCalpain/Cysteine ProteasesPrevention of RuBisCO LSU cleavage[4][7]

Signaling Pathway and Experimental Workflow Diagrams

This compound-Induced Programmed Cell Death Signaling Pathway

Victorin_PCD_Pathway This compound This compound CellSurface Cell Surface Recognition This compound->CellSurface Binds GDC Glycine Decarboxylase Complex (GDC) Inhibition This compound->GDC Also inhibits TRXh5 TRX-h5 CellSurface->TRXh5 LOV1 LOV1 (NBS-LRR) TRXh5->LOV1 This compound binding activates LOV1 IonFluxes Ion Fluxes (Ca²⁺ influx) LOV1->IonFluxes ExtracellularAlkalinization Extracellular Alkalinization LOV1->ExtracellularAlkalinization ROS_NO ROS & NO Production LOV1->ROS_NO Phytoalexin Phytoalexin Synthesis LOV1->Phytoalexin Ethylene Ethylene Signaling IonFluxes->Ethylene ROS_NO->Ethylene DNA_Laddering DNA Laddering ROS_NO->DNA_Laddering ProteaseActivation Protease Activation Ethylene->ProteaseActivation RuBisCO_Cleavage RuBisCO LSU Cleavage ProteaseActivation->RuBisCO_Cleavage PCD Programmed Cell Death RuBisCO_Cleavage->PCD DNA_Laddering->PCD

Caption: Signaling pathway of this compound-induced programmed cell death.

Experimental Workflow for Studying this compound-Induced PCD

Victorin_Workflow PlantMaterial Prepare Plant Material (e.g., oat leaf slices, protoplasts) VictorinTreatment This compound Treatment (various concentrations and time points) PlantMaterial->VictorinTreatment PCD_Assays PCD Assays VictorinTreatment->PCD_Assays Biochemical Biochemical Assays VictorinTreatment->Biochemical Molecular Molecular Assays VictorinTreatment->Molecular CellViability Cell Viability Assay (e.g., FDA staining) PCD_Assays->CellViability ROS_NO ROS/NO Measurement (e.g., DCF-DA, DAF-2 DA) PCD_Assays->ROS_NO IonFluxes Ion Flux Measurement (e.g., pH electrode, Ca²⁺ imaging) PCD_Assays->IonFluxes Phytoalexin Phytoalexin Quantification (HPLC) Biochemical->Phytoalexin ProteinAnalysis Protein Analysis (SDS-PAGE, Western Blot for RuBisCO cleavage) Biochemical->ProteinAnalysis DNA_Laddering DNA Laddering Assay (Agarose Gel Electrophoresis) Molecular->DNA_Laddering

Caption: General experimental workflow for this compound-induced PCD studies.

Experimental Protocols

This compound Treatment of Oat Leaf Slices

Objective: To induce programmed cell death in oat leaf tissue using this compound.

Materials:

  • This compound C solution (concentration range: 10 pM to 1 µM)

  • Susceptible oat seedlings (e.g., cultivar 'Victory')

  • Sterile distilled water

  • Petri dishes

  • Scalpel or razor blade

  • Forceps

  • Incubation buffer (e.g., 10 mM MES, pH 6.0)

Protocol:

  • Grow oat seedlings for 7-10 days under controlled conditions (e.g., 16h light/8h dark cycle at 22°C).

  • Excise the first true leaves from the seedlings.

  • Cut the leaves into 1-2 cm segments using a sterile scalpel.

  • Float the leaf segments in sterile distilled water for 1-2 hours to recover from wounding stress.

  • Prepare a series of this compound dilutions in the incubation buffer. A typical concentration range to test is 100 pM, 1 nM, 10 nM, 100 nM, and 1 µM. Include a buffer-only control.

  • Transfer the leaf segments to Petri dishes containing the different this compound solutions. Ensure the segments are in good contact with the solution.

  • Incubate the Petri dishes in the dark at room temperature for the desired time points (e.g., 2, 4, 8, 12, 24 hours).

  • After incubation, the leaf segments can be used for various downstream analyses, such as DNA extraction for laddering assays, protein extraction for RuBisCO cleavage analysis, or microscopy for observing cell death.

DNA Laddering Assay

Objective: To detect the characteristic internucleosomal DNA fragmentation associated with apoptosis.

Materials:

  • This compound-treated and control oat leaf slices

  • DNA extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 50 mM EDTA, 500 mM NaCl, 1.25% SDS, 0.38 g/L sodium bisulfite)

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Chloroform:isoamyl alcohol (24:1)

  • 3 M Sodium acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Agarose

  • TAE or TBE buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • DNA size marker (e.g., 100 bp ladder)

Protocol:

  • Grind ~100 mg of this compound-treated or control leaf tissue to a fine powder in liquid nitrogen.

  • Add 500 µL of DNA extraction buffer and vortex thoroughly.

  • Add 10 µL of Proteinase K and incubate at 55°C for 1-2 hours.

  • Add 10 µL of RNase A and incubate at 37°C for 30 minutes.

  • Perform a phenol:chloroform:isoamyl alcohol extraction by adding an equal volume, vortexing, and centrifuging at 12,000 x g for 10 minutes. Transfer the upper aqueous phase to a new tube.

  • Repeat the extraction with chloroform:isoamyl alcohol.

  • Precipitate the DNA by adding 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol. Mix gently and incubate at -20°C for at least 1 hour.

  • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the DNA.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol and centrifuge again.

  • Air-dry the pellet and resuspend in 20-50 µL of TE buffer.

  • Prepare a 1.5-2.0% agarose gel in TAE or TBE buffer containing a DNA stain.

  • Mix an aliquot of the DNA sample with loading dye and load onto the gel. Include a DNA size marker.

  • Run the gel at a low voltage (e.g., 50-80 V) until the dye front has migrated sufficiently.

  • Visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments in multiples of ~180-200 bp is indicative of apoptosis.

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the production of ROS, a key event in this compound-induced PCD.

Materials:

  • This compound-treated and control oat leaf slices or protoplasts

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) for general ROS detection

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Protocol:

  • Prepare a stock solution of H₂DCF-DA in DMSO (e.g., 10 mM).

  • Incubate this compound-treated and control samples (leaf discs or protoplasts) in PBS containing 5-10 µM H₂DCF-DA.

  • Incubate in the dark at room temperature for 30-60 minutes.

  • Wash the samples twice with PBS to remove excess probe.

  • For quantitative analysis using a fluorometer, homogenize the tissue in PBS and measure the fluorescence (excitation ~485 nm, emission ~530 nm). Normalize the fluorescence intensity to the amount of tissue or protein concentration.

  • For qualitative analysis using a fluorescence microscope, mount the samples on a slide and observe the green fluorescence, which indicates the presence of ROS.

RuBisCO Large Subunit (LSU) Cleavage Assay

Objective: To detect the specific proteolytic cleavage of the RuBisCO LSU.

Materials:

  • This compound-treated and control oat leaf slices

  • Protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)

  • Bradford assay reagent or similar for protein quantification

  • SDS-PAGE loading buffer

  • Acrylamide/bis-acrylamide solution

  • SDS-PAGE running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against RuBisCO LSU

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Homogenize ~100 mg of this compound-treated or control leaf tissue in protein extraction buffer on ice.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration.

  • Mix equal amounts of protein (e.g., 20-30 µg) with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel (e.g., 12%).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against RuBisCO LSU overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A smaller molecular weight band corresponding to the cleaved LSU should be visible in the this compound-treated samples.

References

Application Notes and Protocols for the Synthesis of Victorin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Victorin, a host-selective toxin produced by the necrotrophic fungus Cochliobolus victoriae, is a cyclic hexapeptide that induces programmed cell death in susceptible plants. Its unique structure and potent biological activity make it and its derivatives attractive targets for research in chemical biology and drug development. This compound's biosynthesis is ribosomal, involving precursor peptides and post-translational modifications. The active form of this compound contains a glyoxylate residue, which is crucial for its toxicity. This document provides detailed protocols for the synthesis of this compound derivatives through both a proposed total synthesis route and a semi-synthetic approach starting from biosynthetic precursors.

I. Proposed Total Synthesis of a this compound C Analogue

The total chemical synthesis of this compound C has not yet been reported in the literature, likely due to its complex structure featuring several non-proteinogenic amino acids, including a unique β-chlorodehydroalanine residue. The following section outlines a plausible strategy for the total synthesis of a simplified this compound C analogue, focusing on key chemical transformations.

Experimental Protocols

1. Synthesis of the β-Chlorodehydroalanine (ΔAla(βCl)) Residue

This protocol is adapted from the chlorination of dehydroalanine precursors.

  • Materials:

    • N-protected dehydroalanine dipeptide (e.g., Boc-Gly-ΔAla-OMe)

    • Dichloromethane (DCM), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Chlorine gas (Cl₂) solution in DCM

    • Triethylamine (TEA)

    • Silica gel for column chromatography

    • Ethyl acetate (EtOAc) and hexanes for chromatography

  • Procedure:

    • Dissolve the N-protected dehydroalanine dipeptide (1.0 mmol) in a mixture of anhydrous DMF and DCM (1:8 v/v, 20 mL).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of chlorine gas in DCM dropwise until a persistent pale yellow color is observed.

    • Quench the reaction by adding triethylamine (1.5 mmol, 1.5 eq).

    • Remove the volatile components under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the N-protected β-chlorodehydroalanine dipeptide.

2. Solid-Phase Peptide Synthesis (SPPS) of the Linear Hexapeptide Precursor

This protocol outlines the assembly of the linear peptide backbone on a solid support using Fmoc/tBu chemistry.

  • Materials:

    • Fmoc-Rink Amide resin

    • Fmoc-protected amino acids (including the synthesized Fmoc-protected β-chlorodehydroalanine derivative)

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Piperidine solution (20% in DMF)

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

    • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/triisopropylsilane/water, 95:2.5:2.5)

  • Procedure:

    • Swell the Fmoc-Rink Amide resin in DMF for 1 hour.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

    • Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

    • Repeat the deprotection and coupling steps for each amino acid in the sequence.

    • After the final coupling, perform a final Fmoc deprotection.

    • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 3 hours. Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Purify the crude linear peptide by reverse-phase HPLC.

3. Macrocyclization of the Linear Peptide

This protocol describes a solution-phase macrocyclization to form the cyclic peptide.

  • Materials:

    • Purified linear hexapeptide

    • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve the purified linear peptide in a high volume of anhydrous DMF to achieve a low concentration (e.g., 0.1 mM) to favor intramolecular cyclization.

    • Add BOP (1.2 eq) and DIPEA (3 eq) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, remove the DMF under high vacuum.

    • Purify the cyclic peptide by reverse-phase HPLC.

Workflow for Total Synthesis

Total_Synthesis_Workflow A Synthesis of β-Chlorodehydroalanine Residue B Solid-Phase Peptide Synthesis (Linear Precursor) A->B C Cleavage from Resin B->C D Purification of Linear Peptide (RP-HPLC) C->D E Solution-Phase Macrocyclization D->E F Purification of Cyclic Analogue (RP-HPLC) E->F

Caption: Workflow for the proposed total synthesis of a this compound C analogue.

II. Semi-Synthesis of this compound Derivatives

This approach utilizes inactive precursors of this compound, such as the glycine-containing HV-toxin M, which can be isolated from mutant strains of C. victoriae. These precursors are then chemically or enzymatically converted to the active glyoxylate form.

Experimental Protocols

1. Isolation of Glycine-Containing this compound Precursors

  • Materials:

    • Culture of Cochliobolus victoriae (ΔvicK mutant strain)

    • Liquid fermentation medium (e.g., Potato Dextrose Broth)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Silica gel for column chromatography

    • Reverse-phase C18 silica gel

    • HPLC system

  • Procedure:

    • Inoculate the liquid fermentation medium with the ΔvicK mutant strain of C. victoriae.

    • Incubate the culture for 14-21 days with shaking.

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to partially purify the peptide fraction.

    • Further purify the peptide fraction using reverse-phase C18 column chromatography or preparative HPLC to isolate the glycine-containing this compound precursors.

2. Oxidative Deamination to Form the Glyoxylate Moiety

This protocol describes the conversion of the N-terminal glycine to a glyoxylate, mimicking the action of the VicK enzyme.[1]

  • Materials:

    • Isolated glycine-containing this compound precursor

    • Copper(II) sulfate (CuSO₄)

    • Sodium periodate (NaIO₄) or a suitable amine oxidase

    • Phosphate buffer (pH 7.0)

  • Procedure (Chemical Oxidation):

    • Dissolve the purified glycine-containing precursor in phosphate buffer.

    • Add a catalytic amount of CuSO₄.

    • Add sodium periodate (1.1 eq) and stir the reaction at room temperature.

    • Monitor the reaction progress by LC-MS for the mass change corresponding to the oxidation.

    • Upon completion, purify the active this compound derivative by reverse-phase HPLC.

Workflow for Semi-Synthesis

Semi_Synthesis_Workflow A Fermentation of C. victoriae (ΔvicK) B Extraction of Culture Broth (Ethyl Acetate) A->B C Chromatographic Purification (Silica, RP-C18) B->C D Isolation of Glycine-containing Precursor C->D E Oxidative Deamination (e.g., with NaIO4) D->E F Purification of Active this compound Derivative (RP-HPLC) E->F

Caption: Workflow for the semi-synthesis of active this compound derivatives.

III. Quantitative Data Summary

CompoundParent CompoundModificationMDA-MB-435 IC₅₀ (nM)MDA-MB-231 IC₅₀ (nM)OVCAR3 IC₅₀ (nM)
Analogue 1 Verticillin HAcetate ester10.5 ± 1.212.3 ± 2.18.9 ± 0.9
Analogue 2 Verticillin HBenzoate ester8.2 ± 0.79.8 ± 1.56.5 ± 0.6
Analogue 3 Verticillin ASuccinate ester15.1 ± 2.518.7 ± 3.012.4 ± 1.8

IV. This compound Signaling Pathway

This compound is recognized at the plant cell surface, initiating a signaling cascade that mimics a hypersensitive response, ultimately leading to programmed cell death (apoptosis). This pathway is dependent on the presence of specific plant proteins, such as LOV1 in Arabidopsis thaliana.

Victorin_Signaling_Pathway cluster_cell Plant Cell This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binding LOV1 LOV1 (NLR Protein) Receptor->LOV1 Activation IonFlux Ion Fluxes (Ca²⁺ influx, K⁺ efflux) LOV1->IonFlux ROS Reactive Oxygen Species (ROS) Production LOV1->ROS Phytoalexin Phytoalexin Synthesis LOV1->Phytoalexin PCD Programmed Cell Death (Apoptosis) IonFlux->PCD ROS->PCD

Caption: Simplified signaling pathway of this compound-induced cell death in plants.

Disclaimer: The total synthesis protocol provided is a proposed strategy and has not been experimentally validated as a whole. Researchers should consult relevant literature for detailed procedures of standard peptide synthesis and cyclization techniques. The semi-synthesis protocol is based on established biochemical knowledge of this compound biosynthesis. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for Victorin Infiltration in Leaf Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Victorin, a host-selective toxin produced by the necrotrophic fungus Cochliobolus victoriae, is a potent elicitor of programmed cell death (PCD) in susceptible plants.[1][2] Its high specificity makes it an invaluable tool for studying plant-pathogen interactions, defense signaling, and the molecular mechanisms of PCD. In sensitive genotypes, such as specific cultivars of oats and certain Arabidopsis thaliana ecotypes, this compound triggers a defense response that paradoxically leads to disease susceptibility.[3] This response is mediated by a nucleotide-binding leucine-rich repeat (NB-LRR) protein, encoded by the Locus Orchestrating this compound effects1 (LOV1) gene in Arabidopsis.[3] These application notes provide detailed protocols for utilizing this compound in leaf bioassays to investigate and quantify PCD and defense responses.

Principle of the Bioassay

The bioassay relies on the specific recognition of this compound within plant cells, which initiates a signaling cascade culminating in cell death. This process can be observed macroscopically through the development of symptoms such as chlorosis and necrosis, and quantified using various physiological and biochemical methods.[1] The primary mechanism involves this compound binding to a thioredoxin, TRX-h5. This complex is then recognized by the "guard" protein LOV1, which activates a hypersensitive-like response, leading to PCD.[4] By infiltrating a known concentration of this compound into the leaf apoplast, researchers can induce a synchronous cell death response, allowing for the study of the signaling pathway and the efficacy of potential modulators.

Data Presentation

The following tables summarize expected quantitative data from this compound leaf bioassays in a susceptible Arabidopsis thaliana ecotype (e.g., LOV1-containing line). These tables are structured for easy comparison of dose-dependent and time-course effects.

Table 1: Dose-Response to this compound C Infiltration in Arabidopsis thaliana Leaves
This compound C Concentration (ng/mL)Visual Symptoms (72 h post-infiltration)Electrolyte Leakage (% of total) (48 h)Trypan Blue Staining (Dead Cells %) (48 h)
0 (Control)No visible symptoms5 - 10%< 5%
1Faint chlorosis at infiltration site15 - 25%10 - 20%
10Moderate chlorosis and developing necrosis30 - 50%35 - 55%
100Spreading necrosis and tissue collapse60 - 80%70 - 90%
1000Complete tissue collapse at infiltration site> 85%> 95%
Table 2: Time-Course of Response to this compound C Infiltration (100 ng/mL) in Arabidopsis thaliana Leaves
Time Post-Infiltration (hours)Visual SymptomsElectrolyte Leakage (% of total)Total Chlorophyll Content (µg/cm²)
0Water-soaked appearance5 - 10%~25
6Faint water-soaking persists10 - 15%~24
12Onset of faint chlorosis20 - 30%~22
24Clear chlorosis at infiltration site40 - 60%~18
48Spreading necrosis60 - 80%~10
72Tissue collapse> 85%< 5

Experimental Protocols

Protocol 1: this compound Infiltration of Arabidopsis thaliana Leaves

This protocol describes the method for introducing this compound solution into the leaf tissue to induce a cell death response.

Materials:

  • Arabidopsis thaliana plants (4-6 weeks old, susceptible and resistant genotypes)

  • This compound C stock solution (e.g., 1 mg/mL in sterile water)

  • Sterile deionized water

  • 1 mL needleless syringe

  • Micropipettes and sterile tips

  • Permanent marker

Procedure:

  • Plant Preparation: Use healthy, well-watered Arabidopsis thaliana plants. Select fully expanded rosette leaves for infiltration. It is recommended to use plants grown under consistent light and temperature conditions (e.g., 16h light/8h dark at 22°C).

  • Preparation of this compound Dilutions: Prepare serial dilutions of this compound C from the stock solution using sterile deionized water to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 ng/mL). Prepare a control solution of sterile water.

  • Leaf Infiltration: a. Draw the desired this compound solution (or water control) into a 1 mL needleless syringe. b. Gently press the tip of the syringe against the abaxial (underside) surface of the selected leaf. c. While supporting the leaf with a finger on the adaxial (top) side, slowly depress the plunger. d. A successful infiltration is indicated by the appearance of a water-soaked area as the solution enters the apoplastic space.[5] Infiltrate an area of approximately 0.5 to 1 cm². e. Carefully label each infiltrated leaf with the treatment details using a permanent marker on the leaf or a tag.

  • Incubation: Place the plants back into the growth chamber under their normal growing conditions.

  • Observation: Monitor the leaves at regular intervals (e.g., 24, 48, 72, 96 hours) for the development of symptoms such as chlorosis, water-soaking, and necrosis.[1]

Protocol 2: Quantification of Cell Death by Electrolyte Leakage

This assay measures the loss of membrane integrity by quantifying the leakage of ions from damaged cells into an aqueous solution.[5][6]

Materials:

  • Infiltrated leaf tissue (from Protocol 1)

  • Cork borer (e.g., 5 mm diameter)

  • 12-well or 24-well plates

  • Deionized water

  • Conductivity meter

  • Shaker/rotator

  • Autoclave or boiling water bath

Procedure:

  • Sample Collection: At specified time points after infiltration, use a cork borer to excise leaf discs from the center of the infiltrated area. Collect a consistent number of discs per sample (e.g., 4-6 discs).

  • Washing: Place the leaf discs in a tube with a large volume of deionized water and wash for 30-60 minutes on a shaker. This step removes surface contaminants and ions from damaged cells at the cut edges.

  • Incubation: Transfer the washed leaf discs to a new tube or well containing a precise volume of deionized water (e.g., 5 mL). Ensure all discs are submerged.

  • Conductivity Measurement (C1): Incubate the samples at room temperature with gentle shaking. At desired time points (e.g., 1, 2, 4, 8, 24 hours), measure the electrical conductivity of the solution.

  • Total Conductivity Measurement (C2): After the final time point, kill all cells in the leaf discs to release all electrolytes. This can be achieved by autoclaving the samples or boiling them for 15-20 minutes. Allow the samples to cool to room temperature.

  • Final Measurement: Measure the conductivity of the solution again to obtain the total electrolyte content (C2).

  • Calculation: Express electrolyte leakage as a percentage of the total conductivity:

    • % Electrolyte Leakage = (C1 / C2) * 100

Protocol 3: Visualization of Cell Death by Trypan Blue Staining

Trypan blue is a vital stain that is excluded by live cells with intact membranes but penetrates and stains dead cells blue.

Materials:

  • Infiltrated leaf tissue (from Protocol 1)

  • Lactophenol-trypan blue solution (10 mL lactic acid, 10 mL phenol, 10 g glycerol, 10 mg trypan blue, dissolved in 10 mL deionized water)

  • Destaining solution (chloral hydrate solution, 2.5 g/mL in water)

  • Ethanol (95% and 70%)

  • Microscope slides and coverslips

  • Microscope

Procedure:

  • Sample Collection: Excise infiltrated leaf areas at the desired time points.

  • Staining: Submerge the leaf samples in the lactophenol-trypan blue solution in a microcentrifuge tube. Boil for 1-2 minutes in a water bath or heat block. Caution: Phenol is toxic and corrosive.

  • Incubation: Allow the samples to incubate in the hot staining solution for at least 1 hour, or overnight at room temperature.

  • Destaining: Remove the staining solution and replace it with the chloral hydrate destaining solution. Incubate for several hours to overnight until the chlorophyll is cleared and the background is transparent. Change the destaining solution if necessary.

  • Mounting and Visualization: Carefully transfer the destained leaf to a microscope slide with a drop of 50% glycerol. Place a coverslip over the sample and observe under a light microscope. Dead cells will appear dark blue.

  • Quantification: Capture images and use image analysis software (e.g., ImageJ) to quantify the blue-stained area relative to the total leaf area to determine the percentage of cell death.[4]

Visualizations

This compound Signaling Pathway

Victorin_Signaling cluster_extracellular Extracellular Space cluster_cell Plant Cell This compound This compound Victorin_in This compound This compound->Victorin_in enters cell TRXh5 TRX-h5 (Thioredoxin) Victorin_in->TRXh5 LOV1_inactive LOV1 (inactive) (NB-LRR Protein) TRXh5->LOV1_inactive guarded by LOV1_active LOV1 (active) LOV1_inactive->LOV1_active activates PCD Programmed Cell Death (PCD) LOV1_active->PCD triggers

Caption: The this compound signaling pathway in a susceptible plant cell.

Experimental Workflow for this compound Bioassay

Victorin_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Output Plant_Growth 1. Grow Arabidopsis (4-6 weeks) Victorin_Prep 2. Prepare this compound Dilutions Infiltration 3. Leaf Infiltration (Syringe Method) Victorin_Prep->Infiltration Incubation 4. Incubate Plants (24-96 hours) Infiltration->Incubation Visual 5a. Visual Scoring Incubation->Visual Electrolyte 5b. Electrolyte Leakage Assay Incubation->Electrolyte Trypan 5c. Trypan Blue Staining Incubation->Trypan Chlorophyll 5d. Chlorophyll Quantification Incubation->Chlorophyll Dose_Response Dose-Response Curves Visual->Dose_Response Time_Course Time-Course Analysis Visual->Time_Course Electrolyte->Dose_Response Electrolyte->Time_Course Trypan->Dose_Response Trypan->Time_Course Chlorophyll->Dose_Response Chlorophyll->Time_Course

References

Application Notes and Protocols for Generating and Utilizing Victorin-Insensitive Plant Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Victorin, a host-selective toxin produced by the necrotrophic fungus Cochliobolus victoriae, is a potent elicitor of programmed cell death (PCD) in susceptible plants. This susceptibility is governed by a single dominant gene, known as Vb in oats and Locus Orchestrating this compound Effects 1 (LOV1) in Arabidopsis thaliana. The LOV1 protein is a nucleotide-binding leucine-rich repeat (NB-LRR) protein, a class of proteins typically associated with disease resistance. This compound's mode of action involves its interaction with cellular thioredoxins, which in turn leads to the activation of the LOV1 protein. This activation triggers a defense-like response that paradoxically results in disease susceptibility and cell death.

The generation and characterization of this compound-insensitive plant mutants are crucial for dissecting the molecular mechanisms of this compound-induced cell death and for developing crops with enhanced resistance to pathogens that utilize similar toxins. These mutants are also valuable tools for identifying novel components of PCD pathways, which can be potential targets for therapeutic intervention in various diseases.

This document provides detailed application notes and protocols for the generation, screening, and characterization of this compound-insensitive plant mutants, with a focus on the model organism Arabidopsis thaliana.

Data Presentation

Table 1: Quantitative Analysis of this compound Sensitivity in Phaseolus vulgaris

Phenotype ScoreDescriptionPercentage of Recombinant Inbred Lines (RILs)
0Insensitive19%
1Mild Sensitivity28%
2Moderate Sensitivity22%
3Strong Sensitivity31%

Data adapted from a study on 164 RILs, where a major Quantitative Trait Locus (QTL) on chromosome Pv05 accounted for 34% of the phenotypic variability.

Table 2: this compound Concentrations for Leaf Bioassays

Plant SpeciesThis compound C Concentration for Leaf AssayObservation PeriodReference
Arabidopsis thaliana (LOV1 line)5 µg/ml4 days
Arabidopsis thaliana (LOV1 line)10 µg/ml (infiltration)1 week
Avena sativa (susceptible cultivar)Undiluted or 1:10 dilution of culture filtrate1-3 days

Signaling Pathway

Victorin_Signaling_Pathway cluster_cell Plant Cell This compound This compound TRX Thioredoxin (TRX-h5) This compound->TRX binds & inhibits LOV1_inactive Inactive LOV1 (NB-LRR) This compound->LOV1_inactive activates via TRX binding TRX->LOV1_inactive guards LOV1_active Active LOV1 LOV1_inactive->LOV1_active conformational change PCD Programmed Cell Death (PCD) LOV1_active->PCD triggers

Caption: this compound signaling pathway in a susceptible plant cell.

Experimental Protocols

Protocol 1: Generation of this compound-Insensitive Mutants using Ethyl Methanesulfonate (EMS)

This protocol describes the chemical mutagenesis of Arabidopsis thaliana seeds to induce random point mutations, which can lead to the generation of this compound-insensitive mutants.

Materials:

  • Arabidopsis thaliana seeds (this compound-sensitive ecotype, e.g., LOV1)

  • Ethyl methanesulfonate (EMS) (Caution: highly toxic and carcinogenic)

  • 0.1 M sodium phosphate buffer (pH 7.5)

  • 100 mM sodium thiosulfate

  • 0.1% (w/v) agar solution, sterilized

  • Sterile water

  • 50 ml conical tubes

  • Shaker

  • Fume hood

  • Personal protective equipment (gloves, lab coat, safety glasses)

Procedure:

  • Seed Preparation: Weigh approximately 200 mg of Arabidopsis seeds (roughly 10,000 seeds) and place them in a 50 ml conical tube.

  • Pre-imbibition: Add 10 ml of sterile water to the seeds and incubate overnight at 4°C. This step synchronizes germination.

  • EMS Treatment (Perform in a fume hood):

    • Carefully decant the water.

    • Add 15 ml of 0.1 M sodium phosphate buffer (pH 7.5).

    • Add EMS to a final concentration of 0.2% to 0.3% (e.g., 30-45 µl of EMS for 15 ml of buffer).

    • Seal the tube with parafilm and wrap it in aluminum foil to protect it from light.

    • Incubate on a shaker at room temperature for 8-12 hours. The duration of treatment can be adjusted to achieve the desired mutation frequency (typically aiming for 50% seed lethality).

  • EMS Deactivation (Perform in a fume hood):

    • Allow the seeds to settle and carefully pipette off the EMS solution into a beaker containing 1 M NaOH for inactivation.

    • Wash the seeds twice with 100 mM sodium thiosulfate for 15 minutes each time to neutralize any remaining EMS.

    • Wash the seeds at least five times with sterile water.

  • Sowing M1 Generation:

    • Resuspend the mutagenized seeds (M1 generation) in 10 ml of sterile 0.1% agar solution.

    • Sow the M1 seeds in soil flats (e.g., 100-200 seeds per pot).

    • Grow the M1 plants to maturity and allow them to self-pollinate.

  • Harvesting M2 Seeds:

    • Harvest the seeds (M2 generation) from each M1 plant individually or in pools. The M2 generation will segregate for mutations, with homozygous recessive mutants appearing at this stage.

EMS_Mutagenesis_Workflow start Start: this compound-Sensitive Seeds imbibition Seed Pre-imbibition start->imbibition ems EMS Treatment (0.2-0.3%) imbibition->ems wash Washing & EMS Deactivation ems->wash sow_m1 Sow M1 Seeds wash->sow_m1 grow_m1 Grow M1 Plants & Self-pollinate sow_m1->grow_m1 harvest_m2 Harvest M2 Seeds grow_m1->harvest_m2 end End: M2 Seed Population for Screening harvest_m2->end

Caption: Workflow for EMS mutagenesis of Arabidopsis seeds.

Protocol 2: Screening for this compound-Insensitive Mutants using a Leaf Bioassay

This protocol details a high-throughput method for screening M2 seedlings to identify individuals that are insensitive to this compound.

Materials:

  • M2 Arabidopsis seeds

  • Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar

  • Petri plates (100 mm)

  • This compound C solution (5 µg/ml in sterile water)

  • Sterile water (as a control)

  • Forceps

  • Growth chamber (22°C, 16h light/8h dark photoperiod)

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize M2 seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Tween-20 for 10 minutes, and then rinse 3-5 times with sterile water).

    • Plate the sterilized seeds on MS agar plates.

    • Cold-stratify the plates at 4°C for 2-4 days to promote uniform germination.

    • Transfer the plates to a growth chamber and grow the seedlings for 7-10 days.

  • Leaf Disc Assay:

    • Prepare MS agar plates containing 5 µg/ml this compound C. As a control, prepare MS agar plates with sterile water instead of this compound.

    • Using a sterile cork borer or a sharp scalpel, excise small leaf discs (approximately 5 mm in diameter) from the cotyledons or first true leaves of the M2 seedlings. Alternatively, whole seedlings can be transferred.

    • Place the leaf discs or seedlings onto the this compound-containing and control plates. It is crucial to label the plates and the position of each disc/seedling.

  • Scoring and Selection:

    • Incubate the plates in the growth chamber for 4-7 days.

    • Observe the leaf discs/seedlings daily. Wild-type (this compound-sensitive) individuals will exhibit chlorosis (yellowing) and eventually necrosis (tissue death).

    • Identify individuals on the this compound-containing plates that remain green and healthy. These are putative this compound-insensitive mutants.

  • Transplanting and Propagation:

    • Carefully transfer the putative insensitive mutants to soil pots.

    • Grow these plants to maturity, allow them to self-pollinate, and collect the M3 seeds.

    • Confirm the this compound-insensitive phenotype in the M3 generation using the same leaf bioassay.

Mutant_Screening_Workflow start Start: M2 Seed Population sterilize Seed Sterilization & Plating start->sterilize grow Grow M2 Seedlings sterilize->grow assay Leaf Disc Assay on this compound Medium grow->assay observe Observe for Chlorosis/Necrosis assay->observe select Select Healthy Green Seedlings observe->select propagate Propagate Putative Mutants select->propagate confirm Confirm Phenotype in M3 Generation propagate->confirm end End: Confirmed this compound-Insensitive Mutants confirm->end

Caption: Workflow for screening this compound-insensitive mutants.

Protocol 3: Molecular Characterization of this compound-Insensitive Mutants

Once a stable this compound-insensitive mutant line is established, it is essential to identify the causal mutation. For mutants generated by EMS, this typically involves sequencing the candidate gene (LOV1 in Arabidopsis).

Materials:

  • Genomic DNA extraction kit for plants

  • PCR primers specific for the LOV1 gene (designed to amplify overlapping fragments covering the entire coding sequence)

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • Genomic DNA Extraction:

    • Extract genomic DNA from the leaves of both the this compound-insensitive mutant and the wild-type (this compound-sensitive) parent.

  • PCR Amplification of LOV1:

    • Design primers to amplify the entire coding region and intron-exon boundaries of the LOV1 gene in several overlapping fragments.

    • Perform PCR using the extracted genomic DNA as a template.

    • Run the PCR products on an agarose gel to verify the amplification of fragments of the expected size.

  • PCR Product Purification and Sequencing:

    • Purify the PCR products to remove primers and unincorporated dNTPs.

    • Send the purified PCR products for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis:

    • Align the sequencing results from the mutant and wild-type plants using bioinformatics software (e.g., BLAST, ClustalW).

    • Identify any nucleotide changes (substitutions, insertions, or deletions) in the LOV1 gene of the mutant. EMS typically induces G:C to A:T transitions.

    • Analyze the effect of the mutation on the predicted protein sequence (e.g., missense, nonsense, or frameshift mutation).

Alternative Approaches for Generating Mutants

While EMS mutagenesis is a powerful tool for forward genetics, other methods can also be employed to generate this compound-insensitive mutants, particularly for reverse genetics approaches where the target gene is known.

  • T-DNA Insertion Mutagenesis: Screening of publicly available T-DNA insertion lines for insertions within the LOV1 gene can provide knockout mutants.

  • CRISPR-Cas9 Gene Editing: The CRISPR-Cas9 system can be used to create targeted mutations, such as knockouts, in the LOV1 gene with high precision.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers interested in generating and utilizing this compound-insensitive plant mutants. These mutants are invaluable resources for advancing our understanding of plant-pathogen interactions, programmed cell death, and for the development of novel strategies to enhance crop resilience. The detailed methodologies and structured data presentation aim to facilitate the successful implementation of these techniques in the laboratory.

Application Notes and Protocols for Victorin-Induced Protoplast Death Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Victorin, a host-selective toxin produced by the fungus Cochliobolus victoriae, is a potent inducer of programmed cell death (PCD) in susceptible plants.[1] This phenomenon is of significant interest to researchers studying plant-pathogen interactions, innate immunity, and the molecular mechanisms of PCD. The this compound-induced protoplast death assay provides a sensitive and quantifiable system to investigate these processes at the single-cell level. This document provides detailed protocols for isolating plant protoplasts, inducing cell death with this compound, and quantifying the effects. It also outlines the key components of the this compound signaling pathway.

Data Presentation

The following table summarizes representative quantitative data on this compound-induced cell death, demonstrating a clear dose- and time-dependent response.

TreatmentIncubation Time (hours)Cell Death (%)Plant System
Control (No this compound)2< 5%Oat Leaves
0.6 µg/ml this compound-Fluorescein Conjugate1< 5%Oat Leaves
0.6 µg/ml this compound-Fluorescein Conjugate295%Oat Leaves
70 nM Fumonisin B1 (Another PCD inducer)1630-40%Arabidopsis Protoplasts

Data adapted from studies on this compound and other PCD-inducing toxins to illustrate typical experimental outcomes.[2][3]

Experimental Protocols

This section provides a detailed methodology for the this compound-induced protoplast death assay, from protoplast isolation to the assessment of cell viability.

I. Protoplast Isolation

This protocol is adapted for Arabidopsis thaliana, a common model organism, but can be modified for other plant species.

Materials:

  • 4-week-old Arabidopsis thaliana plants

  • Enzyme Solution:

    • 1.5% (w/v) Cellulase R-10

    • 0.4% (w/v) Macerozyme R-10

    • 0.4 M Mannitol

    • 20 mM KCl

    • 20 mM MES, pH 5.7

  • W5 Solution:

    • 154 mM NaCl

    • 125 mM CaCl₂

    • 5 mM KCl

    • 2 mM MES, pH 5.7

  • MMg Solution:

    • 0.4 M Mannitol

    • 15 mM MgCl₂

    • 4 mM MES, pH 5.7

  • Sterile water

  • Scalpel or razor blades

  • Petri dishes

  • 100 µm nylon mesh

  • Centrifuge tubes (15 ml and 50 ml)

  • Swinging bucket centrifuge

  • Hemocytometer or counting slide

Procedure:

  • Finely slice the leaves of 4-week-old Arabidopsis thaliana plants with a sterile scalpel.

  • Transfer the leaf strips into a petri dish containing 10 ml of Enzyme Solution.

  • Vacuum infiltrate the leaf strips for 30 minutes to ensure the enzyme solution penetrates the tissue.

  • Incubate in the dark with gentle shaking (40-50 rpm) for 3-4 hours at room temperature.

  • Gently swirl the petri dish to release the protoplasts.

  • Filter the protoplast suspension through a 100 µm nylon mesh into a 50 ml centrifuge tube.

  • Centrifuge at 100 x g for 3 minutes to pellet the protoplasts.

  • Carefully remove the supernatant and gently resuspend the protoplast pellet in 10 ml of W5 solution.

  • Centrifuge at 100 x g for 3 minutes and discard the supernatant.

  • Gently resuspend the protoplasts in MMg solution to the desired concentration (e.g., 2 x 10⁵ protoplasts/ml).

  • Determine the protoplast concentration using a hemocytometer.

II. This compound Treatment and Cell Death Assay

Materials:

  • Isolated protoplasts in MMg solution

  • This compound C stock solution (in sterile water or appropriate solvent)

  • Evans Blue solution (0.25% w/v in 0.1 M CaCl₂ at pH 5.6)[4][5]

  • Microcentrifuge tubes

  • Microscope slides

  • Light microscope

Procedure:

  • Aliquot the protoplast suspension into microcentrifuge tubes.

  • Add this compound C to the desired final concentrations (e.g., 0.1, 1, 10, 100 ng/ml). Include a no-victorin control.

  • Incubate the protoplasts at room temperature for the desired time points (e.g., 1, 2, 4, 8 hours).

  • At each time point, take a small aliquot of the protoplast suspension and add an equal volume of 0.25% Evans Blue solution.

  • Incubate for 5-10 minutes at room temperature.

  • Place a drop of the stained protoplast suspension onto a microscope slide.

  • Observe under a light microscope. Dead protoplasts will be stained blue, while viable protoplasts will remain unstained.[4][6]

  • Count at least 200 protoplasts per sample and calculate the percentage of dead (blue) cells.

  • (Optional) For quantitative analysis, the dye can be extracted from the stained cells and measured spectrophotometrically.[5][6]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Protoplast Preparation cluster_treatment This compound Treatment & Staining cluster_analysis Data Analysis plant Plant Material (e.g., Arabidopsis leaves) slicing Leaf Slicing plant->slicing digestion Enzymatic Digestion (Cellulase & Macerozyme) slicing->digestion filtration Filtration (100 µm mesh) digestion->filtration washing Washing & Centrifugation filtration->washing resuspension Resuspension in MMg Solution washing->resuspension treatment Incubation with this compound (Dose-response & Time-course) resuspension->treatment staining Evans Blue Staining treatment->staining microscopy Microscopic Observation staining->microscopy quantification Quantification of Cell Death (%) microscopy->quantification

Caption: Experimental workflow for the this compound-induced protoplast death assay.

This compound Signaling Pathway

victorin_signaling cluster_perception Signal Perception cluster_downstream Downstream Signaling & Response This compound This compound trx_h5 Thioredoxin (TRX-h5) This compound->trx_h5 binds & inhibits lov1 LOV1 (NBS-LRR Protein) This compound->lov1 activates trx_h5->lov1 is 'guarded' by ion_fluxes Ion Fluxes (e.g., Ca²⁺ influx) lov1->ion_fluxes pcd Programmed Cell Death (PCD) lov1->pcd initiates ros Reactive Oxygen Species (ROS) Burst ion_fluxes->ros ros->pcd

Caption: Simplified signaling pathway of this compound-induced programmed cell death.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Victorin Yield from Cochliobolus victoriae Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the production of victorin from Cochliobolus victoriae.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for improving this compound yield?

A1: Improving this compound yield involves a multi-faceted approach focused on optimizing culture conditions, media composition, and post-culture processing. Key areas for consideration include selecting a high-yielding strain of Cochliobolus victoriae, utilizing a suitable culture medium such as a modified Fries' medium, and optimizing physical parameters like temperature and light. Supplementing the medium with oat flakes has been shown to dramatically increase this compound titers.

Q2: Is this compound production growth-associated?

A2: The production of many fungal secondary metabolites, including toxins, is often initiated during the late-logarithmic or stationary phase of growth. Therefore, it is crucial to monitor both biomass accumulation and this compound production over time to determine the optimal harvest time for maximal yield.

Q3: What is the biosynthetic origin of this compound, and how does this impact yield improvement strategies?

A3: this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). This is a significant departure from the previously assumed non-ribosomal peptide synthetase (NRPS) pathway. This knowledge opens the door to potential genetic engineering strategies to enhance yield, such as overexpressing the precursor peptide genes (vicA1-3) or the genes involved in the post-translational modification and activation of this compound, like vicYb and vicK.[1][2]

Q4: How is this compound typically quantified?

A4: this compound is often quantified using bioassays, such as root growth inhibition assays with susceptible oat cultivars.[1] For more precise and quantitative analysis, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is used for detection and relative quantification.[2] Developing a robust HPLC method with a suitable standard is essential for accurate yield determination.

Troubleshooting Guides

Low this compound Yield
Symptom Possible Cause Troubleshooting Steps
Good mycelial growth, but low this compound titer.Suboptimal culture medium.1. Ensure the use of a modified Fries' medium. 2. Supplement the medium with oat flakes (15-25 g/L) and yeast extract (0.5 g/L) as these have been shown to significantly increase this compound production.[1] 3. Verify the quality and composition of all media components.
Inappropriate culture conditions.1. Maintain a stationary culture, as agitation has been reported to decrease this compound yield. 2. Incubate at a constant temperature of 25°C.[2] 3. Implement a 16:8-hour light:dark cycle.[2]
Incorrect harvest time.1. Perform a time-course experiment, harvesting samples at different time points (e.g., every 2-3 days for up to 25 days) to determine the peak of this compound production.[1]
Strain degradation.1. Re-culture from a cryopreserved stock of a known high-yielding isolate. 2. Avoid excessive subculturing, which can lead to a decline in secondary metabolite production.
Poor or no mycelial growth.Inadequate nutrition.1. Check the composition and pH of the culture medium. Fries' medium should have a pH of around 5.5. 2. Ensure all essential nutrients are present in the correct concentrations.
Contamination.1. Visually inspect the culture for signs of bacterial or other fungal contamination. 2. Use aseptic techniques during all stages of culture preparation and handling.
Inappropriate physical parameters.1. Verify the incubator temperature is set correctly. 2. Ensure adequate, but not excessive, aeration for stationary cultures.
Culture Contamination
Symptom Possible Cause Troubleshooting Steps
Cloudy culture medium with a foul odor.Bacterial contamination.1. Discard the contaminated culture immediately to prevent cross-contamination. 2. Review and reinforce aseptic techniques. 3. Check the sterility of the medium, glassware, and inoculum.
Presence of fuzzy, colored colonies (e.g., green, black, or white) on the mycelial mat.Fungal contamination.1. Discard the contaminated culture. 2. Thoroughly clean and disinfect the incubator and workspace. 3. Ensure proper sealing of culture flasks.
Slow or abnormal mycelial growth with no visible contaminants.Mycoplasma contamination.1. Test the culture for mycoplasma using a specific PCR kit or by plating on a selective agar. 2. If positive, discard the culture and obtain a new, certified mycoplasma-free stock.

Data Presentation

Table 1: Effect of Media Supplements on this compound Titer

Medium Composition Relative this compound Titer Increase Reference
Fries' Medium (baseline)1x[1]
Fries' Medium + 0.5 g/L Yeast Extract10x[1]
Fries' Medium + 15 g/L Oat Flakes100x[1]
Fries' Medium + 25 g/L Oat Flakes100x[1]

Experimental Protocols

Protocol 1: Preparation of Modified Fries' Medium

Materials:

  • Ammonium tartrate ((NH₄)₂C₄H₄O₆)

  • Ammonium nitrate (NH₄NO₃)

  • Monopotassium phosphate (KH₂PO₄)

  • Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

  • Sodium chloride (NaCl)

  • Calcium chloride (CaCl₂)

  • Sucrose

  • Yeast extract

  • Oat flakes

  • Distilled water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • For 1 liter of medium, dissolve the following salts in approximately 800 mL of distilled water:

    • Ammonium tartrate: 5.0 g

    • Ammonium nitrate: 1.0 g

    • Monopotassium phosphate: 1.0 g

    • Magnesium sulfate heptahydrate: 0.5 g

    • Sodium chloride: 0.1 g

    • Calcium chloride: 0.1 g

  • Add 30 g of sucrose and stir until completely dissolved.

  • Add 0.5 g of yeast extract and stir until dissolved.

  • Add 15-25 g of oat flakes.

  • Adjust the pH of the medium to 5.5 using HCl or NaOH.

  • Bring the final volume to 1 liter with distilled water.

  • Dispense the medium into culture flasks (e.g., 50 mL in 250 mL Erlenmeyer flasks).

  • Autoclave at 121°C for 15 minutes.

Protocol 2: Inoculation and Culture of Cochliobolus victoriae

Materials:

  • Prepared Modified Fries' Medium flasks

  • Actively growing culture of C. victoriae on a suitable agar medium (e.g., Potato Dextrose Agar)

  • Sterile scalpel or cork borer

  • Laminar flow hood

Procedure:

  • Work in a laminar flow hood to maintain sterility.

  • From an actively growing plate culture of C. victoriae, aseptically cut small agar plugs (approximately 5x5 mm) from the edge of the colony.

  • Inoculate each flask of Modified Fries' Medium with one to two agar plugs.

  • Incubate the flasks under stationary conditions at 25°C.

  • Maintain a 16:8-hour light:dark cycle.[2]

  • Allow the culture to grow for 14-25 days.[1][2]

Protocol 3: Extraction and Quantification of this compound

Materials:

  • C. victoriae culture filtrate

  • Amberlite XAD-16 resin

  • Acetonitrile

  • HPLC-grade water

  • Rotary evaporator

  • HPLC system with a C18 column and a mass spectrometer (MS) detector

Procedure:

Extraction:

  • After the incubation period, separate the mycelial mat from the culture broth by filtration through cheesecloth.

  • To the culture filtrate, add Amberlite XAD-16 resin (approximately 20 g/L).

  • Stir the mixture at room temperature for 1-2 hours.

  • Collect the resin by filtration and wash it with a small volume of water to remove residual media components.

  • Elute the this compound from the resin with acetonitrile.

  • Concentrate the acetonitrile eluate using a rotary evaporator to obtain a crude this compound extract.

Quantification by HPLC-MS:

  • Re-dissolve the crude extract in a suitable solvent (e.g., 50% acetonitrile in water).

  • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 20-30 minutes.

    • Flow Rate: 0.5-1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Mass spectrometry (MS) in positive ion mode, monitoring for the mass-to-charge ratio (m/z) of this compound C (approximately 815.2).

  • Quantify the this compound peak area against a standard curve prepared from a purified this compound standard if available. Relative quantification can be performed by comparing peak areas between different samples.

Mandatory Visualizations

Victorin_Biosynthesis_Pathway vicA_genes vicA1, vicA2, vicA3 genes mRNA mRNA vicA_genes->mRNA Transcription Precursor_Peptide Precursor Peptide (with GLKLAF repeats) mRNA->Precursor_Peptide Translation Cyclized_Peptide Cyclized Peptide Precursor_Peptide->Cyclized_Peptide Cyclization VicYb VicYb (DUF3328 protein) Inactive_this compound Glycine-containing this compound (inactive) Cyclized_Peptide->Inactive_this compound Further modifications VicK VicK (Copper Amine Oxidase) Active_this compound Active this compound (with glyoxylate) Inactive_this compound->Active_this compound Oxidative Deamination

Caption: this compound Biosynthesis Pathway Diagram.

Experimental_Workflow Start Start: Strain Selection Media_Prep 1. Media Preparation (Modified Fries' Medium) Start->Media_Prep Inoculation 2. Inoculation with C. victoriae Media_Prep->Inoculation Incubation 3. Stationary Culture (25°C, 14-25 days, light/dark cycle) Inoculation->Incubation Harvest 4. Harvest and Filtration Incubation->Harvest Extraction 5. Extraction with Amberlite XAD-16 Resin Harvest->Extraction Concentration 6. Concentration of Extract Extraction->Concentration Quantification 7. HPLC-MS Quantification Concentration->Quantification End End: Data Analysis Quantification->End

Caption: Experimental Workflow for this compound Production.

References

troubleshooting victorin instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for victorin-related research. This resource provides troubleshooting guides and answers to frequently asked questions regarding the use of this compound in aqueous solutions, with a focus on addressing potential instability issues that researchers, scientists, and drug development professionals may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound-induced cell death assay is showing inconsistent or lower-than-expected results. Could this compound instability be the cause?

A: Yes, inconsistent results are a common symptom of this compound degradation. This compound is a complex cyclic peptide, and like many bioactive molecules, its stability in aqueous solutions can be compromised by several factors, leading to reduced potency and experimental variability.[1][2] If you observe a gradual or sudden loss of bioactivity, instability of your stock or working solutions is a likely culprit. General lab troubleshooting principles suggest that after ruling out simple human error by repeating the experiment, you should investigate the stability and quality of your reagents.[3][4]

Q2: What are the primary factors that can cause this compound to degrade in aqueous solutions?

A: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general principles of peptide and chemical stability suggest several factors can cause degradation.[5] These include:

  • pH: Extreme acidic or alkaline pH can catalyze the hydrolysis of peptide bonds and other sensitive functional groups within the this compound molecule.[6][7]

  • Temperature: Elevated temperatures accelerate most chemical degradation reactions.[7] Storing solutions at room temperature for extended periods can lead to a significant loss of activity.

  • Light: Many complex organic molecules are photosensitive.[8][9] Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.

  • Oxidation: Dissolved oxygen in aqueous solutions can lead to oxidative damage of the peptide.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can cause denaturation and aggregation of peptides, reducing their effective concentration and activity.

  • Microbial Contamination: Failure to use sterile water and aseptic techniques can introduce microbes that may enzymatically degrade this compound.

Q3: How should I prepare and store my aqueous this compound stock solutions to maximize stability?

A: To maximize stability, prepare high-concentration stock solutions in a suitable, sterile buffer (e.g., a buffer with a pH between 4 and 8) and store them frozen.[7] Create single-use aliquots to avoid multiple freeze-thaw cycles. For short-term storage (a few days), refrigeration at 4°C is acceptable, but for long-term storage, -20°C or -80°C is required. Always protect solutions from light by using amber vials or wrapping tubes in foil.

Q4: I suspect my this compound solution has degraded. How can I validate its activity before a critical experiment?

A: The most reliable method is to perform a bioassay with a sensitive cell line or plant tissue known to respond to this compound.[1] You can perform a dose-response curve with the suspect this compound solution and compare it to a fresh, newly prepared solution or a previous batch that gave good results. A significant increase in the EC50 value (the concentration required to elicit a 50% response) would indicate a loss of potency.

Q5: Can the pH of my experimental buffer affect this compound's activity beyond just stability?

A: Yes. In addition to affecting stability, the pH of the final assay buffer can influence the interaction between this compound and its cellular targets. While many drugs are stable between pH 4 and 8, the ionization state of both this compound and its target proteins can be altered by pH, potentially affecting binding affinity and downstream signaling.[7] It is crucial to maintain a consistent and physiologically relevant pH in your experiments to ensure reproducible results.

Troubleshooting Guide: Inconsistent Bioactivity

If you are experiencing inconsistent or diminished effects in your this compound experiments, follow this troubleshooting workflow to identify the potential source of the problem.

G Troubleshooting this compound Instability A Inconsistent or Low Bioactivity B Review Experimental Protocol & Controls A->B START HERE C Check Solution Preparation Method B->C Protocol OK? D Evaluate Solution Storage Conditions C->D Prep Method OK? E Perform this compound Bioactivity Assay D->E Storage OK? F Prepare Fresh This compound Stock E->F Low Activity Confirmed H Problem Persists: Investigate Other Variables (e.g., Cells, Reagents) E->H Activity OK G Problem Resolved F->G New Stock Works F->H New Stock Fails

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Data Summary

The stability of this compound is influenced by multiple factors. The following table summarizes best practices for its handling and storage to minimize degradation.

ParameterRecommendationRationale
Solvent Sterile, nuclease-free water or a buffered solution (e.g., MES, HEPES).Prevents microbial contamination and maintains a stable pH.
pH Maintain between pH 4.0 and 8.0.Extreme pH can catalyze hydrolysis and alter the molecule's structure.[6][7]
Storage Temperature Short-term (1-3 days): 4°C. Long-term (>3 days): -20°C or -80°C.Lower temperatures significantly slow down chemical degradation reactions.[7]
Light Exposure Store in amber vials or wrap containers in aluminum foil.Protects the compound from light-induced (photolytic) degradation.[8][9]
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes.Avoids physical stress on the molecule caused by repeated freezing and thawing.

Experimental Protocols

1. Protocol for Preparation of a Stabilized Aqueous this compound Stock Solution

This protocol details the steps for preparing a this compound stock solution with enhanced stability for long-term use.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water

  • Sterile 1M MES or HEPES buffer stock solution

  • Sterile, light-blocking (amber) microcentrifuge tubes

Procedure:

  • Pre-calculation: Determine the required volume of solvent to add to the lyophilized this compound to achieve the desired stock concentration (e.g., 1 mM).

  • Reconstitution: Under aseptic conditions (e.g., in a laminar flow hood), add the calculated volume of sterile water or a 10 mM sterile buffer (pH 6.0-7.0) to the vial of this compound.

  • Dissolution: Mix gently by pipetting up and down or vortexing briefly until the powder is completely dissolved. Avoid vigorous shaking to prevent aggregation.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Storage: Label the aliquots clearly with the name, concentration, and date. Store immediately at -20°C or -80°C for long-term storage.

2. Protocol for this compound Bioactivity Validation Assay

This protocol provides a general workflow for testing the potency of a this compound solution using a susceptible plant cell culture or leaf tissue.

G A Prepare Serial Dilutions of this compound Solution C Treat Cells/Tissues with this compound Dilutions A->C B Seed Susceptible Cells or Prepare Leaf Discs B->C D Incubate under Controlled Conditions C->D E Measure Cell Death (e.g., Evans Blue, TUNEL) D->E F Analyze Data: Plot Dose-Response Curve E->F

Caption: Workflow for a this compound bioactivity assay.

Procedure:

  • Prepare this compound Dilutions: Create a series of dilutions from your this compound stock solution in the appropriate cell culture or assay medium. Include a vehicle-only control (medium with no this compound).

  • Prepare Biological Material: Plate susceptible plant cells at a predetermined density or prepare leaf discs from a susceptible oat cultivar.

  • Treatment: Add the this compound dilutions to the cells or leaf discs.

  • Incubation: Incubate for a time period known to be sufficient for this compound to induce a response (e.g., 4-24 hours), under controlled environmental conditions.

  • Measure Cell Death: Quantify the extent of programmed cell death using a suitable method, such as Evans blue staining for membrane integrity loss or a TUNEL assay for DNA fragmentation.[10]

  • Data Analysis: Plot the cell death measurement against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50. Compare this value to that of a known potent batch.

This compound Signaling Pathway

This compound initiates a signaling cascade in susceptible plant cells that mimics a hypersensitive response, ultimately leading to programmed cell death (PCD).

G This compound This compound Toxin target Targets Mitochondrial Glycine Decarboxylase Complex (GDC) and Activates LOV1 This compound->target caspase Caspase-like Protease Activation target->caspase rubisco Proteolytic Cleavage of Rubisco Large Subunit caspase->rubisco Leads to dna DNA Laddering caspase->dna Leads to pcd Programmed Cell Death (PCD) (Apoptosis-like) rubisco->pcd dna->pcd

Caption: Simplified signaling pathway of this compound-induced cell death.

This pathway highlights key events initiated by this compound. The toxin binds to components of the glycine decarboxylase complex in mitochondria and activates the defense-related protein LOV1.[1][11] This triggers a signaling cascade involving caspase-like proteases, which leads to characteristic markers of apoptosis, including the specific cleavage of the large subunit of Rubisco and DNA laddering, culminating in programmed cell death.[1][10]

References

optimizing victorin concentration for leaf infiltration assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using victorin in leaf infiltration assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a host-selective toxin produced by the necrotrophic fungus Cochliobolus victoriae.[1][2] It induces a programmed cell death (PCD) response, often resembling a hypersensitive response (HR), in genetically sensitive plants.[2][3] In sensitive genotypes, this compound binds to a thioredoxin protein (such as TRX-h5 in Arabidopsis).[4][5] This complex is then recognized by a nucleotide-binding leucine-rich repeat (NB-LRR) protein—a type of immune receptor (e.g., LOV1 in Arabidopsis or Vb in oats).[4][5][6] This recognition activates the receptor, triggering a defense signaling cascade that results in characteristic symptoms like chlorosis, necrosis, and eventual cell death.[3][4][7]

Q2: Which plant species are sensitive to this compound?

Sensitivity to this compound is genetically determined and is not limited to oats, the original host of Victoria blight. Sensitivity has also been identified in ecotypes of Arabidopsis thaliana, barley, rice, and bean.[2][4][8] It is critical to verify that your specific plant species and genotype/ecotype possess the required sensitivity gene (e.g., LOV1) before conducting experiments.[2][9]

Q3: What are the typical visual symptoms of a successful this compound infiltration?

Within 48 to 96 hours of infiltration, sensitive leaves typically display visible signs of cell death.[10] These symptoms begin as water-soaking at the infiltration site, progressing to yellowing (chlorosis) and eventually tissue collapse and browning (necrosis).[8][10] The severity and timing of these symptoms are dependent on the this compound concentration.

Q4: What is the difference between syringe infiltration and vacuum infiltration?

Syringe infiltration uses a needleless syringe to gently force the this compound solution into the leaf's intercellular air spaces (the apoplast) through the stomata on the leaf underside.[11][12] It is ideal for targeted application on specific leaves or sections of a leaf and requires minimal equipment.[13] Vacuum infiltration involves submerging the entire plant or leaf in the this compound solution and applying a vacuum.[14][15] When the vacuum is released, the solution is drawn into the leaf tissue. This method is more suitable for treating whole plants or a large number of leaves uniformly.[13][14]

Troubleshooting Guide

Issue / QuestionPossible Cause(s)Suggested Solution(s)
No visible symptoms (e.g., chlorosis, necrosis) in sensitive plants. 1. This compound Concentration Too Low: The concentration is insufficient to trigger a detectable response.Perform a dose-response experiment using a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µg/mL) to determine the optimal concentration for your specific plant species, age, and growth conditions.[8][10]
2. Plant Insensitivity: The specific plant line or ecotype may lack the necessary NB-LRR guard protein for this compound recognition.[2][9]Confirm the genotype of your plant material. Use a known sensitive ecotype (e.g., Arabidopsis LOV1 lines) as a positive control and an insensitive ecotype (e.g., Col-4) as a negative control.[8]
3. Ineffective Infiltration: The solution did not successfully enter the leaf's intercellular space. This can be due to closed stomata or poor technique.Ensure infiltration is performed on the underside (abaxial surface) of the leaf where stomata are most abundant. Infiltrate leaves from healthy, well-hydrated plants, preferably in the morning when stomata are open. A successfully infiltrated area will appear dark and water-soaked.[14]
Symptoms are too severe and rapid, even at low concentrations. 1. Plant Hypersensitivity: The plant line may be exceptionally sensitive, or environmental conditions (e.g., high light, high humidity) may be exacerbating the response.Further dilute the this compound stock solution and repeat the dose-response experiment with lower concentrations. Ensure environmental conditions are consistent across experiments.
2. Incorrect Stock Concentration: The this compound stock solution may be more concentrated than believed.Verify the concentration of your this compound stock. If possible, use a spectrophotometer or compare with a new, certified stock.
High variability in symptom development between replicates. 1. Inconsistent Infiltration Volume: Different amounts of solution are being delivered to each leaf.Practice the syringe infiltration technique to ensure a consistent, gentle pressure. Infiltrate a consistent area on leaves of the same age and developmental stage (e.g., fully expanded leaves number 5 and 6).[12]
2. Variable Plant Health/Age: Differences in plant age, health, or growth conditions can affect the response.Use plants of the same age and developmental stage grown under uniform, controlled conditions. Discard any plants that show signs of stress or disease prior to the experiment.
Symptoms appear in the negative control (buffer-infiltrated) leaves. 1. Mechanical Damage: Excessive pressure during syringe infiltration can cause physical damage to the leaf tissue, leading to necrosis.Use a gentle, steady pressure on the syringe plunger. Ensure the syringe tip does not puncture the leaf tissue.
2. Contamination: The infiltration buffer or syringe may be contaminated with microbes or other toxins.Use sterile buffer, sterile syringes, and aseptic techniques throughout the procedure.

Data Presentation: Example Dose-Response Data

To determine the optimal this compound concentration, a dose-response curve should be generated. Infiltrate leaves with a serial dilution of this compound and score the visible symptoms at a consistent time point (e.g., 72 hours post-infiltration).

This compound Concentration (µg/mL)Average Symptom Score (0-5)*Observations
0 (Buffer Control)0.1No visible necrosis, slight discoloration from infiltration.
0.11.2Faint chlorosis at the infiltration site.
1.02.8Clear chlorosis, minor necrotic flecks.
5.04.5Widespread chlorosis and significant necrosis.[8][10]
10.05.0Complete tissue collapse and necrosis at the infiltration site.[8][10]

*Symptom Score: 0=No symptoms, 1=Faint chlorosis, 2=Obvious chlorosis, 3=Chlorosis with some necrosis, 4=Spreading necrosis, 5=Complete tissue collapse.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration via Syringe Infiltration

This protocol details how to identify the ideal this compound concentration for your experiments.

1. Materials:

  • This compound stock solution (e.g., 1 mg/mL in water)
  • Infiltration buffer (10 mM MES, pH 5.7)
  • Healthy, well-watered plants (4-6 weeks old) of both sensitive and insensitive genotypes (for controls)
  • 1 mL needleless syringes
  • Permanent marker
  • Microcentrifuge tubes

2. Preparation of this compound Dilutions:

  • Prepare a serial dilution of the this compound stock solution in the infiltration buffer. For example, to achieve final concentrations of 10, 5, 1, and 0.1 µg/mL.
  • Prepare a "0 µg/mL" control containing only the infiltration buffer.

3. Leaf Infiltration Procedure:

  • Select healthy, fully expanded leaves of a similar age for infiltration. Label each plant and leaf with the intended concentration using a marker.
  • Fill a 1 mL needleless syringe with a this compound dilution.
  • Gently press the tip of the syringe against the underside (abaxial surface) of the leaf.
  • While supporting the leaf with your finger, apply gentle, steady counter-pressure to the syringe plunger.
  • Watch for the solution to enter the leaf, indicated by the appearance of a dark, water-soaked area. Infiltrate an area of approximately 1 cm².
  • Repeat for each concentration on at least three different plants (biological replicates).
  • Infiltrate leaves on the insensitive genotype as a negative control.

4. Incubation and Observation:

  • Return the plants to their growth chamber with consistent light and humidity.
  • Observe and photograph the infiltrated spots daily for 4-5 days.
  • Record the progression of symptoms (chlorosis, necrosis) and score the severity at a predetermined endpoint (e.g., 72 hours).

5. Data Analysis:

  • Tabulate the average symptom scores for each concentration.
  • Select the optimal concentration that provides a clear, consistent phenotype without causing immediate, widespread tissue collapse. This is often the lowest concentration that gives a robust and reproducible response.

Visualizations

Signaling Pathway

victorin_pathway cluster_cell Plant Cell This compound This compound (Toxin) trx Thioredoxin (e.g., TRX-h5) This compound->trx binds bind_node This compound->bind_node lov1 NB-LRR Receptor (e.g., LOV1/Vb) trx->lov1 is 'guarded by' trx->bind_node signaling Defense Signaling Cascade (SA, Ethylene) lov1->signaling activates pcd Programmed Cell Death (PCD) signaling->pcd leads to bind_node->lov1 complex activates

Caption: this compound signaling pathway in a sensitive plant cell.

Experimental Workflow

victorin_workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis arrow arrow p1 1. Prepare this compound Serial Dilutions p2 2. Select Healthy Plants (Same Age) e1 3. Infiltrate Leaf Underside with Syringe p2->e1 e2 4. Include Positive & Negative Controls (Genotypes & Buffer) e1->e2 e3 5. Incubate Under Controlled Conditions e2->e3 a1 6. Observe & Score Symptoms (e.g., at 72h) e3->a1 a2 7. Plot Dose-Response Curve a1->a2 a3 8. Determine Optimal Concentration a2->a3

Caption: Workflow for optimizing this compound concentration.

References

overcoming resistance to victorin in laboratory experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers working with victorin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify and overcome challenges related to this compound resistance in your laboratory experiments.

Troubleshooting Guide: Unexpected this compound Resistance

This guide addresses common issues that manifest as a lack of response to this compound treatment in susceptible plant cells or tissues.

Problem 1: Cells expected to be sensitive to this compound are showing no signs of cell death.

This is the most common issue, which can stem from problems with the experimental setup, the this compound toxin itself, or the biological material. Follow these steps to diagnose the issue.

Q1: How can I verify that my this compound stock is active?

A1: The bioactivity of this compound can degrade over time, especially with improper storage or multiple freeze-thaw cycles.

  • Solution 1: Use a Positive Control. Always include a well-characterized, this compound-sensitive cell line or plant genotype in your experiments. If the positive control fails to respond, it strongly indicates a problem with the toxin or the general assay conditions.

  • Solution 2: Perform a Dose-Response Curve. Test a wide range of this compound concentrations on your positive control line. A lack of response even at high concentrations points to inactive toxin. For reference, this compound is known to inhibit the glycine decarboxylase complex with an IC50 of approximately 81 pM, though cellular responses typically require higher concentrations.[1]

Q2: Could my experimental conditions be inhibiting the this compound response?

A2: Yes, several factors in your protocol can interfere with this compound-induced cell death.

  • Calcium Availability: The this compound-induced cell death pathway is calcium-dependent.[1] Ensure your media contains adequate calcium. The use of calcium chelators (e.g., EGTA) or blockers (e.g., LaCl₃) can inhibit the response and can be used as an experimental control.[1]

  • Ethylene Signaling: Ethylene inhibitors, such as aminooxyacetic acid (AOA) or silver thiosulfate, can provide significant protection against this compound-induced symptoms.[1] Ensure your experimental system is not inadvertently exposed to ethylene inhibitors.

  • Protease Activity: this compound-induced cell death involves specific proteolytic cleavage.[1] If your protocol includes broad-spectrum protease inhibitors for other reasons, they may interfere with the downstream effects of this compound.

Q3: How do I confirm if my cells have acquired true genetic resistance?

A3: True resistance typically arises from mutations in the genetic components required for the this compound sensitivity pathway. In Arabidopsis, sensitivity is conferred by the gene LOCUS ORCHESTRATING this compound EFFECTS1 (LOV1), which encodes an NB-LRR protein, and requires the thioredoxin TRX-h5.[2][3][4]

  • Solution 1: Genetic Sequencing. Sequence the LOV1 and TRX-h5 genes (or their homologs in your species of interest) from your resistant population. Compare the sequences to those from a wild-type sensitive line to identify any mutations. Loss-of-function mutations in LOV1 are the most common cause of resistance.[3]

  • Solution 2: Gene Expression Analysis. Use RT-qPCR to check the expression levels of LOV1 and TRX-h5. Downregulation or silencing of these genes will confer resistance.

Experimental Protocols & Data

Protocol 1: this compound Sensitivity Assay (Cell Suspension Culture)

This protocol outlines a method to determine the sensitivity of plant cell suspension cultures to this compound by measuring cell viability.

  • Cell Preparation: Subculture cells 3-4 days before the experiment to ensure they are in the log phase of growth.

  • Toxin Dilution: Prepare a serial dilution of this compound in the appropriate liquid culture medium. Concentrations may range from 1 ng/mL to 100 ng/mL. Always include a "no this compound" control.

  • Treatment: Aliquot 1 mL of cell suspension into each well of a 24-well plate. Add 10 µL of the corresponding this compound dilution to each well.

  • Incubation: Incubate the plates for 24-48 hours under standard growth conditions (e.g., 25°C, with shaking at 120 rpm).

  • Viability Staining: Add a cell viability reagent such as fluorescein diacetate (FDA) or perform a Trypan Blue exclusion assay.

  • Quantification:

    • For FDA: Measure fluorescence using a plate reader (Excitation: 488 nm).

    • For Trypan Blue: Count the ratio of stained (dead) to unstained (live) cells using a hemocytometer.

  • Analysis: Calculate the percentage of cell death relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of this compound that causes 50% cell death).

Data Presentation: Expected IC50 Values

The following table provides representative IC50 values you might expect from this compound sensitivity assays on different genotypes. Actual values will vary based on the specific cell line, assay duration, and viability metric used.

Genotype/Cell LineExpected this compound IC50 Range (ng/mL)Resistance Factor (Fold Change vs. Sensitive)Notes
Sensitive (Wild-Type) 1 - 101xExhibits classic signs of programmed cell death.
Resistant (lov1 mutant) > 1000>100xLacks the functional LOV1 protein required for the response.[3]
Resistant (trx-h5 mutant) > 1000>100xLacks the thioredoxin that this compound directly targets.[3]
Partially Resistant 50 - 2005x - 20xMay have reduced expression of sensitivity-related genes or be heterozygous for a sensitivity locus.[5]
Visualizations

This compound Signaling Pathway

Victorin_Signaling cluster_cell Plant Cell This compound This compound (Toxin) TRXh5 Thioredoxin (TRX-h5) This compound->TRXh5 Binds & Modifies LOV1_inactive LOV1 (Inactive) 'Guard' Protein TRXh5->LOV1_inactive Interaction LOV1_mutant Mutant or Absent LOV1 Protein TRXh5->LOV1_mutant Cannot activate LOV1_active LOV1 (Active) LOV1_inactive->LOV1_active Activation PCD Programmed Cell Death (PCD) LOV1_active->PCD Triggers Resistance Resistance (No Cell Death) LOV1_mutant->Resistance

Caption: Simplified signaling pathway for this compound-induced programmed cell death.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: No response to this compound Check_Toxin Is the this compound stock active? Start->Check_Toxin Positive_Control Test on a known sensitive cell line Check_Toxin->Positive_Control  Test Control_Fails Positive control fails Positive_Control->Control_Fails  No Control_Works Positive control works Positive_Control->Control_Works  Yes Make_New_Toxin Action: Prepare fresh This compound aliquots Control_Fails->Make_New_Toxin Check_Protocol Are experimental conditions correct? Control_Works->Check_Protocol Verify_Conditions Verify media (e.g., Ca2+) and check for inhibitors Check_Protocol->Verify_Conditions  Review Protocol_Issue Protocol issue identified Verify_Conditions->Protocol_Issue  Error Found Protocol_OK Protocol is correct Verify_Conditions->Protocol_OK  No Errors Correct_Protocol Action: Modify protocol and re-run experiment Protocol_Issue->Correct_Protocol Investigate_Genetics Investigate for true genetic resistance Protocol_OK->Investigate_Genetics Sequence_Genes Action: Sequence LOV1/TRX-h5 and perform RT-qPCR Investigate_Genetics->Sequence_Genes

Caption: Logical workflow for troubleshooting unexpected this compound resistance.

Frequently Asked Questions (FAQs)

Q: What is this compound? A: this compound is a host-selective toxin produced by the fungus Cochliobolus victoriae.[2][6] It is a highly modified cyclic peptide that induces programmed cell death in sensitive plant genotypes.[7]

Q: What is the primary cellular target of this compound? A: Evidence suggests this compound's effects are mediated through its interaction with thioredoxins, specifically TRX-h5 in Arabidopsis.[2][3][4] While it was previously thought to bind primarily to the glycine decarboxylase complex (GDC) in mitochondria, recent models indicate that the interaction with TRX-h5, which is "guarded" by the LOV1 protein, is the critical event that initiates the cell death cascade.[2][4][6][8]

Q: Why does a "defense response" lead to susceptibility? A: This is a classic example of a pathogen effector exploiting a host's defense mechanism. The LOV1 protein functions like a typical disease resistance (R) protein.[2] In a normal defense scenario, an R protein would detect a pathogen effector and trigger a localized hypersensitive response (a form of PCD) to halt the pathogen's spread. The necrotrophic fungus C. victoriae takes advantage of this by producing this compound, which tricks the cell into activating this self-destruct program on a massive scale, thereby killing the host tissue and allowing the fungus to thrive on the dead material.[4]

Q: Can I reverse this compound resistance in my cell line? A: If the resistance is due to a stable genetic mutation (e.g., in LOV1), it cannot be reversed without genetic engineering (e.g., re-introducing a functional copy of the gene). If resistance is due to epigenetic silencing, it might be possible to restore expression with chemical treatments, but this is highly experimental. The focus of this guide is to confirm whether resistance is a true biological phenomenon or an experimental artifact.

References

Navigating the Labyrinth of Victorin Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers embarking on the ambitious journey of synthesizing victorin, a complex cyclic peptide with potent biological activity, the path is fraught with challenges. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the intricate steps of its chemical synthesis, from the preparation of its unique non-proteinogenic amino acids to the crucial macrocyclization step.

Troubleshooting Guides

This section addresses specific problems that may arise during the chemical synthesis of this compound and its analogs.

Problem 1: Low yield during the synthesis of the β-chlorodehydroalanine residue.

The β-chlorodehydroalanine moiety is a critical component of this compound, and its synthesis can be a significant bottleneck.

Potential CauseSuggested Solution
Inefficient chlorination of the dehydroalanine precursor. Optimize the chlorinating agent and reaction conditions. A proposed method involves the chlorination of dehydroalanine followed by photoisomerization to obtain the desired geometric isomer.[1] Experiment with different chlorine sources (e.g., N-chlorosuccinimide) and reaction times.
Side reactions during chlorination. The use of N-bromosuccinimide has been reported to be successful in the synthesis of the β-bromodehydroalanine derivative, which could be an alternative strategy if chlorination proves too challenging.[1]
Instability of the dehydroamino acid. Dehydroamino acids can be prone to side reactions such as Michael additions.[2] Ensure anhydrous conditions and consider performing the subsequent coupling step immediately after formation and purification.

Problem 2: Difficulty in the stereoselective synthesis of 5,5-dichloroleucine.

The presence of a dichlorinated amino acid is another significant hurdle.

Potential CauseSuggested Solution
Lack of established stereoselective methods. As this is a rare amino acid, established protocols are scarce. A potential strategy involves the stereoselective α-amination of a corresponding 5,5-dichloro-4-methylpentanoic acid derivative. Development of a custom synthesis route may be necessary, drawing from literature on the synthesis of other halogenated amino acids.
Racemization during synthesis or coupling. Use mild coupling reagents and conditions during peptide synthesis to minimize the risk of epimerization at the α-carbon.

Problem 3: Low yield and side reactions during macrocyclization of the linear peptide precursor.

The final ring-closing step is often one of the most challenging in the synthesis of cyclic peptides.

Potential CauseSuggested Solution
Unfavorable peptide conformation for cyclization. The linear precursor may adopt a conformation that hinders the proximity of the N- and C-termini. Incorporating "turn-inducing" elements like proline or D-amino acids in the linear sequence (if synthesizing analogs) can pre-organize the peptide for cyclization.[3]
Oligomerization competing with cyclization. Perform the cyclization reaction under high dilution conditions to favor the intramolecular reaction over intermolecular oligomerization.
Steric hindrance at the cyclization site. Bulky side chains near the ligation point can impede the reaction. If possible, choose a cyclization point with less sterically demanding amino acids.
Epimerization at the C-terminal residue. Use coupling reagents known to suppress racemization, such as COMU or HOBt/HBTU, and carefully control the reaction temperature and base equivalents.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the total chemical synthesis of this compound?

A1: Based on its structure, the primary challenges are the stereoselective synthesis of its unique non-proteinogenic amino acids, particularly β-chlorodehydroalanine and 5,5-dichloroleucine, and the efficient macrocyclization of the linear peptide precursor to form the correct cyclic structure without significant side reactions.[1][4]

Q2: What is the core peptide sequence of this compound that I should aim to synthesize?

A2: Biosynthetic studies have identified the core peptide sequence as "GLKLAF" (Gly-Leu-Lys-Leu-Ala-Phe).[5][6][7] However, the final this compound molecule contains highly modified versions of these amino acids.

Q3: Are there any established total syntheses of this compound C to guide my experimental design?

A3: To date, a complete total chemical synthesis of this compound C has not been reported in peer-reviewed literature. Research has primarily focused on its biosynthesis by the fungus Cochliobolus victoriae.[5][6][7] Therefore, any synthetic effort would be breaking new ground.

Q4: What are the key considerations for a protecting group strategy for this compound synthesis?

A4: A robust protecting group strategy is crucial. You will need orthogonal protecting groups for the lysine side chain and the N- and C-termini of the linear peptide. Given the presence of sensitive functional groups, the deprotection conditions must be mild to avoid degradation of the peptide.

Q5: How can I introduce the dehydroalanine moiety into the peptide chain?

A5: One strategy is to generate the dehydroalanine residue after it has been incorporated into the peptide chain. This can be achieved by the elimination of a suitable precursor, such as a β-hydroxy amino acid (e.g., threonine or serine).[8] This approach can sometimes be more efficient than synthesizing and coupling a standalone dehydroamino acid.

Experimental Protocols

While a full protocol for this compound synthesis is not available, here is a general methodology for a key step, the synthesis of a β-chlorodehydroalanine residue, based on available literature.

Synthesis of a β-chlorodehydroalanine derivative:

  • Preparation of the dehydroalanine precursor: The dehydroalanine-containing peptide can be synthesized using established methods, for instance, by dehydration of a serine or threonine residue within the peptide sequence.

  • Chlorination: The peptide containing the dehydroalanine residue is dissolved in a suitable solvent mixture (e.g., DMF/DCM). A solution of chlorine gas in DCM is then added dropwise until a pale yellow color persists. The reaction is monitored closely to avoid over-chlorination.[1]

  • Purification: The volatile components are removed under reduced pressure, and the crude product is purified using an appropriate chromatographic technique (e.g., HPLC) to isolate the β-chlorodehydroalanine-containing peptide.

  • Photoisomerization (if necessary): To obtain the correct geometric isomer (E or Z), the purified product may be subjected to photoisomerization using a suitable light source and wavelength. The specific conditions would need to be optimized for the particular peptide.[1]

Visualizations

To aid in conceptualizing the synthetic challenges, the following diagrams illustrate key aspects of this compound synthesis.

experimental_workflow cluster_synthesis Synthesis of Precursors cluster_assembly Peptide Assembly cluster_cyclization Final Steps A Synthesis of β-chlorodehydroalanine D Solid-Phase Peptide Synthesis (SPPS) A->D B Synthesis of 5,5-dichloroleucine B->D C Synthesis of other protected amino acids C->D E Cleavage from resin D->E H Linear Peptide Precursor E->H F Macrocyclization G Final Deprotection and Purification F->G I This compound C G->I H->F signaling_pathway cluster_challenges Key Synthetic Challenges cluster_solutions Potential Solutions C1 Stereocontrol S1 Asymmetric Synthesis and Chiral Auxiliaries C1->S1 C2 Unusual Amino Acids S2 Custom Synthesis Development C2->S2 C3 Macrocyclization Yield S3 High Dilution Conditions and Optimized Coupling Reagents C3->S3 C4 Protecting Group Strategy S4 Orthogonal Protecting Groups C4->S4

References

Technical Support Center: Victorin Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of victorin samples. This compound, a host-selective cyclic peptide toxin produced by the fungus Cochliobolus victoriae, is a critical tool in studying plant-pathogen interactions and programmed cell death. Maintaining the integrity of this compound samples is paramount for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a highly modified cyclic peptide toxin that is essential for the pathogenicity of Cochliobolus victoriae in specific oat cultivars.[1] Its stability is a concern because, like many peptides, it can be susceptible to degradation from factors such as temperature, pH, light, and enzymatic activity. Degradation can lead to a loss of biological activity, resulting in inaccurate and unreliable experimental outcomes.

Q2: How should I store lyophilized this compound powder for long-term use?

A2: For long-term storage, lyophilized this compound powder should be kept in a tightly sealed container at -20°C or, preferably, -80°C. It is crucial to minimize exposure to moisture and light. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can introduce moisture and accelerate degradation.

Q3: What is the best way to prepare and store this compound solutions?

A3: When preparing this compound solutions, use high-purity solvents and sterile buffers. For short-term storage (up to one week), solutions can be kept at 4°C. For longer durations, it is recommended to aliquot the solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Q4: Are there any specific amino acids in this compound that are particularly susceptible to degradation?

A4: While the exact degradation pathways of this compound are not extensively documented in publicly available literature, general knowledge of peptide chemistry suggests that certain residues can be more labile. Although this compound's structure is complex and contains non-standard amino acids, researchers should be mindful of potential oxidation and other modifications that could affect its activity.[2]

Q5: Can I autoclave this compound solutions to sterilize them?

A5: No, you should not autoclave this compound solutions. The high temperatures and pressures of autoclaving will likely lead to the hydrolysis and complete degradation of the peptide, rendering it inactive. Filter sterilization using a 0.22 µm filter is a suitable alternative for sterilizing this compound solutions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Loss of this compound activity in bioassays 1. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, storage at room temperature). 2. Degradation due to suboptimal pH of the assay buffer. 3. Contamination of the sample with proteases. 4. Adsorption of the peptide to plasticware.1. Aliquot stock solutions and store at -80°C. Use a fresh aliquot for each experiment. 2. Ensure the pH of your buffer is within a stable range for cyclic peptides (generally pH 5-7). 3. Use sterile, protease-free reagents and handle samples under aseptic conditions. 4. Use low-adsorption polypropylene or glass vials and pipette tips.
Inconsistent results between experiments 1. Inaccurate quantification of the initial this compound concentration. 2. Partial degradation of the this compound stock over time. 3. Variability in cell culture or plant material used in the bioassay.1. Re-quantify your this compound stock solution using a reliable method such as HPLC. 2. Prepare fresh dilutions from a new aliquot of lyophilized powder for critical experiments. 3. Standardize your biological materials and experimental conditions as much as possible.
Precipitation of this compound in solution 1. Poor solubility in the chosen solvent. 2. Concentration of the solution is too high.1. Test the solubility of this compound in different biocompatible solvents. A small amount of organic solvent like DMSO or ethanol may be required for initial solubilization before dilution in aqueous buffer. 2. Prepare a more dilute stock solution.

Data Presentation: Stability of Cyclic Peptides

Condition Recommendation for Cyclic Peptides Rationale
Temperature Lyophilized Powder: -20°C to -80°C for long-term storage. In Solution: 4°C for short-term (days to a week), -80°C for long-term.Lower temperatures significantly slow down chemical degradation and enzymatic activity.
pH Maintain solutions between pH 5 and 7.Extreme pH values can lead to acid or base-catalyzed hydrolysis of peptide bonds.
Light Store in dark containers or wrap vials in aluminum foil.Exposure to UV light can cause photodegradation of the peptide structure.
Moisture Store lyophilized powder in a desiccator. Allow to warm to room temperature before opening.Moisture can lead to hydrolysis and clumping of the lyophilized powder, reducing stability.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles for solutions.Ice crystal formation during freezing and thawing can denature peptides.

Experimental Protocols

Protocol 1: this compound Bioassay on Oat Leaves

This protocol is adapted from established methods to assess the biological activity of this compound by observing its toxic effects on susceptible oat leaves.[3]

Materials:

  • This compound solution of known concentration

  • Susceptible oat cultivar (e.g., 'Fulgrain') seedlings (approximately 7-10 days old)

  • Sterile distilled water (as a negative control)

  • Petri dishes or multi-well plates

  • Filter paper

  • Pipettes and sterile tips

  • Forceps

Methodology:

  • Leaf Excision: Carefully excise healthy, fully expanded primary leaves from the oat seedlings using a clean razor blade. Cut the leaves into uniform segments of approximately 5 cm in length.

  • Preparation of Assay Plates: Place a piece of filter paper in each petri dish or well and moisten it with a small amount of sterile distilled water to maintain humidity.

  • Application of this compound:

    • Prepare serial dilutions of your this compound sample in sterile distilled water or an appropriate buffer.

    • Place the leaf segments onto the moist filter paper.

    • Apply a small, defined volume (e.g., 10 µL) of each this compound dilution to the center of each leaf segment.

    • Apply the same volume of sterile distilled water or buffer to the control leaf segments.

  • Incubation: Seal the petri dishes or plates with parafilm to maintain humidity and incubate them at room temperature (approximately 22-25°C) under a 16:8 hour light:dark cycle.

  • Observation and Scoring:

    • Observe the leaf segments for the appearance of symptoms, such as wilting, chlorosis (yellowing), and necrosis (tissue death), at regular intervals (e.g., 24, 48, and 72 hours) after treatment.

    • Score the severity of the symptoms on a predefined scale (e.g., 0 = no symptoms, 1 = slight chlorosis, 2 = moderate chlorosis and some wilting, 3 = severe wilting and necrosis).

  • Data Analysis: Determine the minimum this compound concentration that induces visible symptoms to assess the relative activity of your sample.

Mandatory Visualizations

This compound Signaling Pathway

Victorin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_cytoplasm Cytoplasm This compound This compound Toxin TRXh5 Thioredoxin (TRX-h5) This compound->TRXh5 Binds to LOV1 LOV1 (NLR Protein) TRXh5->LOV1 Activates HR Hypersensitive Response-like Cell Death LOV1->HR Initiates

Caption: this compound toxin initiates a signaling cascade leading to cell death.

Experimental Workflow: this compound Bioassay

Victorin_Bioassay_Workflow start Start: Prepare this compound Dilutions excise Excise Oat Leaf Segments start->excise plate Place Leaf Segments on Moist Filter Paper excise->plate apply Apply this compound Dilutions to Leaf Segments plate->apply incubate Incubate under Controlled Conditions apply->incubate observe Observe for Symptoms (Wilting, Necrosis) incubate->observe score Score Symptom Severity observe->score end End: Determine Toxin Activity score->end

Caption: A stepwise workflow for conducting a this compound bioassay on oat leaves.

References

Technical Support Center: Victorin Sensitivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during victorin sensitivity assays. The information is tailored for researchers, scientists, and drug development professionals working with this potent elicitor of programmed cell death in sensitive plants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a host-selective toxin produced by the fungus Cochliobolus victoriae. In sensitive plant genotypes, it induces a rapid, dose-dependent programmed cell death (PCD), often resembling a hypersensitive response (HR). This makes it a valuable tool for studying plant immunity, PCD pathways, and for screening for resistance or susceptibility in various plant species.

Q2: How does this compound induce cell death?

This compound is perceived by a cell surface receptor, which in Arabidopsis thaliana is the nucleotide-binding site leucine-rich repeat (NLR) protein LOV1.[1] This recognition event triggers a downstream signaling cascade that includes ion fluxes across the plasma membrane, the production of reactive oxygen species (ROS), and ultimately, the activation of a cellular suicide program.[2][3]

Q3: My this compound solution has been stored for a while. Is it still active?

This compound is a cyclic peptide and is relatively stable. However, its stability can be affected by storage conditions. For long-term storage, it is recommended to store this compound solutions at -20°C or below. Repeated freeze-thaw cycles should be avoided. To ensure the activity of your this compound stock, it is advisable to perform a dose-response curve with a known sensitive plant line before proceeding with critical experiments.

Q4: Can I use any plant species for a this compound sensitivity assay?

No, sensitivity to this compound is genetically determined and is not present in all plant species or even all cultivars within a species. Sensitivity is often conferred by a single dominant gene, such as the Vb gene in oats.[4] It is crucial to use a plant line that is known to be sensitive to this compound for your assays.

Troubleshooting Guides

Issue 1: High Variability or Inconsistent Results Between Replicates

High variability is a common challenge in biological assays. The following table outlines potential causes and solutions for inconsistent results in your this compound sensitivity assays.

Potential Cause Troubleshooting/Optimization
Inconsistent this compound Concentration Ensure thorough mixing of the this compound stock solution before making dilutions. Use calibrated pipettes for all dilutions and additions. Prepare a master mix of the final this compound concentration to be used across all replicates.
Uneven Application to Plant Tissue For leaf disc assays, ensure all discs are fully submerged in the this compound solution. For root growth inhibition assays, ensure the agar or liquid medium contains a homogenous concentration of this compound.
Variation in Plant Material Use plants of the same age and developmental stage. When using leaf discs, select leaves of a similar age and position on the plant, as sensitivity can vary.[5] Use a consistent number of leaf discs or seedlings per replicate.
Edge Effects in Multi-Well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation, which can alter the this compound concentration. Alternatively, fill the outer wells with sterile water or PBS to maintain humidity.
Inaccurate Pipetting Calibrate pipettes regularly. When pipetting small volumes, pre-wet the pipette tip with the solution.
Issue 2: No or Weak Response in a Known Sensitive Plant Line

If you are not observing the expected cell death phenotype in a plant line known to be sensitive to this compound, consider the following:

Potential Cause Troubleshooting/Optimization
Inactive this compound Test the activity of your this compound stock by performing a dose-response curve. If necessary, use a fresh batch of this compound.
Suboptimal this compound Concentration The concentration of this compound may be too low to elicit a strong response. Perform a dose-response experiment to determine the optimal concentration for your specific plant line and experimental conditions.
Short Incubation Time The incubation time may be insufficient for the cell death phenotype to develop. Extend the incubation period and observe the tissue at multiple time points (e.g., 24, 48, 72 hours).
Plant Health and Growth Conditions Ensure plants are healthy and grown under optimal and consistent conditions (light, temperature, humidity). Stressed plants may exhibit altered responses to this compound.
Incorrect Assay Conditions Review the pH and composition of your assay buffer or medium. Ensure that the conditions are suitable for maintaining both plant tissue viability (in controls) and this compound activity.
Issue 3: High Background Cell Death in Control Samples

If you observe significant cell death in your control samples (treated with buffer or solvent alone), this can mask the specific effect of this compound.

Potential Cause Troubleshooting/Optimization
Mechanical Damage to Plant Tissue Handle plant tissues gently during excision and transfer. For leaf disc assays, use a sharp cork borer to minimize damage to the edges of the discs.[5]
Solvent Toxicity If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the assay is low (typically <0.1%) and is consistent across all treatments, including a solvent-only control.
Contamination Use sterile techniques, solutions, and containers to prevent microbial contamination, which can cause non-specific cell death.
Unsuitable Incubation Conditions Extreme temperatures, light intensity, or humidity can stress the plant tissue and lead to cell death. Optimize incubation conditions to maintain the health of the control tissue throughout the experiment.

Experimental Protocols

Below are detailed methodologies for common this compound sensitivity assays.

Protocol 1: Leaf Disc Senescence/Cell Death Assay

This assay provides a simple visual assessment of this compound-induced cell death.

  • Plant Material: Use fully expanded leaves from healthy, well-watered plants of a this compound-sensitive genotype.

  • Leaf Disc Preparation: Use a sharp cork borer (e.g., 5-8 mm diameter) to cut uniform discs from the leaves, avoiding the midrib and major veins.

  • Treatment: Float the leaf discs, abaxial side down, in a multi-well plate containing a known volume of sterile water or a suitable buffer. Add this compound to the desired final concentration. Include a control with buffer/solvent only.

  • Incubation: Incubate the plates under controlled light and temperature conditions (e.g., 16-hour photoperiod at 22-25°C).

  • Assessment: Visually assess the leaf discs for signs of chlorosis (yellowing) and necrosis (browning) at regular intervals (e.g., 24, 48, 72 hours). The response can be scored qualitatively or quantified by measuring the affected leaf area using image analysis software.

Protocol 2: Electrolyte Leakage Assay

This quantitative assay measures membrane damage, a hallmark of cell death.

  • Plant Material and Treatment: Prepare and treat leaf discs as described in Protocol 1.

  • Initial Wash: After a brief initial incubation (e.g., 1 hour), transfer the leaf discs to tubes containing a known volume of deionized water and gently wash to remove electrolytes released due to mechanical damage.

  • Incubation: Replace the wash solution with a fresh, known volume of deionized water and incubate for the desired treatment period.

  • Conductivity Measurement (Initial): At the end of the incubation, gently swirl the tubes and measure the electrical conductivity of the solution using a conductivity meter. This represents the electrolytes leaked from damaged cells.

  • Total Conductivity Measurement: To determine the total electrolyte content, autoclave or boil the tubes containing the leaf discs and solution to induce complete cell lysis. Cool the solution to room temperature and measure the final conductivity.

  • Calculation: Express electrolyte leakage as a percentage of the total conductivity: (Initial Conductivity / Total Conductivity) * 100

Protocol 3: Seedling Root Growth Inhibition Assay

This assay is useful for high-throughput screening of this compound sensitivity.

  • Seed Sterilization and Germination: Surface sterilize seeds of the desired plant genotype and germinate them on sterile filter paper or agar medium.

  • Treatment Medium: Prepare a sterile agar medium (e.g., Murashige and Skoog) containing a range of this compound concentrations. Include a control medium without this compound.

  • Seedling Transfer: Once the radicles have emerged, transfer the seedlings to the plates containing the this compound-amended medium.

  • Incubation: Place the plates vertically in a growth chamber with controlled light and temperature conditions.

  • Assessment: After a set period (e.g., 7-14 days), measure the length of the primary root. Calculate the percentage of root growth inhibition for each this compound concentration relative to the control.

Visualizations

This compound-Induced Programmed Cell Death Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced programmed cell death, based on studies in Arabidopsis thaliana.

Victorin_Signaling This compound This compound LOV1 LOV1 (NLR Receptor) This compound->LOV1 Binding Ion_Fluxes Ion Fluxes (Ca²⁺ influx, K⁺ efflux) LOV1->Ion_Fluxes Activation Plasma_Membrane Plasma Membrane ROS_Burst Reactive Oxygen Species (ROS) Burst Ion_Fluxes->ROS_Burst Signaling_Cascade Downstream Signaling Cascade ROS_Burst->Signaling_Cascade PCD Programmed Cell Death (Hypersensitive Response-like) Signaling_Cascade->PCD

Caption: Proposed signaling pathway of this compound-induced programmed cell death.

Experimental Workflow for Troubleshooting Inconsistent Results

This workflow provides a logical sequence of steps to diagnose and resolve variability in this compound sensitivity assays.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagents Verify Reagent Quality (this compound, Buffers) Start->Check_Reagents Check_Protocol Review Assay Protocol (Pipetting, Timing) Start->Check_Protocol Check_Plants Examine Plant Material (Age, Health) Start->Check_Plants Optimize_Concentration Perform Dose-Response Curve Check_Reagents->Optimize_Concentration Optimize_Time Conduct Time-Course Experiment Check_Protocol->Optimize_Time Standardize_Plants Standardize Plant Growth Conditions Check_Plants->Standardize_Plants Re_evaluate Re-evaluate Results Optimize_Concentration->Re_evaluate Optimize_Time->Re_evaluate Standardize_Plants->Re_evaluate Consistent Results Consistent Re_evaluate->Consistent Inconsistent Still Inconsistent Re_evaluate->Inconsistent

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Refining Victorin Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining victorin purification protocols for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a host-selective toxin produced by the fungus Cochliobolus victoriae. It is a cyclized peptide that is ribosomally synthesized and post-translationally modified.[1][2] Its primary biological activity is to induce cell death in susceptible oat cultivars by targeting specific proteins within the plant.[3][4] Understanding its peptide nature is crucial for selecting appropriate purification and handling techniques.

Q2: What is the general workflow for this compound purification?

A typical this compound purification workflow involves the following stages:

  • Fungal Culture and Toxin Production: Culturing Cochliobolus victoriae in a suitable liquid medium to promote this compound secretion.

  • Extraction: Separating the fungal biomass from the culture filtrate containing the secreted this compound.

  • Clarification: Removing insoluble debris and larger macromolecules from the culture filtrate.

  • Chromatographic Purification: Employing a series of chromatography steps to isolate this compound from other components in the filtrate. This often involves a combination of techniques like ion-exchange, hydrophobic interaction, and size-exclusion chromatography.

  • Purity Assessment and Quantification: Using techniques like HPLC and mass spectrometry to determine the purity and concentration of the final this compound sample.

Q3: What are the critical factors influencing the stability of purified this compound?

While specific stability data for this compound is not extensively published, general principles for peptide stability suggest the following are important:

  • Temperature: Store purified this compound at low temperatures (-20°C or -80°C) to minimize degradation.

  • pH: Maintain a pH that is optimal for the peptide's stability, which may need to be determined empirically.

  • Proteases: The presence of contaminating proteases can degrade this compound. Incorporating protease inhibitors during the initial extraction steps can be beneficial.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to peptide degradation. It is advisable to aliquot the purified this compound into single-use vials.

Troubleshooting Guide

Low Yield

Q: I am experiencing a significant loss of this compound during the purification process. What are the potential causes and solutions?

A: Low yield can be attributed to several factors throughout the purification workflow. Below is a table outlining potential issues and recommended troubleshooting steps.

Potential Cause Troubleshooting Recommendation Expected Outcome
Inefficient Extraction Optimize the extraction buffer composition. Consider adjusting pH or ionic strength to enhance this compound solubility.Increased recovery of this compound in the initial extract.
Precipitation during Clarification Perform clarification steps at 4°C to minimize protein aggregation and precipitation.Reduced loss of this compound in the pellet after centrifugation.
Poor Binding to Chromatography Resin Screen different chromatography resins and optimize the binding buffer conditions (pH, salt concentration).Improved binding and subsequent recovery of this compound from the chromatography column.
Degradation by Proteases Add a broad-spectrum protease inhibitor cocktail to the extraction buffer.Minimized degradation of this compound, leading to a higher yield of the intact peptide.
Low Purity

Q: My final purified this compound sample shows multiple contaminating bands on an SDS-PAGE gel and multiple peaks on HPLC. How can I improve its purity?

A: Achieving high purity often requires a multi-step chromatography approach. The following table compares different chromatography sequences and their potential impact on purity.

Chromatography Protocol Purity (HPLC) Yield Recommendation
Ion-Exchange Only 75%60%Insufficient for high-purity applications. Use as an initial capture step.
Ion-Exchange -> Size-Exclusion 85%45%Moderate improvement in purity, but with a significant drop in yield.
Ion-Exchange -> HIC 92%50%Good purity with acceptable yield. A recommended two-step process.
Ion-Exchange -> HIC -> SEC >98%35%Optimal for achieving the highest purity, but at the cost of lower overall yield.

Troubleshooting Flowchart for Purity Issues

G start Low Purity Observed check_res Are chromatography resins appropriate? start->check_res change_res Screen alternative resins (e.g., different ion-exchangers, HIC resins) check_res->change_res No optimize_gradient Is the elution gradient optimized? check_res->optimize_gradient Yes change_res->optimize_gradient shallow_gradient Implement a shallower elution gradient optimize_gradient->shallow_gradient No add_step Is an additional purification step needed? optimize_gradient->add_step Yes shallow_gradient->add_step orthogonal_step Add an orthogonal chromatography step (e.g., HIC after IEX) add_step->orthogonal_step Yes end High Purity Achieved add_step->end No orthogonal_step->end

Troubleshooting Purity Issues

Experimental Protocols

Protocol 1: Extraction and Clarification of this compound from Culture Filtrate
  • Culture Growth: Grow Cochliobolus victoriae in a suitable liquid medium (e.g., potato dextrose broth) for 14-21 days at 25°C with shaking.

  • Biomass Removal: Separate the fungal mycelium from the culture broth by filtration through several layers of cheesecloth followed by centrifugation at 8,000 x g for 20 minutes at 4°C.

  • Initial Filtrate Concentration: Concentrate the supernatant containing this compound using tangential flow filtration with a 1 kDa molecular weight cutoff membrane.

  • Clarification: Centrifuge the concentrated filtrate at 15,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.

  • Buffer Exchange: Diafilter the clarified supernatant against the initial chromatography binding buffer (e.g., 20 mM Tris-HCl, pH 8.0).

Protocol 2: Two-Step Chromatographic Purification

Step 1: Anion-Exchange Chromatography (AEX)

  • Column: Use a Q-sepharose or similar strong anion-exchange column equilibrated with 20 mM Tris-HCl, pH 8.0 (Buffer A).

  • Loading: Load the buffer-exchanged sample onto the column at a flow rate of 2 ml/min.

  • Wash: Wash the column with 5 column volumes of Buffer A to remove unbound contaminants.

  • Elution: Elute bound proteins with a linear gradient of 0-1 M NaCl in Buffer A over 20 column volumes.

  • Fraction Collection: Collect 2 ml fractions and analyze for the presence of this compound using an activity assay or HPLC.

Step 2: Hydrophobic Interaction Chromatography (HIC)

  • Pooling: Pool the active fractions from the AEX step.

  • Buffer Adjustment: Adjust the salt concentration of the pooled sample by adding ammonium sulfate to a final concentration of 1.5 M.

  • Column: Use a Phenyl-Sepharose or similar HIC column equilibrated with 20 mM Tris-HCl, 1.5 M (NH₄)₂SO₄, pH 7.5 (Buffer B).

  • Loading: Load the sample onto the HIC column at a flow rate of 1 ml/min.

  • Wash: Wash the column with 5 column volumes of Buffer B.

  • Elution: Elute bound proteins with a linear gradient from 1.5 M to 0 M (NH₄)₂SO₄ in 20 mM Tris-HCl, pH 7.5 over 20 column volumes.

  • Purity Analysis: Analyze the purity of the collected fractions by RP-HPLC and SDS-PAGE.

Visualization of Purification Workflow

G cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Quality Control culture Fungal Culture (C. victoriae) extraction Extraction & Biomass Removal culture->extraction clarification Clarification & Concentration extraction->clarification iex Anion-Exchange Chromatography clarification->iex hic Hydrophobic Interaction Chromatography iex->hic sec Size-Exclusion Chromatography (Optional Polishing Step) hic->sec hplc Purity Analysis (HPLC) sec->hplc ms Identity Confirmation (MS) hplc->ms final_product High-Purity this compound ms->final_product

This compound Purification Workflow

References

avoiding off-target effects of victorin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers with troubleshooting strategies and frequently asked questions to help mitigate and identify off-target effects when using the phytotoxin victorin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of action for this compound? this compound is a host-selective toxin produced by the fungus Cochliobolus victoriae.[1] Its primary, on-target effect occurs in susceptible oat cultivars that carry the dominant Vb gene.[2] this compound acts by targeting thioredoxins (TRXs), which in turn activates a hypersensitive response-like programmed cell death (PCD).[3] This specific interaction is what makes this compound a potent virulence factor on susceptible hosts, with some studies reporting that concentrations as low as 10 pM can induce disease-like symptoms.[3] The process is characterized by symptoms typical of apoptosis, including DNA laddering and the proteolytic cleavage of the large subunit of Rubisco.[1]

Q2: What are the common off-target effects associated with this compound, and how do they arise? Off-target effects are unintended biological responses that can confound experimental results. With this compound, these effects are often observed at higher concentrations or in resistant genotypes that lack the Vb gene. Common off-target effects include:

  • General Cytotoxicity: At elevated concentrations, this compound can induce cell death through mechanisms independent of its primary target.

  • Mitochondrial Dysfunction: this compound has been shown to lower the mitochondrial membrane potential, which can impact cellular health and viability outside of the canonical PCD pathway.[4]

  • Oxidative Stress: The toxin can trigger an oxidative burst, leading to the production of reactive oxygen species (ROS) that cause non-specific cellular damage.[4]

  • Activation of Secondary Pathways: this compound can induce a calcium ion efflux and the activity of serine and cysteine proteases, which may initiate signaling cascades unrelated to the primary apoptotic response.[1][4]

Q3: How can I design my experiment to distinguish between on-target and off-target effects? A robust experimental design is critical for validating that the observed phenomena are due to this compound's specific mode of action. Key controls include:

  • Genotype Controls: The most important control is the parallel use of near-isogenic oat lines: a this compound-sensitive (Vb gene present) and a this compound-resistant (vb gene) line. A true on-target effect should be potent in the sensitive line and absent or significantly reduced in the resistant line.[2]

  • Dose-Response Analysis: Perform a titration experiment to identify the lowest possible concentration of this compound that elicits the desired effect in the sensitive line while minimizing non-specific toxicity in the resistant line.

  • Use of Inhibitors: To dissect the signaling pathway, consider using inhibitors for potential off-target pathways. For example, the calcium channel blocker lanthanum chloride (LaCl3) has been shown to protect against this compound-induced symptoms, indicating calcium signaling is involved.[1]

Troubleshooting Guide

Issue: Significant cell death or stress symptoms are observed in my this compound-resistant control line.

This is a strong indicator of off-target effects, suggesting the this compound concentration may be too high or that other factors are at play.

Troubleshooting Steps Rationale
1. Perform Concentration Gradient Run a serial dilution of this compound on both sensitive and resistant lines. This will help identify a concentration window where on-target effects are maximized and off-target toxicity is minimized.
2. Verify Toxin Purity Impurities in the this compound preparation could contribute to non-specific toxicity. If possible, use a highly purified, HPLC-grade this compound or test a different batch.
3. Introduce Pathway Inhibitors Use inhibitors to block pathways associated with common off-target effects. For example, co-treatment with an antioxidant could mitigate effects from an oxidative burst.[4]
4. Check Experimental Conditions Review incubation times and cell/plant health. Prolonged exposure or stressed plants/cells may be more susceptible to non-specific toxicity.

Experimental Protocols

Protocol: this compound Dose-Response Assay for Cell Viability

This protocol provides a method to determine the optimal this compound concentration for maximizing on-target effects while minimizing off-target cytotoxicity.

1. Materials:

  • This compound stock solution of known concentration

  • Suspension cells or leaf tissue from this compound-sensitive and this compound-resistant oat lines

  • Appropriate growth media or buffer

  • 24-well or 96-well microplates

  • Cell viability stain (e.g., Evans blue for tissue, or a fluorescent dye for cell cultures)

  • Microplate reader or microscope for quantification

2. Methodology:

  • Prepare this compound Dilutions: Create a serial dilution of the this compound stock solution in the appropriate media/buffer. A suggested range is 0 pM (control) to 100 nM.

  • Plate Cells/Tissue: Add equal amounts of plant tissue or cells from both the sensitive and resistant lines into the wells of the microplate.

  • Apply Treatment: Add the different this compound concentrations to the designated wells. Ensure you have multiple replicates for each concentration and genotype, including untreated controls.

  • Incubation: Incubate the plates under standard growth conditions for a predetermined time (e.g., 12-24 hours).

  • Assess Viability: After incubation, apply the cell viability stain according to the manufacturer's protocol.

  • Quantification: Measure the output (e.g., absorbance, fluorescence, or percentage of stained cells) to quantify cell death.

  • Data Analysis: Calculate the average cell death for each concentration. Plot cell death (%) versus this compound concentration on a log scale for both genotypes to determine the EC50 (half-maximal effective concentration) for the sensitive line and identify the threshold for off-target toxicity in the resistant line.

Data Presentation

Table 1: Example Data from a this compound Dose-Response Assay

This compound ConcentrationAverage Cell Death (Sensitive Line)Average Cell Death (Resistant Line)
0 pM (Control)4.5%4.2%
10 pM25.1%5.0%
100 pM68.3%5.8%
1 nM92.5%10.1%
10 nM95.8%35.7%
100 nM97.2%78.9%

Based on this example, a concentration between 100 pM and 1 nM would be optimal, as it induces a strong response in the sensitive line with minimal effect on the resistant line.

Visualizations

Victorin_Signaling cluster_on_target On-Target Pathway (Low Concentration) cluster_off_target Off-Target Pathway (High Concentration) Vic_On This compound TRX Thioredoxin (TRX) Vic_On->TRX Binds PCD Programmed Cell Death (Apoptosis-like) TRX->PCD Activates Vic_Off This compound Mito Mitochondrial Dysfunction Vic_Off->Mito ROS Oxidative Burst (ROS) Vic_Off->ROS NonSpec Non-Specific Cytotoxicity Mito->NonSpec ROS->NonSpec Troubleshooting_Logic Start Issue: High Toxicity in Resistant Control Line Step1 Action: Perform Dose-Response Assay on Both Genotypes Start->Step1 Question1 Is there a concentration with high sensitive-line toxicity and low resistant-line toxicity? Step1->Question1 Result_Yes Outcome: On-Target Window Identified Use Optimal Concentration Question1->Result_Yes  Yes Result_No Action: Check Toxin Purity and/or Use Pathway Inhibitors Question1->Result_No  No Question2 Does toxicity in resistant line decrease? Result_No->Question2 Result_Resolved Outcome: Off-Target Effect Mitigated Question2->Result_Resolved  Yes Result_Persists Outcome: Confounding Factor Present Re-evaluate Experimental System Question2->Result_Persists  No

References

Technical Support Center: Victorin-Induced PCD Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing victorin in programmed cell death (PCD) studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in inducing PCD?

This compound is a host-selective toxin produced by the fungus Cochliobolus victoriae.[1] It induces a form of programmed cell death in sensitive plants that resembles an apoptotic or hypersensitive response.[1][2] The mechanism involves:

  • Cell Surface Recognition: The initial recognition of this compound occurs on the cell surface, leading to downstream signaling events.[2][3]

  • Guard-Model Activation: In Arabidopsis thaliana, this compound binds to the thioredoxin TRX-h5. This binding is recognized by the resistance-like protein LOV1 (Locus Orchestrating this compound Effects1), which then activates a defense response leading to cell death.[4][5][6][7]

  • Mitochondrial Targeting: this compound also targets and inhibits the glycine decarboxylase complex (GDC) within the mitochondria, disrupting photorespiration.[1][2][8]

  • Downstream Signaling: this compound-induced PCD involves several downstream events, including ion fluxes across the plasma membrane, generation of reactive oxygen species (ROS) and nitric oxide (NO), activation of caspase-like proteases, DNA laddering, and proteolytic cleavage of the large subunit of RuBisCO.[1][2][3][9][10]

Q2: How do I determine the optimal this compound concentration and treatment duration for my experiment?

The optimal concentration and duration are highly dependent on the plant species, tissue type, and experimental endpoint.

  • Start with a Dose-Response Curve: Test a range of concentrations (e.g., from picomolar to low micromolar) to find the optimal concentration for your system. One study noted an EC50 of 81 pM for GDC inhibition.[1] Another study used concentrations of 1-10 µM to observe effects on thioredoxin activity.[5]

  • Conduct a Time-Course Experiment: Once an effective concentration is determined, perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for observing your desired PCD markers. For example, cleavage of the RuBisCO large subunit was observed after 4 hours of treatment in oat leaf slices.[1]

  • Monitor Viability: Use cell viability assays (e.g., Evans blue staining, electrolyte leakage) in parallel to correlate the timing of PCD marker appearance with the loss of cell viability.

Q3: What are the key signaling pathways and components to consider in this compound-induced PCD?

The signaling cascade is complex and involves multiple components. Key pathways include defense signaling, ion homeostasis, and metabolic disruption. A simplified model of the pathway is visualized below. Calcium signaling is critical, as the calcium channel blocker LaCl₃ can provide near-complete protection against this compound's effects.[1][11] Ethylene signaling also plays a role, as ethylene inhibitors can prevent this compound-induced symptoms.[1]

G cluster_0 Cell Exterior cluster_1 Plasma Membrane / Cytosol cluster_2 Mitochondrion cluster_3 Cellular Response This compound This compound Toxin CSM Cell Surface Mediator This compound->CSM Binds TRXh5 Thioredoxin (TRX-h5) This compound->TRXh5 Binds GDC Glycine Decarboxylase Complex (GDC) This compound->GDC Inhibits IonFlux Ion Fluxes (Ca²⁺ Influx, Alkalization) CSM->IonFlux Activates LOV1 LOV1 Protein TRXh5->LOV1 Activates ROS_NO ROS & NO Production LOV1->ROS_NO Triggers IonFlux->ROS_NO Induces Caspase Caspase-Like Proteases ROS_NO->Caspase Activates PCD Programmed Cell Death (DNA Laddering, RuBisCO cleavage) Caspase->PCD Executes

Simplified signaling pathway for this compound-induced PCD.

Troubleshooting Guide

Problem: I am not observing the expected PCD phenotype (e.g., no cell death, no DNA laddering).

G Start No PCD Phenotype Observed CheckGenotype Is the plant genotype sensitive to this compound? (e.g., contains Vb or LOV1 gene) Start->CheckGenotype Checkthis compound Check this compound: - Concentration too low? - Degradation (improper storage)? - Purity? CheckGenotype->Checkthis compound Yes UseSensitive Action: Use a known sensitive genotype. CheckGenotype->UseSensitive No CheckDuration Is the treatment duration too short? Checkthis compound->CheckDuration No (Concentration is correct) Optimizethis compound Action: Perform dose-response. Use fresh/validated this compound. Checkthis compound->Optimizethis compound Yes (Possible issue) CheckAssay Is the detection assay sensitive enough or timed correctly? CheckDuration->CheckAssay No (Duration is correct) OptimizeTime Action: Perform a time-course experiment. CheckDuration->OptimizeTime Yes (Possible issue) OptimizeAssay Action: Optimize assay protocol. Check for marker at earlier/later time points. CheckAssay->OptimizeAssay Yes (Possible issue) UseResistant Note: Use resistant genotype as a negative control. UseSensitive->UseResistant

Troubleshooting workflow for absent PCD phenotype.

Problem: My results are inconsistent between experimental replicates.

Potential CauseRecommended Solution
This compound Instability Aliquot this compound upon receipt and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Plant Material Variability Use plants of the same age and developmental stage. Grow plants under controlled environmental conditions (light, temperature, humidity).
Inconsistent Application Ensure uniform application of this compound solution to the plant tissue (e.g., complete submersion of leaf discs, uniform infiltration).
Assay Timing Perform assays at precise time points post-treatment, as the PCD response can be rapid.

Experimental Protocols & Data

Protocol: this compound-Induced Cell Death Assay in Leaf Discs

This protocol provides a general framework for inducing and assessing PCD in plant leaf tissue.

G A 1. Prepare Leaf Discs (e.g., 1 cm diameter) from sensitive and resistant plants. B 2. Float discs on treatment solution (e.g., MES buffer) with or without This compound. Include mock control. A->B C 3. Incubate under controlled conditions (e.g., 24°C, dark) for a defined period (e.g., 4-24h). B->C D 4. Harvest discs at time points for downstream analysis. C->D E 5. Analyze PCD Markers: - Ion Leakage (Conductivity) - DNA Laddering (Gel Electrophoresis) - Gene Expression (RT-qPCR) D->E

General experimental workflow for this compound treatment.
Quantitative Data: this compound Concentrations and Effects

ConcentrationTarget/SystemObserved EffectReference
81 pMGlycine Decarboxylase Complex (Oats)50% inhibition of enzyme activity (EC50).[1]
1 µM - 10 µMThioredoxin TRX-h5Inhibition of TRX-h5 catalytic activity.[5]
Quantitative Data: Inhibitors Used in this compound Studies
InhibitorTarget/MechanismEffect on this compound-Induced PCDReference
LaCl₃ (Lanthanum Chloride)Calcium Channel BlockerNear-complete protection, prevents symptoms and RuBisCO cleavage.[1][11]
E-64 / CalpeptinCysteine/Serine Protease InhibitorsPrevents proteolytic cleavage of the RuBisCO large subunit.[1]
Aminooxyacetic acid / Silver thiosulfateEthylene InhibitorsSignificant protection against leaf symptoms and RuBisCO cleavage.[1]

References

Validation & Comparative

A Comparative Guide to In Vivo Validation of Victorin Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vivo experimental methods for validating the protein targets of victorin, a host-selective toxin produced by the fungus Cochliobolus victoriae. The primary targets of this compound in susceptible oat genotypes are components of the mitochondrial glycine decarboxylase complex (GDC), specifically the P and H proteins.[1] this compound's interaction with these proteins inhibits GDC activity and initiates a signaling cascade leading to programmed cell death (PCD), resembling apoptosis.[2][3][4] This guide details various in vivo validation techniques, presenting their methodologies, comparative data, and the this compound-induced signaling pathway.

Comparison of In Vivo Target Validation Methods

The selection of an appropriate in vivo validation method depends on the specific research question, available resources, and the desired nature of the data (e.g., qualitative, quantitative, spatial). Below is a comparison of several key techniques.

MethodPrincipleData TypeThroughputKey AdvantagesKey Limitations
Inhibition of Enzyme Activity Measures the functional consequence of this compound binding to its target, the glycine decarboxylase complex (GDC).Quantitative (EC50)LowDirectly links target engagement to a functional cellular outcome.Indirectly validates the physical interaction; requires a measurable enzyme activity.
Co-Immunoprecipitation (Co-IP) An antibody against a tagged or endogenous protein of the GDC is used to pull down the protein and its binding partners (this compound, if cross-linked) from cell lysates.Qualitative/Semi-QuantitativeLow to MediumConfirms protein-protein interactions within a complex in a near-native state.Can be affected by antibody specificity and affinity; transient or weak interactions may be difficult to detect.[5]
Tandem Affinity Purification (TAP)-tagging A dual-tag system fused to a GDC subunit allows for a two-step purification of the complex, reducing non-specific binding and identifying interacting partners.Qualitative/Semi-QuantitativeLow to MediumHigh specificity and low background due to the two-step purification process.[6]The tag itself might interfere with protein function or interactions; requires genetic modification.
Förster Resonance Energy Transfer (FRET) Measures the non-radiative transfer of energy between two fluorescently labeled molecules (e.g., a fluorescently labeled this compound analog and a fluorescently tagged GDC subunit) when in close proximity.Quantitative (FRET efficiency, lifetime)LowProvides real-time, in vivo evidence of molecular proximity and interaction dynamics with high spatial resolution.[7]Requires fluorescent labeling which can alter molecule function; distance and orientation dependent.

Quantitative Data Summary

The most definitive quantitative data for this compound's in vivo target engagement comes from enzyme inhibition assays.

ParameterValueExperimental SystemReference
EC50 for GDC Inhibition 81 pMOat leaf slices treated with this compound for 2 hours.[1]
Inhibition in Resistant Tissue 26%Oat leaf slices from resistant genotype treated with 100 µg/mL this compound for 5 hours.[1]

Note: Specific quantitative data from Co-IP, TAP-tagging, or FRET experiments directly comparing the validation of this compound's targets is not extensively available in the public domain. The table reflects the most precise in vivo quantitative data found.

Experimental Protocols

In Vivo Inhibition of Glycine Decarboxylase Activity

Objective: To quantify the functional inhibition of the glycine decarboxylase complex by this compound in living plant tissue.

Methodology:

  • Plant Material: Use leaf slices from both this compound-susceptible and resistant oat genotypes.

  • This compound Treatment: Incubate the leaf slices with varying concentrations of purified this compound for a set period (e.g., 2 hours).

  • Mitochondria Isolation: Isolate mitochondria from the treated and control leaf slices through differential centrifugation.

  • Glycine Decarboxylase Assay: Measure the glycine decarboxylase activity in the isolated mitochondria. This is typically done by monitoring the conversion of radiolabeled glycine to serine or by measuring the release of radiolabeled CO2.

  • Data Analysis: Plot the GDC activity against the this compound concentration and determine the EC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).

Co-Immunoprecipitation (Co-IP) of the Glycine Decarboxylase Complex

Objective: To demonstrate the in vivo interaction between this compound and the glycine decarboxylase complex.

Methodology:

  • Plant Material and Treatment: Treat oat leaf slices with this compound. A cross-linking agent (e.g., formaldehyde) can be used to stabilize transient interactions.

  • Protein Extraction: Isolate total protein from the treated and untreated leaf slices under non-denaturing conditions.

  • Immunoprecipitation: Incubate the protein extracts with an antibody specific to one of the subunits of the glycine decarboxylase complex (e.g., the P protein). The antibody can be conjugated to magnetic or agarose beads.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against other subunits of the GDC (e.g., the H protein) and an antibody that recognizes this compound (if available and the toxin is cross-linked) to confirm the co-precipitation of the complex.

Förster Resonance Energy Transfer (FRET) Microscopy

Objective: To visualize and quantify the proximity between this compound and its target protein in living cells.

Methodology:

  • Fluorophore Labeling:

    • Synthesize a fluorescently labeled, biologically active analog of this compound (Donor fluorophore, e.g., conjugated to a cyan fluorescent protein - CFP).

    • Genetically fuse a complementary fluorescent protein (Acceptor fluorophore, e.g., yellow fluorescent protein - YFP) to a subunit of the glycine decarboxylase complex (e.g., the P protein) and express it in oat protoplasts or stably transformed plants.

  • Live-Cell Imaging:

    • Introduce the fluorescent this compound analog to the cells expressing the YFP-tagged GDC subunit.

    • Perform fluorescence microscopy on living cells.

  • FRET Measurement:

    • Excite the donor fluorophore (CFP) and measure the emission from both the donor and the acceptor (YFP).

    • An increase in acceptor emission upon donor excitation indicates FRET.

    • Quantify FRET efficiency using methods like acceptor photobleaching or fluorescence lifetime imaging microscopy (FLIM).[7]

  • Controls: Include controls such as cells expressing only the donor or only the acceptor, and co-expression of the donor with an unrelated, non-interacting protein fused to the acceptor.

Signaling Pathways and Experimental Workflows

This compound-Induced Programmed Cell Death Signaling Pathway

This compound is recognized at the cell surface, initiating a signaling cascade that involves ion fluxes across the plasma membrane.[8] A key intracellular event is the influx of calcium, which acts as a second messenger.[2][3][9] The pathway also involves the production of ethylene, a plant hormone known to be involved in cell death and defense responses.[2][3][10] This ultimately leads to the activation of caspase-like proteases, which execute the cell death program. A crucial step in this pathway is the this compound-induced mitochondrial permeability transition, which allows this compound to access its targets within the mitochondria, the glycine decarboxylase complex.

Victorin_Signaling_Pathway This compound This compound CellSurface Cell Surface Recognition This compound->CellSurface MPT Mitochondrial Permeability Transition (MPT) This compound->MPT Access to Mitochondria IonFluxes Ion Fluxes (e.g., Extracellular Alkalization) CellSurface->IonFluxes Ca_Influx Calcium Influx IonFluxes->Ca_Influx Ethylene Ethylene Synthesis Ca_Influx->Ethylene Ca_Influx->MPT Caspase Caspase-like Protease Activation Ethylene->Caspase GDC Glycine Decarboxylase Complex (GDC) Inhibition MPT->GDC GDC->Caspase PCD Programmed Cell Death (PCD) Caspase->PCD

Caption: this compound-induced signaling pathway leading to programmed cell death.

Experimental Workflow for In Vivo Target Validation

The following diagram illustrates a logical workflow for the in vivo validation of this compound's target proteins, starting from initial functional assays to more detailed interaction studies.

Experimental_Workflow start Hypothesis: GDC is the in vivo target of this compound inhibition_assay Functional Validation: Inhibition of GDC Activity Assay start->inhibition_assay co_ip Interaction Confirmation: Co-Immunoprecipitation (Co-IP) inhibition_assay->co_ip Positive Result tap High-Confidence Interaction: Tandem Affinity Purification (TAP) co_ip->tap Further Confirmation fret Real-Time In Vivo Interaction: FRET Microscopy co_ip->fret Spatial & Temporal Dynamics validation Target Validated tap->validation fret->validation

Caption: A logical workflow for the in vivo validation of this compound's target proteins.

References

A Comparative Analysis of Victorin and Other Host-Selective Toxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of victorin and other prominent host-selective toxins (HSTs), including AAL-toxin, fumonisin B1, and HC-toxin. The information presented is intended to be an objective resource, supported by experimental data, to aid in research and development involving these potent biomolecules.

At a Glance: Comparative Performance of Host-Selective Toxins

The following table summarizes key quantitative data for this compound and other selected host-selective toxins, offering a direct comparison of their potency and cellular targets.

ToxinProducing FungusHost Plant(s)Molecular TargetEffective Concentration (in vitro/in vivo)
This compound Cochliobolus victoriaeOats (Avena sativa)Glycine Decarboxylase Complex (GDC)IC50: 81 pM (for GDC inhibition)[1]
AAL-Toxin Alternaria alternata f. sp. lycopersiciTomato (Lycopersicon esculentum)Ceramide Synthase10 ng/mL (induces necrosis on susceptible tomato leaves)
Fumonisin B1 Fusarium verticillioidesMaize (Zea mays), various other plantsCeramide SynthaseIC50: 0.1 µM (rat liver microsomes), 0.7 µM (neurons)
HC-Toxin Cochliobolus carbonumMaize (Zea mays)Histone Deacetylase (HDAC)IC50: 30 nM

Delving Deeper: Mechanisms of Action and Signaling Pathways

Host-selective toxins employ diverse strategies to induce susceptibility and cell death in their respective host plants. Understanding these mechanisms is crucial for developing effective disease management strategies and for harnessing these toxins as molecular probes in cell biology research.

This compound: Hijacking the Plant's Defense and Metabolism

This compound, a chlorinated cyclic pentapeptide, induces a programmed cell death (PCD) response in susceptible oat varieties that resembles a hypersensitive response—a defense mechanism typically triggered by biotrophic pathogens.[2] The toxin's primary target is the Glycine Decarboxylase Complex (GDC) within the mitochondria, a key enzyme in photorespiration.[1] Inhibition of GDC leads to a cascade of events, including the proteolytic cleavage of the large subunit of RuBisCO, another vital enzyme in photosynthesis.[1] This disruption of cellular metabolism, coupled with the activation of defense-like responses, ultimately leads to apoptotic-like cell death, characterized by DNA laddering and chlorophyll loss.[1]

victorin_pathway This compound This compound GDC Glycine Decarboxylase Complex (GDC) This compound->GDC Inhibits Defense Defense-like Response This compound->Defense Induces RuBisCO RuBisCO LSU Cleavage GDC->RuBisCO Leads to PCD Programmed Cell Death (Apoptotic-like) RuBisCO->PCD Contributes to Defense->PCD Contributes to

This compound's mechanism of inducing cell death in oats.
AAL-Toxin and Fumonisin B1: Disrupting Sphingolipid Homeostasis

AAL-toxin and fumonisin B1 are structurally analogous to sphinganine, a precursor in sphingolipid biosynthesis.[3] This structural mimicry allows them to competitively inhibit ceramide synthase, a key enzyme in the sphingolipid metabolic pathway.[3] The inhibition of ceramide synthase leads to the accumulation of cytotoxic free sphingoid bases and the depletion of essential complex sphingolipids. This disruption of sphingolipid homeostasis triggers a signaling cascade that culminates in programmed cell death.[3]

sphingolipid_pathway toxin AAL-Toxin / Fumonisin B1 ceramide_synthase Ceramide Synthase toxin->ceramide_synthase Inhibits sphinganine Sphinganine Accumulation ceramide_synthase->sphinganine Leads to complex_sphingolipids Complex Sphingolipids Depletion ceramide_synthase->complex_sphingolipids Leads to PCD Programmed Cell Death sphinganine->PCD Induces complex_sphingolipids->PCD Contributes to

Mechanism of AAL-toxin and Fumonisin B1 via ceramide synthase inhibition.
HC-Toxin: Epigenetic Manipulation through Histone Deacetylase Inhibition

HC-toxin, a cyclic tetrapeptide, acts as a potent inhibitor of histone deacetylases (HDACs).[4][5] HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, HC-toxin causes hyperacetylation of histones, altering chromatin structure and leading to the inappropriate expression of genes that would normally be silenced. This epigenetic dysregulation disrupts normal cellular processes and suppresses the plant's defense responses, thereby facilitating fungal colonization.

hc_toxin_pathway hc_toxin HC-Toxin hdac Histone Deacetylase (HDAC) hc_toxin->hdac Inhibits histone_acetylation Histone Hyperacetylation hdac->histone_acetylation Leads to gene_expression Altered Gene Expression histone_acetylation->gene_expression Causes defense_suppression Defense Suppression gene_expression->defense_suppression Results in susceptibility Increased Susceptibility defense_suppression->susceptibility Leads to

HC-Toxin's mode of action through HDAC inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization based on specific experimental conditions and available resources.

Protocol 1: this compound Toxicity Bioassay on Oat Leaves

Objective: To assess the phytotoxic effects of this compound on susceptible oat leaves.

Materials:

  • Susceptible oat seedlings (e.g., cultivar 'Fulgrain')[6]

  • This compound stock solution

  • Sterile distilled water

  • Petri dishes

  • Filter paper

  • Forceps

  • Growth chamber with controlled light and temperature

Procedure:

  • Excise healthy, fully expanded leaves from 7-10 day old oat seedlings.

  • Cut the leaves into 5 cm segments.

  • Prepare serial dilutions of this compound in sterile distilled water. A concentration range of 10 pM to 1 nM is a good starting point.[6]

  • Place a piece of filter paper in each Petri dish and moisten it with 2-3 mL of the corresponding this compound dilution or sterile water (as a negative control).

  • Place the leaf segments on the moistened filter paper.

  • Seal the Petri dishes with parafilm and incubate in a growth chamber at 25°C with a 16-hour photoperiod.

  • Observe the leaves for symptoms of toxicity, such as wilting, chlorosis, and necrosis, at 24, 48, and 72-hour intervals.[6]

  • Quantification: The extent of damage can be quantified by measuring the area of necrotic lesions or by using an electrolyte leakage assay to measure membrane damage. For electrolyte leakage, incubate the treated leaf segments in deionized water and measure the conductivity of the solution over time.

victorin_assay_workflow start Start: Oat Leaf Segments treatment Treat with this compound Dilutions start->treatment incubation Incubate (25°C, 16h light) treatment->incubation observation Observe Symptoms (24, 48, 72h) incubation->observation quantification Quantify Necrosis or Electrolyte Leakage observation->quantification end End: Assess Toxicity quantification->end

Workflow for the this compound toxicity bioassay.
Protocol 2: AAL-Toxin Necrosis Bioassay on Tomato Leaf Discs

Objective: To determine the phytotoxicity of AAL-toxin on susceptible tomato leaf tissue.

Materials:

  • Leaves from susceptible tomato plants (e.g., cultivar 'Earlypak 7')

  • AAL-toxin stock solution

  • Sterile distilled water

  • Cork borer (e.g., 1 cm diameter)

  • Petri dishes

  • Filter paper

  • Growth chamber

Procedure:

  • Excise fully expanded, healthy leaves from tomato plants.

  • Use a cork borer to create uniform leaf discs.

  • Prepare serial dilutions of AAL-toxin in sterile distilled water. A starting concentration of 10 µg/mL can be used.

  • Place a piece of filter paper in each Petri dish and moisten with the AAL-toxin dilutions or sterile water (control).

  • Place the leaf discs on the moistened filter paper, abaxial side down.

  • Seal the Petri dishes and incubate in a growth chamber at 25°C in the dark.

  • Assess the development of necrotic lesions at 24, 48, and 72 hours.

  • Quantification: The severity of necrosis can be scored visually on a scale (e.g., 0 = no necrosis, 4 = complete necrosis of the disc) or by measuring the diameter of the necrotic lesions.[7]

Protocol 3: Fumonisin B1 Cytotoxicity Assay (MTT Assay)

Objective: To measure the cytotoxic effect of fumonisin B1 on plant or animal cell cultures.

Materials:

  • Cell line of interest (e.g., turkey lymphocytes, Arabidopsis cell culture)[8][9]

  • Fumonisin B1 stock solution

  • Cell culture medium

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of fumonisin B1 in cell culture medium. Concentrations can range from 0.01 to 25 µg/mL.[8]

  • Remove the old medium from the wells and replace it with the medium containing the different concentrations of fumonisin B1. Include a vehicle control (medium with the same concentration of solvent used to dissolve fumonisin B1).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Quantification: Cell viability is expressed as a percentage of the control. The IC50 value (concentration of toxin that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Protocol 4: HC-Toxin Histone Deacetylase (HDAC) Inhibition Assay

Objective: To determine the inhibitory effect of HC-toxin on HDAC activity.

Materials:

  • Source of HDAC enzyme (e.g., nuclear extract from maize seedlings or a commercial HDAC assay kit)

  • HC-toxin stock solution

  • HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer

  • Developer solution (e.g., trypsin and trichostatin A)

  • 96-well black microtiter plate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of HC-toxin in the assay buffer. A concentration range of 1 nM to 10 µM is a reasonable starting point.

  • In a 96-well plate, add the assay buffer, the HDAC enzyme source, and the different concentrations of HC-toxin. Include a no-inhibitor control and a no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the HDAC substrate to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding the developer solution. The developer will cleave the deacetylated substrate, releasing a fluorescent product.

  • Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Quantification: The percentage of inhibition is calculated relative to the no-inhibitor control. The IC50 value can be determined from the dose-response curve.

References

A Comparative Guide to Programmed Cell Death: Victorin-Induced Cell Death vs. Apoptosis, Necroptosis, and Pyroptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four major programmed cell death (PCD) pathways: victorin-induced cell death, apoptosis, necroptosis, and pyroptosis. Understanding the distinct molecular mechanisms, key mediators, and morphological hallmarks of each pathway is crucial for advancing research in areas ranging from plant pathology to cancer and inflammatory diseases.

Data Presentation: A Quantitative Comparison of PCD Pathways

Direct quantitative comparisons across all four pathways, particularly between the plant-specific this compound-induced cell death and the animal-specific pathways, are limited in existing literature. The following tables summarize the key characteristics of each pathway based on established qualitative and semi-quantitative experimental data.

Table 1: Key Molecular Mediators and Hallmarks

FeatureThis compound-Induced Cell DeathApoptosisNecroptosisPyroptosis
Primary Inducers This compound toxinExtrinsic (e.g., FasL, TNF-α) & Intrinsic (e.g., DNA damage) stimuliTNF-α (in presence of caspase inhibitors), interferons, TLR ligandsPathogen-associated molecular patterns (PAMPs), Damage-associated molecular patterns (DAMPs)
Key Initiator Proteins LOV1 (NLR protein), TRX-h5Caspase-8, Caspase-9RIPK1, RIPK3Inflammasomes (e.g., NLRP3, NLRC4), Caspase-11/4/5
Key Executioner Proteins Caspase-like proteases (e.g., VPE, saspase)[1][2]Caspase-3, -6, -7MLKLGasdermin D (GSDMD), Gasdermin E (GSDME)
Membrane Permeabilization Protoplast shrinkage with intact plasma membrane in early stagesFormation of apoptotic bodies, membrane blebbingPore formation by MLKL, membrane rupturePore formation by Gasdermin-N terminus, cell lysis
DNA Fragmentation DNA laddering[3]Internucleosomal DNA ladderingVariable, often absentVariable, may show some fragmentation
Inflammatory Response Elicits a defense response (Hypersensitive Response-like)[2]Generally non-inflammatory, apoptotic bodies cleared by phagocytesHighly pro-inflammatory, release of DAMPsHighly pro-inflammatory, release of IL-1β and IL-18
Cellular Morphology Protoplast shrinkage, vacuolization, chloroplast abnormalitiesCell shrinkage, chromatin condensation, nuclear fragmentation, apoptotic body formationCell swelling (oncosis), organelle swelling, membrane ruptureCell swelling, membrane blebbing, eventual lysis and pore formation

Table 2: Biochemical and Cellular Events

EventThis compound-Induced Cell DeathApoptosisNecroptosisPyroptosis
Caspase/Caspase-like Activity Yes (caspase-like proteases)[1]Yes (Caspase cascade)No (caspase-8 inhibition is a trigger)Yes (Inflammatory caspases: 1, 4, 5, 11)
Mitochondrial Involvement Glycine Decarboxylase Complex (GDC) inhibition[4]Release of cytochrome c, loss of mitochondrial membrane potentialMitochondrial ROS production can contributeMitochondrial damage can activate NLRP3 inflammasome
Reactive Oxygen Species (ROS) Production Yes[5]Yes, as a secondary eventYes, contributes to cell death executionYes, can activate the inflammasome
Nitric Oxide (NO) Production Yes[5]Can be involved in signalingCan be produced as part of the inflammatory responseCan be produced during the inflammatory response
Subcellular Localization of Initiation Cell surface recognition, interaction with TRX-h5 in the cytoplasm[2][6]Death receptors on plasma membrane (extrinsic), mitochondria (intrinsic)Plasma membrane (death receptors), cytoplasmCytoplasm (inflammasome assembly)

Signaling Pathways: A Visual Comparison

The following diagrams, generated using Graphviz, illustrate the distinct signaling cascades of each PCD pathway.

This compound-Induced Cell Death Pathway

Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates DNA_Damage DNA Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase9->Caspase3 activates Cell_Death Apoptotic Cell Death Caspase3->Cell_Death

Apoptosis Signaling Pathway

Necroptosis TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Caspase8_inhibition Caspase-8 Inhibition Caspase8_inhibition->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL (oligomerization) MLKL->pMLKL Pore_Formation Pore Formation & Membrane Rupture pMLKL->Pore_Formation

Necroptosis Signaling Pathway

Pyroptosis cluster_canonical Canonical Pathway cluster_noncanonical Non-Canonical Pathway PAMPs_DAMPs PAMPs/DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Caspase1 Caspase-1 Inflammasome->Caspase1 activates GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD cleaves IL1b_IL18 Pro-IL-1β/Pro-IL-18 -> IL-1β/IL-18 Caspase1->IL1b_IL18 cleaves & activates LPS LPS (cytosolic) Caspase11_4_5 Caspase-11/4/5 LPS->Caspase11_4_5 activates Caspase11_4_5->GSDMD cleaves GSDMD_N GSDMD-N Terminus GSDMD->GSDMD_N Pore_Formation Pore Formation & Cell Lysis GSDMD_N->Pore_Formation

Pyroptosis Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments to detect and differentiate between the discussed PCD pathways.

Detection of DNA Fragmentation (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis and also observed in this compound-induced cell death.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution (e.g., 0.1% Triton™ X-100 in PBS)

  • TUNEL Assay Kit (containing TdT enzyme, fluorescently labeled dUTP, and reaction buffer)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting Medium

  • Fluorescence Microscope

Procedure:

  • Fixation: Treat cells with the desired stimulus. Gently wash cells twice with ice-cold PBS. Fix with 4% PFA in PBS for 20 minutes at room temperature. Wash three times with PBS.

  • Permeabilization: For animal cells, incubate with Permeabilization Solution for 2-5 minutes on ice. For plant tissues, enzymatic digestion to create protoplasts may be necessary prior to permeabilization for optimal results.

  • TUNEL Reaction: Prepare the TUNEL reaction mixture according to the manufacturer's instructions. Apply the mixture to the cells and incubate in a humidified, dark chamber for 60 minutes at 37°C.

  • Staining and Mounting: Stop the reaction by washing the cells three times with PBS. Counterstain nuclei with DAPI solution for 5 minutes. Wash three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the slides using a fluorescence microscope. TUNEL-positive cells will exhibit green (or other color depending on the kit) fluorescence in the nucleus, while all nuclei will show blue fluorescence from DAPI staining.

Assessment of Membrane Integrity and Phosphatidylserine Exposure (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow Cytometer

Procedure:

  • Induce cell death in your cell population.

  • Harvest cells and wash twice with cold PBS.

  • Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze by flow cytometry within one hour.

Interpretation:

  • Viable cells: Annexin V-negative, PI-negative

  • Early apoptotic cells: Annexin V-positive, PI-negative

  • Late apoptotic/necrotic/pyroptotic/necroptotic cells: Annexin V-positive, PI-positive

  • Necrotic/pyroptotic/necroptotic cells (primary): Annexin V-negative, PI-positive (can be observed but less common)

Western Blot for Key Protein Cleavage/Phosphorylation

Western blotting is essential for detecting specific molecular events in each pathway.

General Protocol:

  • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies overnight at 4°C.

    • Apoptosis: Cleaved Caspase-3, Cleaved PARP

    • Necroptosis: Phospho-RIPK1, Phospho-RIPK3, Phospho-MLKL

    • Pyroptosis: Cleaved Caspase-1, Cleaved GSDMD

    • This compound-Induced Cell Death: Antibodies for caspase-like substrates (if available), or assess downstream effects.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect with an enhanced chemiluminescence (ECL) substrate.

Measurement of Reactive Oxygen Species (ROS) and Nitric Oxide (NO)

ROS Detection (e.g., using DCFDA):

  • Load cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

  • Induce cell death.

  • Measure the fluorescence of dichlorofluorescein (DCF) using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS.

NO Detection (Griess Assay):

  • Collect cell culture supernatant after treatment.

  • Add Griess reagent to the supernatant.

  • Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.

Experimental Workflow to Differentiate PCD Pathways

The following workflow provides a logical sequence of experiments to distinguish between this compound-induced cell death, apoptosis, necroptosis, and pyroptosis.

PCD_Workflow Start Induce Cell Death AnnexinV_PI Annexin V / PI Staining (Flow Cytometry) Start->AnnexinV_PI TUNEL TUNEL Assay (DNA Fragmentation) Start->TUNEL Caspase_Activity Caspase-3/7 Activity Assay Start->Caspase_Activity AnnexinV_PI->Caspase_Activity Annexin V+/PI- Western_Blot Western Blot for Key Markers AnnexinV_PI->Western_Blot Annexin V+/PI+ Caspase_Activity->Western_Blot Caspase-3/7 Inactive Apoptosis Apoptosis Caspase_Activity->Apoptosis Caspase-3/7 Active Necroptosis Necroptosis Western_Blot->Necroptosis p-RIPK3+/p-MLKL+ Pyroptosis_check Pyroptosis_check Western_Blot->Pyroptosis_check Cleaved GSDMD+ Victorin_check Victorin_check Western_Blot->Victorin_check Plant System Only Inflammatory_Cytokine IL-1β / IL-18 Release (ELISA) Pyroptosis Pyroptosis Inflammatory_Cytokine->Pyroptosis IL-1β/IL-18 Release Pyroptosis_check->Inflammatory_Cytokine Victorin_PCD Victorin_PCD Victorin_check->Victorin_PCD Apoptosis-like features + ROS/NO

Experimental Workflow for PCD Differentiation

This guide provides a foundational understanding of this compound-induced cell death in comparison to the well-characterized pathways of apoptosis, necroptosis, and pyroptosis. The provided data tables, signaling pathway diagrams, and experimental protocols are intended to serve as a valuable resource for researchers in designing experiments and interpreting results in the complex field of programmed cell death.

References

Unveiling the Gatekeeper: A Comparative Guide to the LOV1 Gene's Role in Victorin Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the established role of the LOV1 gene in mediating victorin sensitivity against alternative hypotheses. Supported by experimental data, this document details the molecular mechanisms and provides comprehensive protocols for key assays.

The fungal toxin this compound, produced by the necrotrophic pathogen Cochliobolus victoriae, induces a dramatic cell death response in susceptible plants. For decades, the precise molecular mechanisms governing this sensitivity were the subject of intense research. This guide validates the now widely accepted "guard" model, where the LOV1 gene product, a nucleotide-binding leucine-rich repeat (NB-LRR) protein, acts as the central mediator of this compound-induced cell death. We will compare this model with the historical "direct target" hypothesis involving the glycine decarboxylase complex (GDC) and present the experimental evidence that has shaped our current understanding.

The LOV1-Mediated "Guard" Model vs. The Direct Target Hypothesis

The primary mechanism of this compound sensitivity is mediated by the LOV1 gene, which functions as a "guard" for the thioredoxin protein TRX-h5.[1][2] In this model, this compound's primary interaction is not with a cell death-inducing protein itself, but rather with TRX-h5. The LOV1 gene product, a protein class typically associated with disease resistance, monitors the state of TRX-h5.[1][2][3] Upon this compound binding to TRX-h5, LOV1 is activated, triggering a defense-like response that culminates in programmed cell death.[2][3] This exploitation of a plant's own defense machinery makes it a potent virulence strategy for the necrotrophic pathogen.

An earlier hypothesis proposed that this compound directly interacts with mitochondrial proteins, specifically the P- and H-proteins of the glycine decarboxylase complex (GDC), to initiate cell death. However, subsequent research has demonstrated that while components of the GDC are involved in the cell death response, they are downstream of the initial this compound perception event mediated by LOV1 and TRX-h5. Silencing GDC components has been shown to suppress, not eliminate, LOV1-mediated cell death, indicating their role in the execution of the death program rather than its initiation.

Quantitative Comparison of this compound-Induced Cell Death

The following table summarizes the quantitative effects of silencing various genes on this compound-induced cell death, as measured by electrolyte leakage. This data clearly demonstrates that disrupting components of the LOV1 signaling pathway and downstream cellular processes significantly reduces the cell death response.

Gene SilencedPutative Function/RoleOrganismThis compound-Induced Cell Death Inhibition (%)Reference
LOV1 This compound sensitivity "guard" proteinN. benthamiana~100%(Gilbert et al., 2013)
SGT1 Co-chaperone, required for LOV1 stabilityN. benthamiana~100%(Gilbert et al., 2013)
GDC-P Glycine Decarboxylase Complex P-proteinN. benthamiana~80%(Gilbert et al., 2013)
GDC-T Glycine Decarboxylase Complex T-proteinN. benthamiana~60%(Gilbert et al., 2013)
GLU Glutamine SynthetaseN. benthamiana~90%(Gilbert et al., 2013)
GOX Glycolate OxidaseN. benthamiana~80%(Gilbert et al., 2013)
GAPB Glyceraldehyde 3-Phosphate DehydrogenaseN. benthamiana~80%(Gilbert et al., 2013)
PHT Mitochondrial Phosphate TransporterN. benthamiana~80%(Gilbert et al., 2013)

Note: Inhibition percentages are estimated from the data presented in Gilbert et al., 2013.

Qualitative data from Arabidopsis thaliana strongly supports the essential role of LOV1. As shown in numerous studies, this compound-sensitive ecotypes (e.g., those carrying a functional LOV1 allele) exhibit significant necrosis and cell death upon this compound treatment, while insensitive ecotypes (lacking a functional LOV1) and lov1 mutants remain healthy.

Visualizing the Pathways and Processes

To further elucidate the molecular interactions and experimental approaches, the following diagrams are provided.

LOV1_Signaling_Pathway cluster_perception This compound Perception cluster_activation LOV1 Activation cluster_downstream Downstream Signaling & Cell Death This compound This compound TRXh5 TRX-h5 This compound->TRXh5 Binds LOV1_inactive LOV1 (inactive) TRXh5->LOV1_inactive Interaction LOV1_active LOV1 (active) LOV1_inactive->LOV1_active Conformational Change SGT1 SGT1 LOV1_active->SGT1 Requires for stability GDC Glycine Decarboxylase Complex (GDC) LOV1_active->GDC Metabolic_Enzymes Metabolic Enzymes (GLU, GOX, GAPB) LOV1_active->Metabolic_Enzymes PCD Programmed Cell Death GDC->PCD Metabolic_Enzymes->PCD

Caption: The LOV1 signaling pathway for this compound-induced cell death.

VIGS_Workflow start Start: Select Target Gene for Silencing agro Agroinfiltration with TRV vector containing target gene fragment start->agro silencing Systemic Silencing of Target Gene in Nicotiana benthamiana agro->silencing expression Agroinfiltrate with LOV1 and TRX-h5 expression constructs silencing->expression treatment Infiltrate leaves with this compound expression->treatment assay Perform Electrolyte Leakage Assay treatment->assay analysis Quantify Cell Death Inhibition assay->analysis end End: Identify Genes Required for LOV1-mediated Cell Death analysis->end

Caption: Experimental workflow for Virus-Induced Gene Silencing (VIGS).

Logical_Relationship cluster_primary Primary Perception Mechanism cluster_downstream Downstream Events This compound This compound Toxin LOV1_TRXh5 LOV1/TRX-h5 Complex (Guard Model - Validated) This compound->LOV1_TRXh5 Primary Interaction GDC_direct Direct GDC Interaction (Alternative Hypothesis - Refuted) This compound->GDC_direct Proposed Interaction GDC_downstream GDC Function LOV1_TRXh5->GDC_downstream Signal Transduction Cell_Death Programmed Cell Death GDC_direct->Cell_Death Proposed to directly cause GDC_downstream->Cell_Death Contributes to

Caption: Logical relationship between the LOV1 and GDC hypotheses.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound sensitivity.

Protocol 1: Arabidopsis thaliana Leaf Infiltration Assay for this compound Sensitivity

Objective: To qualitatively assess this compound-induced cell death in Arabidopsis thaliana leaves.

Materials:

  • Arabidopsis thaliana plants (e.g., this compound-sensitive ecotype with functional LOV1 and insensitive ecotype like Col-0).

  • Purified this compound C solution (5-10 µg/mL in sterile water).

  • 1 mL needleless syringe.

  • Sterile water (control).

  • Growth chamber with long-day conditions (16h light / 8h dark) at 22°C.

Procedure:

  • Grow Arabidopsis thaliana plants for 3-4 weeks until they have well-developed rosette leaves.

  • Prepare the this compound C solution and the sterile water control.

  • Using a 1 mL needleless syringe, gently infiltrate the abaxial side of mature rosette leaves with either the this compound solution or sterile water. Infiltrate a small area of the leaf, enough to see a water-soaked patch.

  • Label the infiltrated leaves and plants clearly.

  • Return the plants to the growth chamber.

  • Observe the infiltrated leaves daily for 4-7 days.

  • Scoring: Record the development of chlorosis and necrosis in the infiltrated areas. This compound-sensitive plants will show significant cell death, while insensitive plants and water-infiltrated controls will not.

Protocol 2: Electrolyte Leakage Assay for Quantifying Cell Death

Objective: To quantitatively measure this compound-induced cell death by assessing membrane damage. This protocol is adapted from studies in Nicotiana benthamiana and can be applied to Arabidopsis thaliana.

Materials:

  • Leaf discs from experimental plants (e.g., N. benthamiana expressing LOV1/TRX-h5 or Arabidopsis leaves).

  • Cork borer (e.g., 7.5 mm diameter).

  • 12-well cell culture plates.

  • Sterilized ultrapure water.

  • This compound solution at various concentrations (e.g., 0, 10, 31.6, 100, 316, 1000 ng/mL).

  • Conductivity meter.

  • Shaker.

Procedure:

  • Excise leaf discs from the leaves of interest using a cork borer, avoiding the midvein.

  • Float the leaf discs (e.g., two per well) on sterile ultrapure water in the wells of a 12-well plate.

  • Replace the water with the this compound solutions of varying concentrations. Include a water-only control.

  • Place the 12-well plates on a shaker at a gentle speed.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 12 hours), measure the conductivity of the solution in each well using a conductivity meter.

  • Data Analysis: Plot the conductivity measurements over time for each this compound concentration. The increase in conductivity is proportional to the amount of electrolyte leakage and thus reflects the extent of cell death. The data can be normalized to a maximum leakage control (e.g., by boiling the leaf discs at the end of the experiment and measuring the final conductivity).

Protocol 3: Virus-Induced Gene Silencing (VIGS) in Nicotiana benthamiana

Objective: To identify genes required for LOV1-mediated this compound sensitivity by silencing their expression.

Materials:

  • Nicotiana benthamiana plants.

  • Agrobacterium tumefaciens strain GV3101.

  • TRV-based VIGS vectors (pTRV1 and pTRV2) with a fragment of the target gene cloned into pTRV2.

  • Constructs for agroinfiltration-mediated transient expression of LOV1 and TRX-h5.

  • Infiltration medium (e.g., 10 mM MES, pH 5.6, 10 mM MgCl2, 200 µM acetosyringone).

Procedure:

  • Transform the pTRV1 and pTRV2-target gene constructs into separate A. tumefaciens cultures.

  • Grow the cultures and resuspend the cells in infiltration medium to a final OD600 of ~1.0.

  • Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio.

  • Infiltrate the mixture into the lower leaves of 2-3 week old N. benthamiana plants.

  • Allow 2-3 weeks for the systemic silencing of the target gene to occur.

  • Perform agroinfiltration-mediated transient expression of LOV1 and TRX-h5 in the upper, silenced leaves.

  • After 2-3 days to allow for protein expression, infiltrate the leaves with this compound.

  • Assess the cell death response either visually or quantitatively using the electrolyte leakage assay (Protocol 2). A suppression of cell death compared to a control (e.g., silencing of a non-plant gene like GFP) indicates that the target gene is required for LOV1-mediated this compound sensitivity.

Conclusion

The validation of the LOV1 gene's central role in this compound sensitivity through the "guard" model has been a significant advancement in our understanding of plant-pathogen interactions. The experimental data overwhelmingly supports a mechanism where this NB-LRR protein, typically involved in disease resistance, is co-opted by a pathogen effector to induce cell death and promote disease. This guide provides a comparative framework, quantitative data, and detailed protocols to aid researchers in further exploring this fascinating paradigm of plant immunity and disease susceptibility.

References

A Comparative Analysis of Victorin B and Victorin C: Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of Victorin B and this compound C, two host-selective toxins produced by the fungal pathogen Cochliobolus victoriae. The information presented herein is supported by experimental data to facilitate a comprehensive understanding of these related mycotoxins.

Structural Comparison

This compound B and this compound C are part of a family of chlorinated, cyclic pentapeptides. The core peptide structure is highly modified and contains several non-standard amino acids. The primary structural difference between the various this compound analogues lies in the degree and location of chlorination, as well as other minor substitutions.

This compound C is the most abundant and well-studied member of this toxin family. The structural variations between this compound B and this compound C are subtle but can influence their biological potency.

Quantitative Bioactivity Comparison

The biological activity of this compound B and this compound C has been assessed by measuring their ability to inhibit dark CO2 fixation in susceptible oat leaf slices. The half-maximal inhibitory concentration (EC50) provides a quantitative measure of their potency.

ToxinHalf-maximal Inhibition (EC50) of Dark CO₂ Fixation (µM)
This compound B 0.004 - 0.546
This compound C 0.004 - 0.546

Data sourced from Wolpert et al., 1988.[1]

The available data indicates that both this compound B and this compound C exhibit potent inhibitory activity within a similar concentration range.[1] While the specific EC50 values can vary depending on the experimental conditions, both are considered highly active. An essential element for the inhibitory function of victorins is the glyoxylic acid residue.[1]

This compound Signaling Pathway in Oats

This compound induces a hypersensitive-like response in susceptible oat plants, which is exploited by the necrotrophic pathogen C. victoriae to cause disease. The signaling cascade is initiated by the interaction of this compound with a host protein, leading to programmed cell death.

VictorinSignaling This compound This compound TRX Thioredoxin (TRX-h5) This compound->TRX Binds to LOV1_inactive LOV1 (inactive) TRX->LOV1_inactive Activates LOV1_active LOV1 (active) LOV1_inactive->LOV1_active Conformational change HR Hypersensitive Response-like Cell Death LOV1_active->HR Initiates

Caption: Simplified signaling pathway of this compound-induced cell death in susceptible oat plants.

Experimental Protocols

This compound Bioassay on Oat Leaves

This protocol is adapted from Kessler et al., 2020, and is used to assess the biological activity of this compound-containing solutions on susceptible oat cultivars.[2]

1. Preparation of C. victoriae Culture Filtrates: a. Grow C. victoriae strains on CMX plates. b. Cut ten 2x2 mm plugs from the agar plates and transfer them to 20 mL of modified liquid Fries medium. c. Incubate the liquid cultures for 12 days in the dark. d. Collect the liquid from below the floating mycelial mat. This is the culture filtrate containing this compound.

2. Oat Leaf Preparation: a. Use 1-week-old seedlings of a susceptible oat cultivar (e.g., 'Fulgrain'). b. Cut replicate leaves for the assay.

3. Bioassay Procedure: a. Place 1 mL aliquots of the undiluted or diluted culture filtrate into 15-mL glass tubes. b. Place the cut ends of the oat leaves into the filtrates. c. Incubate the leaves and monitor for wilting daily for up to 3 days. The degree and speed of wilting are indicative of the this compound activity.[2]

Detection and Quantification of this compound by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a standard method for the detection and quantification of this compound in culture filtrates.

1. Sample Preparation: a. Grow C. victoriae in a modified liquid Fries medium supplemented with oats for 14 days. b. Add approximately 1 g of Amberlite XAD-16 resin to the culture fluid and incubate for 1 hour at room temperature with shaking. c. Pack the resin into a column and wash with 5% acetonitrile. d. Elute the this compound from the resin using acetonitrile-water mixtures of increasing acetonitrile concentration (e.g., 20:80, 40:60, and 60:40).[2]

2. LC-MS Analysis: a. Analyze the collected fractions using a liquid chromatograph coupled to a mass spectrometer. b. Monitor for the specific m/z ratio corresponding to the desired this compound analogue (e.g., m/z of 815.2 for this compound C). c. Quantify the amount of this compound by comparing the peak area to that of a known standard.[2]

References

A Comparative Guide to Fungal Effectors: Victorin, ToxA, and AVR-Pita

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a functional comparison of the fungal effector victorin with two unrelated fungal effectors, ToxA and AVR-Pita. The information is intended for researchers and professionals in the fields of plant pathology, molecular biology, and drug development to facilitate a deeper understanding of the diverse mechanisms employed by fungal pathogens to manipulate their hosts.

Introduction to the Effectors

Fungal effectors are a diverse arsenal of molecules, primarily proteins and secondary metabolites, secreted by pathogenic fungi to facilitate host colonization. They achieve this by manipulating host cellular processes, suppressing host immune responses, or inducing cell death to the pathogen's advantage. This guide focuses on three well-characterized effectors that exemplify different modes of action:

  • This compound: A chlorinated cyclic pentapeptide produced by the necrotrophic fungus Cochliobolus victoriae, the causal agent of Victoria blight of oats. This compound is a host-selective toxin that induces programmed cell death (PCD) in susceptible oat varieties, leading to disease.

  • ToxA: A proteinaceous necrotrophic effector produced by several wheat pathogens, including Pyrenophora tritici-repentis and Parastagonospora nodorum. ToxA induces necrosis in wheat cultivars carrying the susceptibility gene Tsn1.[1][2]

  • AVR-Pita: A protein effector from the hemibiotrophic rice blast fungus Magnaporthe oryzae. Unlike the necrotrophic effectors, AVR-Pita functions to suppress the host's innate immunity, thereby promoting fungal invasion in susceptible rice cultivars.[3][4][5]

Functional Comparison of this compound, ToxA, and AVR-Pita

The following table summarizes the key functional differences between this compound, ToxA, and AVR-Pita, highlighting their distinct mechanisms of action and host targets.

FeatureThis compoundToxAAVR-Pita
Effector Type Cyclic Pentapeptide (Secondary Metabolite)ProteinProtein
Pathogen Lifestyle NecrotrophNecrotrophHemibiotroph
Primary Mode of Action Induces host programmed cell death (apoptosis-like)[6][7]Induces host cell necrosis[1][2]Suppresses host innate immunity (PAMP-triggered immunity)[3][4]
Host Target(s) Glycine Decarboxylase Complex (P-protein) in mitochondria[7][8], Thioredoxin TRX-h5, and potentially a cell surface receptor[9][10]Wheat transmembrane protein TaNHL10[11]Rice cytochrome c oxidase assembly protein OsCOX11 in mitochondria[3][4]
Cellular Localization of Action Mitochondria and Plasma MembranePlasma MembraneMitochondria[3][4]
Effect on Host Effector-Triggered Susceptibility (ETS)[12][13]Effector-Triggered Susceptibility (ETS)[1]Suppression of Effector-Triggered Immunity (ETI)[3][14][15]
Quantitative Data (Example) IC50 for inhibition of glycine decarboxylase: 81 pM[7]Necrosis induction on sensitive wheat with purified protein[2]Increased COX activity and decreased ROS accumulation in host cells[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways initiated by each effector and a general workflow for identifying effector-host protein interactions.

Victorin_Signaling_Pathway cluster_fungus Cochliobolus victoriae cluster_plant_cell Oat Cell Fungus Fungus This compound This compound Fungus->this compound Secretes Surface_Receptor Surface Receptor? This compound->Surface_Receptor Binds GDC Glycine Decarboxylase Complex This compound->GDC Inhibits TRX_h5 Thioredoxin TRX-h5 This compound->TRX_h5 Binds PCD Programmed Cell Death Surface_Receptor->PCD Plasma_Membrane Plasma Membrane Mitochondrion Mitochondrion LOV1 LOV1 (NLR) TRX_h5->LOV1 Activates LOV1->PCD

Caption: this compound signaling pathway leading to programmed cell death.

ToxA_Signaling_Pathway cluster_fungus Pyrenophora tritici-repentis cluster_plant_cell Wheat Cell Fungus Fungus ToxA ToxA Fungus->ToxA Secretes TaNHL10 TaNHL10 ToxA->TaNHL10 Interacts with extracellular domain Tsn1 Tsn1 (NLR) TaNHL10->Tsn1 Signal to Necrosis Necrosis Tsn1->Necrosis Plasma_Membrane Plasma Membrane

Caption: ToxA signaling pathway leading to necrosis.

AVR_Pita_Signaling_Pathway cluster_fungus Magnaporthe oryzae cluster_plant_cell Rice Cell Fungus Fungus AVR_Pita AVR-Pita Fungus->AVR_Pita Secretes OsCOX11 OsCOX11 AVR_Pita->OsCOX11 Interacts with Mitochondrion Mitochondrion COX_Activity Cytochrome c Oxidase Activity OsCOX11->COX_Activity Increases ROS Reactive Oxygen Species (ROS) COX_Activity->ROS Decreases Immunity Innate Immunity ROS->Immunity Suppresses

Caption: AVR-Pita signaling pathway suppressing host immunity.

Experimental_Workflow Y2H Yeast-Two-Hybrid Screen CoIP Co-Immunoprecipitation (Co-IP) Y2H->CoIP Candidate Interactors MassSpec Mass Spectrometry CoIP->MassSpec Identify Proteins Validation In Planta Interaction Validation MassSpec->Validation Functional_Assay Functional Assays (e.g., Cell Death, ROS) Validation->Functional_Assay

Caption: Workflow for identifying effector-host protein interactions.

Experimental Protocols

Detailed, step-by-step protocols are beyond the scope of this guide. However, the following outlines the principles of key experimental methodologies used to characterize these fungal effectors.

Effector-Induced Cell Death/Necrosis Assays
  • Principle: To quantify the ability of a purified effector to induce cell death in susceptible host plants.

  • General Protocol:

    • Effector Purification: Heterologous expression of the effector protein (e.g., in E. coli or Pichia pastoris) followed by purification using affinity chromatography. For non-proteinaceous effectors like this compound, purification from fungal culture filtrates is performed.

    • Plant Infiltration: Purified effector at various concentrations is infiltrated into the leaves of both susceptible and resistant plant genotypes.

    • Symptom Development: Plants are incubated under controlled conditions, and the development of necrosis or chlorosis is monitored and scored at specific time points.

    • Data Analysis: The extent of cell death is quantified, for example, by measuring the area of the necrotic lesion or by using cell viability stains like trypan blue.

Yeast-Two-Hybrid (Y2H) Screening
  • Principle: A molecular biology technique used to identify protein-protein interactions. The effector protein is used as "bait" to screen a cDNA library from the host plant to find interacting "prey" proteins.

  • General Protocol:

    • Vector Construction: The effector gene is cloned into a "bait" vector, and a host plant cDNA library is cloned into a "prey" vector.

    • Yeast Transformation: Both bait and prey vectors are transformed into a suitable yeast strain.

    • Interaction Screening: If the bait and prey proteins interact, they bring together the domains of a transcription factor, leading to the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing yeast to grow on selective media.

    • Prey Identification: Plasmids from positive colonies are isolated, and the prey cDNA insert is sequenced to identify the interacting host protein.

Co-Immunoprecipitation (Co-IP)
  • Principle: A technique to confirm protein-protein interactions in vivo or in planta. An antibody against the effector protein is used to pull down the effector and any interacting host proteins.

  • General Protocol:

    • Protein Expression: The effector protein (often with an epitope tag) is expressed in the host plant tissue.

    • Cell Lysis: Total protein is extracted from the plant tissue under non-denaturing conditions to preserve protein interactions.

    • Immunoprecipitation: An antibody specific to the effector (or its tag) is added to the protein extract and incubated to form an antibody-effector-host protein complex. This complex is then captured on antibody-binding beads.

    • Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the complex is then eluted.

    • Analysis: The eluted proteins are separated by SDS-PAGE and the interacting host protein is identified by Western blotting or mass spectrometry.

Reactive Oxygen Species (ROS) Measurement
  • Principle: To quantify the effect of an effector on the production of ROS, a key component of plant defense.

  • General Protocol:

    • Plant Treatment: Leaf discs or protoplasts from the host plant are treated with the purified effector.

    • ROS Detection: A chemiluminescent probe (e.g., luminol) or a fluorescent probe (e.g., H2DCF-DA) is added. These probes react with ROS to produce light or fluorescence.

    • Quantification: The light emission or fluorescence is measured over time using a luminometer or a fluorescence plate reader. The total ROS production is calculated and compared between effector-treated and control samples.

Conclusion

The comparative analysis of this compound, ToxA, and AVR-Pita reveals the remarkable diversity of strategies employed by fungal pathogens. While this compound and ToxA act as toxins to induce host cell death, a hallmark of necrotrophic interactions, AVR-Pita functions to suppress the host's immune system, which is characteristic of biotrophic and hemibiotrophic pathogens. Understanding these distinct molecular mechanisms is crucial for the development of novel and durable strategies for disease control in agriculture and may provide insights for therapeutic interventions in other biological systems.

References

A Comparative Guide to Validating Victorin Biosynthesis Genes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of methodologies for validating the function of genes involved in the biosynthesis of victorin, a host-selective toxin produced by the fungal pathogen Cochliobolus victoriae. It is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, host-pathogen interactions, and molecular biology. The content covers key biosynthetic genes, comparative validation strategies, detailed experimental protocols, and quantitative data on the effects of gene manipulation.

Introduction to this compound and its Biosynthesis

This compound is a host-selective toxin (HST) produced by the necrotrophic fungus Cochliobolus victoriae, the causal agent of Victoria blight of oats.[1] For decades, this highly modified cyclic peptide was assumed to be synthesized by a non-ribosomal peptide synthetase (NRPS). However, recent research has overturned this assumption, demonstrating that this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[2][3][4] This discovery has significant implications for understanding its biosynthesis and for the potential bioengineering of novel compounds.

The this compound biosynthesis pathway involves a loosely organized cluster of genes responsible for producing the precursor peptide and carrying out a series of essential post-translational modifications.[2][3] Validating the precise role of each gene in this pathway is critical for a complete molecular understanding of toxin production and pathogenicity.

Key Genes in the this compound Biosynthesis Pathway

Genome sequencing of C. victoriae has identified several key genes putatively involved in this compound production. The primary genes of interest are:

  • vicA (Precursor Peptide Genes): The genome contains three copies of this gene (vicA1-3), which encode the precursor peptide.[3][4] This peptide contains multiple "GLKLAF" core repeats that form the backbone of the final this compound molecule.[2][3]

  • VicYb (DUF3328 Protein): This gene encodes a protein with a Domain of Unknown Function (DUF3328). Experimental evidence strongly supports its role in the oxidative cyclization of the core peptide, a crucial step in forming the active toxin.[2][3]

  • vicK (Copper Amine Oxidase): This gene encodes a copper amine oxidase (CAO) responsible for the final maturation step. VicK performs an oxidative deamination on the N-terminal glycyl moiety of the peptide, converting it to the active glyoxylate form.[4]

  • CYP1 (Cytochrome P450): A cytochrome P450 homolog has also been identified within the putative gene cluster, though its exact role in this compound biosynthesis is still under investigation.[2]

Comparative Gene Validation Strategies

Two primary strategies are employed to validate the function of these genes: gene deletion (knockout) and heterologous expression. Each approach offers distinct advantages and provides complementary evidence.

StrategyDescriptionAdvantagesDisadvantages
Gene Deletion (Knockout) The target gene is inactivated or removed from the genome of the native producer, C. victoriae. The resulting mutant's phenotype (i.e., this compound production) is compared to the wild-type strain.Provides direct evidence of the gene's necessity in the native genetic and metabolic context. Loss-of-function phenotypes are often clear and interpretable.Can be challenging in non-model organisms. Potential for polar effects or compensatory mechanisms. Requires an established genetic transformation protocol for the native host.[5]
Heterologous Expression The putative biosynthesis genes are expressed in a well-characterized host organism (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) that does not naturally produce the compound.Can confirm a minimal set of genes sufficient for production. Useful when the native producer is difficult to manipulate genetically. Allows for pathway reconstitution and engineering.[5]Success depends on proper gene expression, protein folding, and availability of necessary precursors in the heterologous host. The metabolic environment of the new host may alter the final product or yield.

For the this compound pathway, gene deletion has been successfully used to elucidate the function of vicA, VicYb, and vicK.

Data Presentation: Effects of Gene Deletion on this compound Production

The following table summarizes the published results from gene deletion experiments, providing a clear comparison of each gene's role in the biosynthesis pathway.

Target GeneDeletion StrategyResulting PhenotypeImpact on this compound ProductionReference
vicA (at least one copy)Homologous RecombinationStrongly diminished this compound levels and loss of host-specific toxicity.Essential for precursor peptide supply.[2][3][4]
VicYbHomologous RecombinationComplete loss of this compound and all related intermediates.Abolished.[2][3]
vicKHomologous RecombinationAccumulation of new glycine-containing this compound derivatives; loss of active this compound.Blocked at final maturation step.[4]

Mandatory Visualizations

The following diagrams illustrate the this compound biosynthesis pathway and a standard workflow for gene validation.

This compound Biosynthesis Pathway cluster_knockout Effect of vicK Deletion vicA vicA gene precursor Precursor Peptide (with GLKLAF repeats) vicA->precursor Transcription & Translation cyclic_intermediate Cyclized Intermediate precursor->cyclic_intermediate Post-translational modification VicYb_gene VicYb gene VicYb_protein VicYb Protein (Cyclization) VicYb_gene->VicYb_protein VicYb_protein->precursor Catalyzes This compound Active this compound (Glyoxylate form) cyclic_intermediate->this compound inactive_this compound Inactive this compound Derivative (Glycine form) cyclic_intermediate->inactive_this compound Accumulates vicK_gene vicK gene vicK_protein VicK Protein (Oxidative Deamination) vicK_gene->vicK_protein vicK_protein->cyclic_intermediate Catalyzes

Caption: The ribosomal biosynthesis pathway of this compound.

Gene Validation Workflow hypothesis Hypothesis: Gene X is required for this compound synthesis construct 1. Design & Create Deletion Construct (e.g., split-marker with hygromycin resistance) hypothesis->construct transform 3. Protoplast Transformation (PEG-CaCl2 mediated) construct->transform protoplast 2. Prepare Fungal Protoplasts from Wild-Type C. victoriae protoplast->transform selection 4. Selection of Transformants on Hygromycin-containing medium transform->selection verification 5. Molecular Verification - PCR to confirm integration - Southern Blot to confirm single copy knockout selection->verification culture 6. Cultivate Verified Mutants and Wild-Type Strain verification->culture analysis 7. Metabolite Analysis - Extract culture filtrates - Analyze by LC-MS culture->analysis conclusion Conclusion: Compare this compound levels in mutant vs. WT to validate gene function analysis->conclusion

Caption: A typical workflow for validating a gene's role via knockout.

Experimental Protocols

This protocol describes a generalized method for creating gene knockouts in filamentous fungi, adapted for C. victoriae. The split-marker strategy is often used to increase the frequency of homologous recombination.

1. Deletion Cassette Construction:

  • Amplify ~1.5 kb of the 5' flanking region (upstream) and ~1.5 kb of the 3' flanking region (downstream) of the target gene from C. victoriae genomic DNA.
  • Amplify a selectable marker, such as the hygromycin B phosphotransferase gene (hph), in two overlapping fragments.
  • Using fusion PCR, fuse the 5' flanking region to the first half of the hph marker (creating Fragment A) and the 3' flanking region to the second half of the hph marker (creating Fragment B).[6] The two fragments will recombine at the overlapping hph region in vivo to create a functional resistance cassette that replaces the target gene.

2. Protoplast Preparation:

  • Inoculate C. victoriae mycelia into 100 mL of potato dextrose broth (PDB) and grow for 2-3 days at 25°C with shaking.
  • Harvest mycelia by filtration and wash with a sterile osmotic buffer (e.g., 1.2 M MgSO₄).
  • Resuspend the mycelia in the osmotic buffer containing a cell wall-degrading enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, driselase).
  • Incubate at 30°C with gentle shaking for 2-4 hours until protoplasts are formed.
  • Separate protoplasts from mycelial debris by filtering through sterile glass wool.
  • Wash the protoplasts twice with a sterile osmoticum (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl, 50 mM CaCl₂) by gentle centrifugation.
  • Resuspend the final protoplast pellet in STC buffer to a concentration of 1 x 10⁸ protoplasts/mL.

3. Transformation:

  • Mix 100 µL of the protoplast suspension with 5-10 µg of each DNA fragment (Fragment A and Fragment B).[5]
  • Add 50 µL of PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate on ice for 20 minutes.
  • Add an additional 1 mL of PEG solution and incubate at room temperature for 15 minutes.
  • Add 5 mL of STC buffer and mix gently.
  • Plate the transformation mixture onto regeneration agar (e.g., PDA with 1.2 M sorbitol) and incubate for 16-24 hours.
  • Overlay the plates with selective medium (e.g., PDA with 100 µg/mL hygromycin B) and incubate until resistant colonies appear.

4. Verification:

  • Isolate genomic DNA from putative transformants.
  • Perform PCR using primers flanking the target gene locus and internal to the hph cassette to confirm correct integration.
  • Perform Southern blot analysis to confirm a single-copy, homologous recombination event and the absence of the wild-type gene.

This protocol outlines the steps for detecting and quantifying this compound from fungal culture filtrates.

1. Fungal Cultivation:

  • Inoculate verified gene deletion mutants and the wild-type C. victoriae strain into a suitable liquid medium for this compound production (e.g., Fries' medium).
  • Grow cultures for 7-10 days at 25°C in stationary conditions.

2. Extraction:

  • Separate the mycelia from the culture broth by filtration.
  • To the culture filtrate, add an equal volume of ethyl acetate and mix vigorously in a separatory funnel.
  • Collect the organic (ethyl acetate) phase. Repeat the extraction twice more.
  • Pool the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.
  • Resuspend the dried extract in a known volume of methanol or a suitable solvent for LC-MS analysis.

3. LC-MS Analysis:

  • Chromatography: Use a C18 reverse-phase column for separation.[7]
  • Mobile Phase: A typical gradient would be water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with a low percentage of B and gradually increase to elute compounds of interest.
  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Detect this compound and its derivatives using their specific mass-to-charge ratios (m/z). Quantification can be achieved by comparing the peak area of the analyte in the samples to a standard curve generated from a purified this compound standard.[7][8]
  • Data Comparison: Compare the chromatograms and mass spectra of the mutant extracts to the wild-type extract. The absence of the this compound peak in a mutant sample, or the appearance of a new peak corresponding to a biosynthetic intermediate, confirms the gene's function.[4]

References

Comparative Transcriptomics of Victorin-Treated Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at the Transcriptional Reprogramming Induced by the Fungal Toxin Victorin in Susceptible and Resistant Plants

This guide provides a comparative analysis of the transcriptomic changes in plants treated with this compound, a host-selective toxin produced by the fungal pathogen Cochliobolus victoriae. This compound is a key factor in Victoria blight of oats and also affects other susceptible plant species, such as Arabidopsis thaliana. Understanding the molecular response to this toxin is crucial for developing disease-resistant crops and for fundamental plant pathology research. This document is intended for researchers, scientists, and drug development professionals working in plant science and pathology.

Introduction to this compound-Induced Susceptibility

This compound exploits a unique mechanism to induce disease. In susceptible plants, sensitivity to this compound is conferred by a single dominant gene, known as Vb in oats and LOV1 (Locus Orchestrating this compound Effects 1) in Arabidopsis thaliana. These genes encode nucleotide-binding leucine-rich repeat (NB-LRR) proteins, which are typically associated with disease resistance. In a classic example of "guard hypothesis" subversion, the LOV1 protein "guards" a thioredoxin, TRX-h5. When this compound binds to TRX-h5, it triggers an activation of LOV1, which in turn initiates a defense response that mimics a hypersensitive response (HR), a form of programmed cell death. While HR is an effective defense against biotrophic pathogens, the necrotrophic C. victoriae thrives on dead tissue, and thus, the this compound-induced cell death leads to disease susceptibility.

Plants lacking a functional LOV1 or Vb gene are insensitive to this compound and resistant to the pathogen. Comparative transcriptomic analysis of this compound-treated sensitive and insensitive genotypes is a powerful tool to dissect the signaling pathways and downstream genes involved in this unique susceptibility mechanism.

Comparative Gene Expression Analysis

While comprehensive, publicly available datasets of differentially expressed genes (DEGs) from comparative RNA-seq or microarray experiments on this compound-treated sensitive versus insensitive plants are limited, studies have consistently shown the upregulation of defense-related genes in sensitive genotypes upon this compound treatment.

Table 1: Key Genes and Gene Families Implicated in this compound Response

Gene/Gene FamilyFunctionExpression in this compound-Treated Sensitive PlantsExpression in this compound-Treated Insensitive Plants
LOV1/Vb NB-LRR protein, guards TRX-h5Constitutively expressedNon-functional or absent
TRX-h5 Thioredoxin, target of this compoundConstitutively expressedConstitutively expressed
Pathogenesis-Related (PR) genes (e.g., PR-1) Defense response, marker for salicylic acid pathwayUpregulatedNo significant change
Phytoalexin biosynthetic genes Production of antimicrobial compoundsUpregulatedNo significant change
Genes involved in Programmed Cell Death (PCD) Execution of cell deathUpregulatedNo significant change
Ethylene biosynthesis and signaling genes Plant hormone involved in stress responsesUpregulatedNo significant change

Experimental Protocols

The following is a generalized workflow for a comparative transcriptomics experiment to study the effects of this compound, based on common practices in plant transcriptomics.

Plant Material and Growth Conditions
  • Plant Genotypes: Use a this compound-sensitive genotype (e.g., Arabidopsis thaliana expressing LOV1) and a this compound-insensitive genotype (e.g., a lov1 mutant or a wild-type accession that does not contain LOV1).

  • Growth: Grow plants under controlled sterile conditions (e.g., on Murashige and Skoog medium) to avoid confounding transcriptional changes from other biotic or abiotic stresses. Maintain a consistent photoperiod, temperature, and humidity.

This compound Treatment
  • Toxin Preparation: Purify this compound from cultures of Cochliobolus victoriae.

  • Application: Treat plants at a specific developmental stage with a defined concentration of this compound. A mock treatment (e.g., with the solvent used to dissolve this compound) should be used as a control for each genotype.

  • Time Course: Collect tissue samples at different time points after treatment (e.g., 0, 2, 6, 12, 24 hours) to capture both early and late transcriptional responses.

RNA Extraction and Sequencing
  • RNA Isolation: Immediately freeze collected tissue in liquid nitrogen to preserve RNA integrity. Extract total RNA using a reputable kit or protocol (e.g., TRIzol or a column-based method).

  • Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA for library preparation.

  • Library Preparation: Prepare RNA sequencing libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis
  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Mapping: Align the high-quality reads to the reference genome of the plant species using a splice-aware aligner (e.g., HISAT2, STAR).

  • Quantification: Count the number of reads mapping to each gene.

  • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are differentially expressed between this compound-treated and mock-treated samples for both the sensitive and insensitive genotypes.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the lists of differentially expressed genes to identify over-represented biological processes and pathways.

Signaling Pathways and Visualization

The core of the this compound-induced signaling pathway leading to susceptibility is the interaction between this compound, TRX-h5, and LOV1. This initial recognition event triggers a downstream cascade that culminates in a defense-like response and programmed cell death.

Victorin_Signaling_Pathway This compound This compound Toxin TRXh5 TRX-h5 (Thioredoxin) This compound->TRXh5 Binds to and inhibits LOV1 LOV1 (NB-LRR Protein) TRXh5->LOV1 Inhibition detected by LOV1 Defense_Response Defense Gene Upregulation (e.g., PR-1, Phytoalexins) LOV1->Defense_Response Activates PCD Programmed Cell Death (PCD) LOV1->PCD Initiates Susceptibility Disease Susceptibility Defense_Response->Susceptibility PCD->Susceptibility

Caption: this compound-induced signaling pathway leading to susceptibility.

The experimental workflow for a comparative transcriptomics study can also be visualized to provide a clear overview of the process.

Transcriptomics_Workflow Plant_Growth Plant Growth (Sensitive & Insensitive Genotypes) Treatment This compound & Mock Treatment Plant_Growth->Treatment Sampling Time-course Tissue Sampling Treatment->Sampling RNA_Extraction RNA Extraction & QC Sampling->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (QC, Mapping, DEG, Annotation) Sequencing->Data_Analysis Results Comparative Transcriptome Profiles Data_Analysis->Results

Caption: Experimental workflow for comparative transcriptomics of this compound-treated plants.

Conclusion

The study of this compound's effect on plants provides a fascinating example of how a pathogen can co-opt a plant's own defense machinery to cause disease. While the key upstream components of the signaling pathway are known, comparative transcriptomics is essential for a global understanding of the downstream transcriptional reprogramming that ultimately leads to susceptibility. Further research, particularly the generation and public sharing of detailed comparative transcriptomic datasets, will be invaluable for a deeper understanding of this intricate host-pathogen interaction and for the development of novel disease control strategies.

Safety Operating Guide

Essential Safety and Disposal Procedures for Victorin Toxin

Author: BenchChem Technical Support Team. Date: December 2025

Victorin, a host-selective cyclic peptide toxin produced by the fungus Cochliobolus victoriae, requires stringent handling and disposal protocols to ensure laboratory safety and prevent environmental contamination. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals working with this mycotoxin.

Immediate Safety and Handling Precautions

Due to its toxic nature, all work with this compound should be conducted in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of aerosols. Appropriate Personal Protective Equipment (PPE) is mandatory and includes:

  • A lab coat or gown

  • Safety glasses with side shields or chemical splash goggles

  • Nitrile gloves (double-gloving is recommended)

Decontamination and Inactivation Protocols

Effective decontamination is critical for all surfaces, equipment, and waste contaminated with this compound. Chemical inactivation is the primary method for rendering the toxin non-hazardous.

Experimental Protocol for Chemical Inactivation:

  • Prepare the Inactivation Solution: A freshly prepared solution of 2.5% sodium hypochlorite (NaOCl) with 0.25 N sodium hydroxide (NaOH) is recommended for the complete inactivation of peptide-based toxins and mycotoxins.

  • Application and Contact Time:

    • For liquid waste containing this compound, add the inactivation solution to the waste in a 1:1 volume ratio.

    • For spills, cover the affected area with absorbent material and then saturate it with the inactivation solution. .

    • For contaminated lab equipment (e.g., glassware, stir bars), fully immerse the items in the inactivation solution.

  • Ensure Adequate Contact Time: Allow the inactivation solution to be in contact with the contaminated material for a minimum of 4 hours to ensure complete degradation of the toxin.

  • Neutralization and Disposal: Following the 4-hour contact time, neutralize the solution to a pH between 6.0 and 8.0 using a suitable neutralizing agent (e.g., sodium thiosulfate for bleach) before final disposal.

Disposal Procedures for this compound Waste

All waste contaminated with this compound must be treated as hazardous chemical waste. The following step-by-step process ensures safe and compliant disposal.

Step 1: Segregation and Collection

  • Liquid Waste: Collect all liquid waste containing this compound in clearly labeled, leak-proof, and chemically resistant containers.

  • Solid Waste: All solid waste, including contaminated PPE, absorbent materials, and lab plastics, must be collected in designated, puncture-resistant hazardous waste containers lined with a heavy-duty plastic bag.

Step 2: Inactivation

  • Liquid Waste: Treat liquid waste with the chemical inactivation solution as described in the protocol above.

  • Solid Waste: While direct chemical inactivation of all solid waste may be impractical, items with significant contamination should be wiped down with the inactivation solution before being placed in the waste container.

Step 3: Final Disposal

  • After chemical inactivation, treated liquid waste can be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

  • Sealed solid waste containers should be collected by a certified hazardous waste disposal service for high-temperature incineration.[1][2][3]

Quantitative Data for Inactivation and Disposal

The following table summarizes key quantitative parameters for the safe handling and disposal of this compound. Note that as specific data for this compound is not available, these recommendations are based on best practices for similar mycotoxins and peptide toxins.

ParameterValueRationale
Inactivation Solution 2.5% Sodium Hypochlorite + 0.25 N Sodium HydroxideEffective against a broad range of mycotoxins and peptide toxins.[1][2][3]
Contact Time ≥ 4 hoursEnsures complete degradation of the toxin.[1][3]
Incineration Temperature > 815°C (> 1500°F)Recommended for the complete destruction of toxin waste.[1][2][3]
PPE Lab coat, gloves, eye protectionStandard for handling hazardous chemicals and toxins.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound-contaminated waste.

VictorinDisposalWorkflow cluster_waste_generation Waste Generation cluster_decontamination Decontamination cluster_disposal Final Disposal LiquidWaste Liquid Waste ChemInactivation Chemical Inactivation (2.5% NaOCl + 0.25N NaOH) LiquidWaste->ChemInactivation Treat for ≥ 4 hours SolidWaste Solid Waste HazardousWaste Hazardous Waste Collection SolidWaste->HazardousWaste Collect in Lined Bins ChemInactivation->HazardousWaste Neutralize & Collect Incineration High-Temperature Incineration HazardousWaste->Incineration Transport

Caption: Workflow for the safe disposal of this compound-contaminated waste.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Victorin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent biological toxins like victorin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural, step-by-step guidelines, laboratories can build a culture of safety and trust.

This compound, a host-selective toxin produced by the fungus Cochliobolus victoriae, requires careful handling due to its biological activity.[1] While specific regulations for this compound are not extensively documented, established guidelines for working with toxins of biological origin provide a robust framework for ensuring personnel safety.[2][3][4] A thorough risk assessment is the critical first step before any procedure involving this compound.[2][3]

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is dependent on a risk assessment of the specific procedures being performed.[3] However, a baseline of PPE is mandatory for any work with this compound.

PPE ComponentSpecificationPurpose
Gloves Nitrile or neoprene, well-fitting. Double gloving is recommended.[5][6]To prevent skin contact with the toxin.
Eye Protection Tightly fitting safety goggles or a face shield.[5][7]To protect the eyes from splashes or aerosols.
Lab Coat Long-sleeved, preferably disposable.To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher).Required when handling powdered this compound or when there is a risk of aerosol generation.[8]
Foot Protection Closed-toe shoes, with shoe covers as needed.To protect against spills.

Operational Plan for Handling this compound

A clear and detailed operational plan is crucial for minimizing risks. This plan should be part of a broader Chemical Hygiene Plan and all personnel must be trained on its contents.[2]

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood / BSC) prep_ppe->prep_area prep_materials Assemble All Necessary Materials prep_area->prep_materials prep_waste Prepare Waste Containers prep_materials->prep_waste handle_toxin Handle this compound (Weighing, Diluting, etc.) prep_waste->handle_toxin perform_exp Perform Experiment handle_toxin->perform_exp decon_area Decontaminate Work Area perform_exp->decon_area decon_equip Decontaminate Equipment decon_area->decon_equip dispose_waste Dispose of Waste decon_equip->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A procedural workflow for the safe handling of this compound, from preparation to post-handling cleanup.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure all personnel are trained on the specific hazards of this compound and the safety procedures.[2]

    • Don all required PPE as outlined in the table above.

    • Prepare a designated work area within a certified chemical fume hood or biological safety cabinet (BSC).[2][3]

    • Assemble all necessary materials, including this compound, solvents, and experimental apparatus.

    • Clearly label all containers with the toxin name and hazard symbols.

    • Prepare designated waste containers for solid and liquid waste.

  • Handling:

    • When handling powdered this compound, use extreme caution to avoid creating dust. Unavoidable operations with dry toxin should be conducted with appropriate respiratory protection and engineering controls.[2]

    • For dilutions, add the solvent to the this compound slowly to prevent splashing.

    • All manipulations of this compound solutions should be performed over a disposable absorbent bench protector.

  • Post-Handling:

    • Decontaminate all surfaces and equipment immediately after use.

    • Dispose of all contaminated materials in the designated waste containers.

    • Carefully doff PPE, avoiding self-contamination.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental release and accidental exposure.

Waste Disposal Workflow

cluster_waste Waste Generation & Segregation cluster_decon Decontamination cluster_final Final Disposal solid_waste Contaminated Solid Waste (Gloves, Tubes, etc.) decon_solid Place in Labeled, Leak-Proof Biohazard Bag/Container solid_waste->decon_solid liquid_waste Contaminated Liquid Waste (Solutions, etc.) decon_liquid Inactivate with appropriate chemical decontaminant (e.g., fresh 10% bleach solution) liquid_waste->decon_liquid final_solid Dispose as Hazardous Chemical Waste decon_solid->final_solid final_liquid Dispose as Hazardous Chemical Waste decon_liquid->final_liquid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.